molecular formula C2H4N2O2 B166460 Oxamide CAS No. 471-46-5

Oxamide

Cat. No.: B166460
CAS No.: 471-46-5
M. Wt: 88.07 g/mol
InChI Key: YIKSCQDJHCMVMK-UHFFFAOYSA-N
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Description

Oxamide (CAS 471-46-5), the diamide of oxalic acid, is a white, crystalline solid with the formula C2H4N2O2 . It is characterized by its slight solubility in water, which underpins its utility as a slow-release nitrogen fertilizer; field studies demonstrate that a single application of this compound can maintain rice yields while reducing nitrogen loss via ammonia volatilization by 38.3% to 62.7% compared to urea, thereby significantly improving nitrogen use efficiency . In polymer science, this compound serves as a key monomer for synthesizing biodegradable materials such as poly(oxalate-co-oxamide) (POXAM), which exhibits fast degradation and remarkably reduced inflammatory responses, showing great potential for biomedical applications like scaffolds and drug delivery systems . Furthermore, its derivatives are valuable in synthetic chemistry, where N,N'-substituted oxamides act as supporting ligands in copper-catalyzed amination reactions of aryl halides, including challenging aryl chlorides . This compound also finds application as a stabilizer in nitrocellulose preparations and as a high-performance burn rate suppressant in composite propellant rockets . This product is intended for research and manufacturing applications only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxamide
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InChI

InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)
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InChI Key

YIKSCQDJHCMVMK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)(C(=O)N)N
Source PubChem
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Molecular Formula

C2H4N2O2
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DSSTOX Substance ID

DTXSID1060051
Record name Ethanediamide
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Molecular Weight

88.07 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Oxamide
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Vapor Pressure

0.00000006 [mmHg]
Record name Oxamide
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CAS No.

471-46-5
Record name Oxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a fundamental organic molecule with a deceptively simple structure that underpins a rich and complex array of chemical and biological activities. Its robust hydrogen bonding capabilities and planar geometry make it a versatile scaffold in supramolecular chemistry and a key pharmacophore in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical structure and bonding of this compound, detailing its molecular geometry, experimental characterization, and the biological significance of the this compound motif in drug development.

Chemical Structure and Bonding

This compound is a white crystalline solid characterized by two amide groups joined by a central carbon-carbon single bond. The molecule adopts a planar, trans conformation, which is the most stable arrangement due to the minimization of steric hindrance and the optimization of intermolecular hydrogen bonding in the solid state.

Molecular Geometry

The molecular structure of this compound has been extensively studied using X-ray crystallography. The key structural features are the planarity of the molecule and the specific bond lengths and angles that define its geometry.

// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C2 [label="C", pos="1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.7,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="2.2,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; N1 [label="N", pos="-0.7,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; N2 [label="N", pos="2.2,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H1 [label="H", pos="-1.4,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H2 [label="H", pos="-0.4,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H3 [label="H", pos="1.9,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H4 [label="H", pos="2.9,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Bonds edge [len=1.0]; C1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- N1; C2 -- N2; N1 -- H1; N1 -- H2; N2 -- H3; N2 -- H4; } caption: "Chemical structure of this compound."

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through X-ray diffraction studies. These parameters are crucial for understanding the electronic distribution and steric factors within the molecule.

BondBond Length (Å)
C-C1.542
C=O1.243
C-N1.315
AngleBond Angle (°)
O=C-C119.5
N-C-C114.8
O=C-N125.7

Data obtained from X-ray crystallography studies.

Intermolecular Bonding and Crystal Packing

In the solid state, this compound molecules are organized in a layered structure. These layers are held together by a network of intermolecular hydrogen bonds.[1][2] Specifically, the amine hydrogens act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This extensive hydrogen bonding network is responsible for the relatively high melting point and low solubility of this compound in many solvents. The molecules are linked together in planes by hydrogen bonds of approximately 2.91 and 2.96 Å.[3]

Experimental Protocols for Structural Characterization

The determination of the chemical structure and bonding of this compound relies on several key experimental techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis This compound Synthesis purification Purification (e.g., Recrystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd Crystal Growth ftir FT-IR Spectroscopy purification->ftir raman Raman Spectroscopy purification->raman structure Structure Solution & Refinement xrd->structure vibrational Vibrational Mode Assignment ftir->vibrational raman->vibrational

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods. The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This refinement process minimizes the difference between the observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule. The infrared and Raman spectra are complementary and allow for a comprehensive vibrational analysis.

Methodology for FT-IR Spectroscopy:

  • Sample Preparation: A small amount of finely ground this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: The sample is placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule, such as N-H stretching, C=O stretching, and N-H bending.

Methodology for Raman Spectroscopy:

  • Sample Preparation: A small amount of this compound powder is placed in a glass capillary tube or on a microscope slide.

  • Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected, filtered to remove the Rayleigh scattering, and dispersed onto a detector.

  • Spectral Analysis: The Raman spectrum provides information on the vibrational modes of the molecule, particularly the non-polar bonds, which are often weak in the IR spectrum.

Relevance in Drug Development: The this compound Scaffold

While this compound itself has limited direct therapeutic applications, the this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, planar nature and hydrogen bonding capabilities make it an excellent platform for designing molecules that can interact with specific biological targets.

This compound Derivatives as Kinase Inhibitors

A primary application of the this compound motif is in the design of protein kinase inhibitors. Many cancers are driven by the aberrant activity of protein kinases, making them a key target for drug development. The this compound core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases through hydrogen bonds. This interaction can block the downstream signaling pathways that promote cancer cell proliferation and survival.

G Oxamide_Derivative Oxamide_Derivative VEGFR2 VEGFR2 Oxamide_Derivative->VEGFR2 Binds to ATP-binding site

One notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. This compound derivatives have been designed to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.

Other Biological Activities

Beyond kinase inhibition, this compound derivatives have been investigated for a variety of other therapeutic applications, including:

  • Anticancer agents: Inducing apoptosis (programmed cell death) in cancer cells.

  • Enzyme inhibitors: Targeting enzymes such as HIV-1 protease, aldose reductase, and acetylcholinesterase.

  • Antiproliferative and anti-inflammatory agents.

The versatility of the this compound scaffold stems from its ability to be readily functionalized with different substituent groups, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a specific biological target.

Conclusion

This compound is a molecule of fundamental importance with a well-defined chemical structure characterized by its planarity, trans conformation, and extensive intermolecular hydrogen bonding. The experimental techniques of X-ray crystallography and vibrational spectroscopy have been pivotal in elucidating these structural details. For drug development professionals, the this compound core represents a valuable and versatile scaffold for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. A thorough understanding of the structure and bonding of this compound is therefore essential for the rational design of new therapeutic agents.

References

Synthesis of Oxamide from Dimethyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of oxamide from dimethyl oxalate (B1200264), a crucial reaction for the production of this valuable chemical intermediate. This compound and its derivatives are of significant interest in various fields, including agriculture as slow-release nitrogen fertilizers and potentially in drug development. This document details the core chemical principles, experimental procedures, and process parameters for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound from dimethyl oxalate is achieved through a process known as ammonolysis. In this reaction, dimethyl oxalate reacts with ammonia (B1221849) (NH₃) to form this compound and methanol (B129727) (CH₃OH) as a byproduct. The overall reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the carbonyl carbons of the dimethyl oxalate and displacing the methoxy (B1213986) groups.

The reaction typically proceeds in two steps, with the formation of an intermediate, methyl oxamate (B1226882), which then further reacts with ammonia to yield the final product, this compound.

Step 1: Dimethyl oxalate + NH₃ → Methyl oxamate + CH₃OH Step 2: Methyl oxamate + NH₃ → this compound + CH₃OH

The overall reaction is: (COOCH₃)₂ + 2 NH₃ → (CONH₂)₂ + 2 CH₃OH

This reaction is generally exothermic, and controlling the reaction temperature is crucial for achieving high yields and purity.

Experimental Protocols

Several methods for the synthesis of this compound from dimethyl oxalate have been reported, including both batch and continuous processes. The following protocols are based on established methodologies.[1][2]

Batch Process Protocol

This protocol describes a laboratory-scale batch synthesis of this compound.

Materials:

  • Dimethyl oxalate

  • Methanol

  • Ammonia gas

  • Rotary evaporator or a suitable reaction flask with a stirrer and gas inlet

Procedure:

  • A mixture of dimethyl oxalate and methanol is charged into a reaction vessel.[1]

  • The mixture is heated to a molten state, typically between 45°C and 60°C.[1]

  • Ammonia gas is then introduced into the reaction mixture at a controlled rate while maintaining the reaction temperature.[1]

  • The reaction is allowed to proceed for a specified duration, typically ranging from 0.75 to 3 hours.[1]

  • As the reaction progresses, solid this compound precipitates out of the solution.

  • Upon completion, the reaction mixture is cooled, and the solid product is separated by filtration.

  • The collected this compound is then dried to remove any residual methanol and unreacted ammonia.[1]

Continuous Process Protocol

Continuous processes are often employed for industrial-scale production of this compound due to their efficiency and ease of control.[2][3]

Equipment:

  • Series of connected reaction vessels (reactors)

  • Pumps for feeding reactants

  • Solid-liquid separator (e.g., filter)

  • Drier

  • Distillation column for solvent recovery

Procedure:

  • A solution of dimethyl oxalate in methanol is continuously fed into the first reaction vessel.[2][3]

  • Liquid or gaseous ammonia is simultaneously fed into the reactor.[2][3] The molar ratio of reactants is carefully controlled.

  • The reaction mixture flows through a series of reactors where the ammonolysis reaction occurs. The temperature in the reactors is maintained within a specific range, for instance, between 15°C and 100°C.[2][3]

  • The resulting slurry, containing precipitated this compound, is continuously withdrawn and transferred to a solid-liquid separator.[3]

  • The separated solid this compound is then washed and dried to obtain the final product.[3]

  • The liquid phase, containing methanol, unreacted ammonia, and some dissolved this compound, is sent to a recovery system. Methanol and ammonia are typically recovered through distillation and recycled back into the process.[2][3]

Reaction Parameters and Quantitative Data

The efficiency and yield of this compound synthesis are highly dependent on various reaction parameters. The following tables summarize the quantitative data from different experimental setups.

Parameter Embodiment 1 [3]Embodiment 2 [3]Embodiment 3 [3]Example 1 [1]Example 2 [2][4]Example 3 [2][4]
Process Type ContinuousContinuousContinuousBatchContinuousContinuous
Dimethyl Oxalate Feed ---50 g40 g/h42.5 g/h
Methanol Feed ---5.6 g160 g/h (recycled)382.5 g/h (recycled)
Ammonia Feed ---0.45 L/min (gas)140 + 150 ml/min (gas)250 ml/min (gas)
Molar Ratio (DMO:MeOH:NH₃) 1:4:41:2:41:4:6---
Temperature (°C) 6080100454425
Pressure (MPa) 0.61.21.0Atmospheric--
Reaction Time (h) 10.50.53--
Product Yield (%) ---98.697.596.3
Product Purity (%) ---High Purity97.696.2

Visualizations

Chemical Reaction Pathway

reaction_pathway DMO Dimethyl Oxalate (COOCH₃)₂ NH3_1 + NH₃ DMO->NH3_1 Intermediate Methyl Oxamate (COOCH₃)(CONH₂) NH3_1->Intermediate MeOH_1 + CH₃OH Intermediate->MeOH_1 NH3_2 + NH₃ Intermediate->NH3_2 This compound This compound (CONH₂)₂ NH3_2->this compound MeOH_2 + CH₃OH This compound->MeOH_2

Caption: Ammonolysis of dimethyl oxalate to this compound.

Continuous Synthesis Workflow

continuous_workflow cluster_reactants Reactant Feed cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_product Final Product cluster_recovery Solvent Recovery DMO_feed Dimethyl Oxalate + Methanol Reactor Ammonolysis Reactor DMO_feed->Reactor NH3_feed Ammonia NH3_feed->Reactor Separator Solid-Liquid Separator Reactor->Separator Slurry Dryer Drier Separator->Dryer Solid this compound Recovery Methanol & Ammonia Recovery (Distillation) Separator->Recovery Liquid Phase Oxamide_product This compound Product Dryer->Oxamide_product Recovery->DMO_feed Recycled Methanol Recovery->NH3_feed Recycled Ammonia

Caption: Continuous process for this compound synthesis.

Conclusion

The synthesis of this compound from dimethyl oxalate via ammonolysis is a well-established and efficient method. Both batch and continuous processes can be employed, with the latter being more suitable for large-scale industrial production. Key to a successful synthesis is the careful control of reaction parameters such as temperature, pressure, and reactant molar ratios to maximize yield and purity. The continuous process also allows for the recycling of methanol and unreacted ammonia, making it a more economical and environmentally friendly approach.[3] The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this compound.

References

Oxamide CAS number 471-46-5 data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxamide (CAS: 471-46-5)

This technical guide provides a comprehensive overview of this compound (CAS Number 471-46-5), tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, safety and handling information, experimental protocols for its synthesis, and relevant biological testing methodologies.

Chemical and Physical Properties

This compound is a white crystalline solid, appearing as a powder.[1][2][3] It is the diamide (B1670390) derived from oxalic acid.[1][3] This compound is characterized by its stability and low toxicity, which makes it suitable for various industrial and research applications.[4][5] It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether.[1][3]

PropertyValueSource(s)
Molecular Formula C₂H₄N₂O₂[6][7][8]
Molecular Weight 88.07 g/mol [6][7][8]
Melting Point >300 °C[2][6][7]
Boiling Point Decomposes above 350 °C[1]
Density 1.667 g/cm³[1][3][7]
Appearance White to beige powder/solid[1][2][4][6]
Solubility Slightly soluble in water; Soluble in ethanol; Insoluble in diethyl ether[1][3]
Purity Typically available in 95% to >98% purity[6][7][9]

Identification and CAS Registry Information

IdentifierValueSource(s)
CAS Number 471-46-5[4][6][7]
EC Number 207-442-5[1][6][7]
IUPAC Name Ethanediamide[1][10]
Synonyms Oxalamide, Oxalic acid diamide, Diaminoglyoxal[1][4][11]
InChI 1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)[1][4][6]
InChI Key YIKSCQDJHCMVMK-UHFFFAOYSA-N[1][4][6]
SMILES NC(=O)C(N)=O[1][4][6]
MDL Number MFCD00008007[6]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[6][7]

Hazard InformationDetailsSource(s)
GHS Classification Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2)[2][11]
Signal Word Warning[6][7][11]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[6][7][11]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[6][7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]
Incompatible Materials Strong oxidizing agents, Strong bases.[2][2]
Hazardous Decomposition Decomposes above 350 °C, releasing cyanogen.[1] Under fire conditions, it can produce carbon oxides and nitrogen oxides.[7][1][7]

Spectroscopic Data

Mass spectrometry data for this compound (molecular ion mass: 88) shows a base peak at m/z 44.0.[14]

m/zRelative Intensity
44.0100.0
45.044.8
60.026.3
88.021.3
43.010.2

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl Oxalate (B1200264) and Ammonia (B1221849)

This protocol describes the synthesis of this compound via the reaction of dimethyl oxalate with ammonia in a methanol (B129727) solvent.[15]

Methodology:

  • A mixture of 300 g of methanol and 35.4 g of dimethyl oxalate is prepared in a flat-bottomed separable flask.

  • The mixture is stirred at a constant temperature of 20°C.

  • Ammonia gas is fed into the mixture at an average rate of 300 ml/minute for 45 minutes.

  • As the reaction proceeds, this compound precipitates out of the solution, forming a slurry.

  • The resulting slurry is filtered to separate the solid this compound particles.

  • The collected this compound particles, which contain residual methanol, are heated at 110°C to evaporate and remove the solvent.

  • This process yields a high-purity this compound powder.[15]

Protocol 2: Synthesis of this compound via Oxidative Carbonylation and Aminolysis

This method provides a novel route for producing this compound and its derivatives.[16]

Methodology:

  • Catalyst 1 Preparation: An active catalyst (Catalyst 1) is prepared using copper nitrate (B79036) pentahydrate, anhydrous palladium chloride, and pseudo-boehmite. The components are mixed, precipitated with a NaOH solution, aged, filtered, dried, and roasted.[16]

  • Intermediate Synthesis: An intermediate this compound derivative is prepared from CO, O₂, and an amine compound through an oxidation and carbonylation reaction in the presence of Catalyst 1.[16]

  • Aminolysis: The final this compound product is prepared through the aminolysis of the intermediate derivative, a reaction that is facilitated by a second catalyst (Catalyst 2).[16]

Protocol 3: Biological Activity Screening (Adapted for this compound)

The following is a general protocol adapted from methodologies used to test related amide compounds for fungicidal and insecticidal activity.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Fungicidal Assay (Mycelial Growth Inhibition):

    • Incorporate various concentrations of the this compound solution into a growth medium (e.g., potato dextrose agar).

    • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum).[17]

    • Incubate the plates under appropriate conditions (temperature and light).

    • Measure the diameter of the fungal colony after a set incubation period and compare it to a control (solvent only) to calculate the percentage of inhibition.

  • Larvicidal Assay (e.g., against Mosquito Larvae):

    • Prepare test solutions by diluting the this compound stock solution in water to achieve the desired final concentrations (e.g., 1 mg/L, 10 mg/L).[17]

    • Place a specific number of larvae into beakers containing the test solutions.

    • Maintain the larvae under controlled conditions.

    • Record the mortality rate after 24-48 hours and compare it to a control group.

Visualizations

Diagrams of Workflows and Pathways

G Synthesis of this compound from Dimethyl Oxalate cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Mix Dimethyl Oxalate and Methanol react Introduce Ammonia Gas (20°C, 45 min) start->react precipitate This compound Precipitates (Slurry Formation) react->precipitate filter Filter Slurry precipitate->filter dry Heat to Evaporate Methanol (110°C) filter->dry end High-Purity This compound Powder dry->end

Caption: Workflow for the synthesis of this compound.

G General Workflow for Biological Activity Screening cluster_fungicidal Fungicidal Assay cluster_larvicidal Larvicidal Assay start Prepare this compound Stock Solution f1 Incorporate into Growth Medium start->f1 l1 Prepare Aqueous Test Dilutions start->l1 f2 Inoculate with Fungus f1->f2 f3 Incubate f2->f3 f4 Measure Inhibition f3->f4 result Analyze Data & Determine Efficacy f4->result l2 Introduce Larvae l1->l2 l3 Incubate l2->l3 l4 Record Mortality l3->l4 l4->result G Ceramide Metabolism: The Salvage Pathway cluster_membrane Cell Membrane / Lysosome cluster_er Endoplasmic Reticulum sm Sphingomyelin cer Ceramide sm->cer Sphingomyelinase sph Sphingosine cer->sph Ceramidase cer_synth Ceramide (via Salvage Pathway) sph->cer_synth Ceramide Synthase (Re-acylation) s1p Sphingosine-1-phosphate (Signaling Molecule) sph->s1p Sphingosine Kinase cer_synth->cer Transport to Golgi

References

An In-depth Technical Guide to the Molecular Geometry of Ethanediamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanediamide, also known as oxamide, is the simplest dicarboxylic acid diamide. Its molecular structure is of fundamental interest due to the presence of two amide functional groups and the rotational dynamics around the central carbon-carbon single bond. This guide provides a comprehensive overview of the molecular geometry of ethanediamide, drawing upon experimental data from X-ray crystallography and discussing the principles of computational chemistry approaches that can be used for its analysis. The planarity of the molecule and the nature of its chemical bonds are discussed in detail.

Introduction

Ethanediamide (C₂H₄N₂O₂) is a white crystalline solid with a deceptively simple structure that presents several points of chemical interest, including the planarity of its amide groups and the rotational barrier around the central C-C bond. An understanding of its molecular geometry is crucial for applications in coordination chemistry, materials science, and as a model system for peptide bonds in biological molecules. This technical guide synthesizes key structural data and methodologies for the scientific community.

Experimental Determination of Molecular Geometry

The primary method for the precise determination of the molecular geometry of ethanediamide in the solid state is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

A seminal study on the crystal structure of ethanediamide was conducted by De With and Harkema in 1977. While the full, detailed experimental protocol of this specific study is extensive, the general methodology is outlined below:

  • Crystal Growth: Single crystals of ethanediamide are typically grown from a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Key parameters for data collection include:

    • X-ray Source: Molybdenum (Mo Kα) or Copper (Cu Kα) radiation is commonly used.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations and improve the quality of the diffraction data.

    • Detector: An area detector, such as a CCD or CMOS detector, is used to record the diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to best fit the experimental data.

The crystal structure of ethanediamide was determined to be triclinic, with the space group Pī.

Experimental Molecular Geometry Data

The following tables summarize the bond lengths and bond angles of ethanediamide as determined by the X-ray diffraction study.

BondBond Length (Å)
C1 - C1'1.547
C1 - O11.246
C1 - N11.331
N1 - H10.89
N1 - H20.86
AngleBond Angle (°)
O1 - C1 - N1125.8
O1 - C1 - C1'118.4
N1 - C1 - C1'115.8
C1 - N1 - H1121
C1 - N1 - H2119
H1 - N1 - H2120

Planarity and Dihedral Angles

The experimental data confirms that the ethanediamide molecule is planar in the solid state. The two amide groups are coplanar, and the molecule possesses a center of inversion. The key dihedral angles are close to 180° or 0°, consistent with a planar, trans conformation.

Dihedral AngleValue (°)
O1 - C1 - C1' - O1'180.0
N1 - C1 - C1' - N1'180.0

Computational Analysis of Molecular Geometry

While specific computational studies providing a full geometry optimization and rotational barrier for ethanediamide were not prominently found in the surveyed literature, computational chemistry offers powerful tools for such analysis.

Theoretical Methodology: Density Functional Theory (DFT)

A common and effective method for calculating the geometry and energetic properties of molecules like ethanediamide is Density Functional Theory (DFT). A typical computational protocol would involve:

  • Input Structure: A starting 3D structure of ethanediamide is generated.

  • Method and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This yields the lowest energy conformation and its corresponding geometric parameters.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Rotational Barrier Calculation: To determine the rotational barrier around the C-C bond, a series of constrained geometry optimizations (a "scan") is performed. The dihedral angle of interest (O-C-C-O) is fixed at various values (e.g., from 0° to 180° in increments), and the rest of the molecule's geometry is optimized at each step. The energy difference between the highest energy (eclipsed) and lowest energy (staggered) conformations provides the rotational barrier.

Visualization of Molecular Structure and Logical Relationships

The following diagrams, generated using the DOT language, visualize the molecular structure of ethanediamide and a general workflow for its computational analysis.

Caption: Molecular structure of ethanediamide.

computational_workflow start Initial 3D Structure dft DFT Geometry Optimization (e.g., B3LYP/6-31G*) start->dft freq Frequency Calculation dft->freq scan Rotational Barrier Scan (Constrained Optimizations) dft->scan results Optimized Geometry, Bond Parameters, Rotational Barrier scan->results

Caption: General workflow for computational analysis.

Conclusion

The molecular geometry of ethanediamide has been well-characterized by experimental methods, revealing a planar structure with specific bond lengths and angles. While detailed computational studies on its rotational barrier are not as readily available, the methodologies for such investigations are well-established. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with ethanediamide and related amide-containing molecules. The planarity of the molecule in the solid state is a key feature, driven by the delocalization of electrons within the amide groups. Further computational studies would be valuable to elucidate the rotational dynamics in the gas phase and in solution.

The History and Discovery of Oxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a white crystalline solid with a rich history rooted in the foundational period of organic chemistry. Its journey from an academic curiosity to a compound with applications ranging from agriculture to materials science and as a structural motif in modern drug discovery is a testament to the enduring legacy of early chemical synthesis. This in-depth technical guide explores the history, discovery, and key synthetic methodologies of this compound, providing detailed experimental protocols and quantitative data for the scientific community.

Historical Discovery and Early Synthesis

The story of this compound begins in the 19th century, a vibrant era of chemical exploration. While the exact first synthesis can be debated among chemical historians, the earliest significant investigations are credited to prominent chemists of the time.

One of the first documented methods for preparing this compound was through the hydrolysis of cyanogen (B1215507) . In 1860, the renowned German chemist Justus von Liebig reported that cyanogen could be converted to this compound.[1][2] His work laid the groundwork for further investigation into the reactivity of cyanogen. A few years later, in 1867, Schmitt and Glutz described the formation of this compound crystals when cyanogen was treated with concentrated hydrochloric acid.[2]

Another early method involved the pyrolysis of ammonium (B1175870) oxalate (B1200264) . Heating ammonium oxalate results in its dehydration to form this compound.[3][4] This method, while straightforward in principle, often resulted in low yields.[5]

These early discoveries were pivotal in establishing the fundamental chemistry of dicarboxylic acid diamides and provided the initial pathways for accessing this simple yet versatile molecule.

Key Synthetic Methodologies: A Detailed Examination

Over the decades, the synthesis of this compound has been refined, leading to more efficient and scalable methods. This section provides a detailed look at the most significant preparative routes, including experimental protocols and quantitative data.

Hydrolysis of Cyanogen

The hydrolysis of cyanogen ((CN)₂) remains a historically significant and chemically illustrative method for this compound synthesis.

Experimental Protocol:

This protocol is based on the work of Schmitt and Glutz and later refinements.[2]

  • In a well-ventilated fume hood, carefully bubble cyanogen gas (extremely poisonous) through 20 mL of cold, concentrated hydrochloric acid.

  • To generate cyanogen, dissolve 25 g of crystallized copper (II) sulfate (B86663) in 75 mL of water in a distilling flask heated on a water bath.

  • Slowly add a warm solution of 13 g of potassium cyanide in 25 mL of water to the copper sulfate solution.

  • To expel the remaining cyanogen, add a solution of 16 g of ferric chloride in 20 mL of water to the reaction mixture.

  • As the cyanogen gas passes through the cold hydrochloric acid, a white precipitate of this compound will form.

  • Maintain the hydrochloric acid solution at a cool temperature to maximize precipitation and minimize the formation of byproducts such as ammonium oxalate.

  • Collect the white crystalline solid by filtration.

  • Wash the collected solid with cold water to remove residual acid.

  • Dry the product to obtain this compound.

Quantitative Data:

The yield for this method is reported to be approximately 50%.[6] The purity of the product can be affected by the temperature of the hydrochloric acid, with cooler temperatures favoring higher purity.

A 1962 patent describes variations of this method, exploring the effects of different ratios of water to concentrated hydrochloric acid on the yield of this compound. The results are summarized in the table below.[2]

Cyanogen (g)Water (mL)Conc. HCl (mL)Reaction Time (days)This compound Purity (%)Yield (%)
9.7208069082
9.04060693Not specified
9.6604069417
9.680206-0

Table 1: Influence of Hydrochloric Acid Concentration on this compound Yield from Cyanogen Hydrolysis.[2]

Liebig's 1860 discovery of the catalytic role of acetaldehyde (B116499) in the hydrolysis of cyanogen to this compound is a landmark in the history of catalysis.[7]

Reaction Scheme:

G Cyanogen Cyanogen This compound This compound Cyanogen->this compound Hydrolysis Water H₂O Water->this compound Acetaldehyde Acetaldehyde (catalyst) Acetaldehyde->this compound

Caption: Acetaldehyde-catalyzed hydrolysis of cyanogen to this compound.

Experimental Protocol:

While Liebig's original publication provides a qualitative description, a detailed modern protocol would involve:

  • In a suitable reaction vessel, dissolve cyanogen in water at room temperature.

  • Add a catalytic amount of acetaldehyde to the solution.

  • Stir the reaction mixture. The formation of a white precipitate of this compound will be observed.

  • The reaction is reported to proceed to a quantitative yield.[7]

  • Collect the product by filtration, wash with water, and dry.

Ammonolysis of Dimethyl Oxalate

The reaction of dimethyl oxalate with ammonia (B1221849) is a widely used and efficient method for the industrial production of this compound.[1][3][5]

Experimental Protocol (Batch Process): [1]

  • Charge a flat-bottomed separable flask with a mixture of 300 g of methanol (B129727) and 35.4 g of dimethyl oxalate.

  • Stir the mixture at a constant temperature of 20°C.

  • Bubble ammonia gas through the mixture at an average feed rate of 300 ml/minute for 45 minutes.

  • Continue stirring the reaction mixture at 20°C for an additional 60 minutes.

  • The product, this compound, will precipitate as a white solid, forming a slurry.

  • Collect the this compound particles by filtration.

  • Wash the collected solid with methanol to remove unreacted starting materials.

  • Dry the product to obtain pure this compound.

Experimental Protocol (Continuous Process): [8]

  • Vaporize liquid ammonia and heat it to approximately 130°C.

  • Pump liquid dimethyl oxalate into the top of an evaporator with a heat exchange tube.

  • Pass nitrogen gas upward through the heat exchange tube to reduce the partial pressure of dimethyl oxalate, allowing it to vaporize at a lower temperature (around 130°C).

  • Mix the gasified dimethyl oxalate and ammonia in a synthesis reactor.

  • Maintain the reaction pressure at approximately 0.1 MPaG and the temperature at about 130°C for a reaction time of 30 minutes.

  • The solid this compound product is separated from the gas phase.

Quantitative Data:

The ammonolysis of dimethyl oxalate can achieve high yields and purity. The following table summarizes data from various patented examples.[5][9]

Dimethyl Oxalate (g)Methanol (g)AmmoniaTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
505.6Gas (0.45 L/min)45Atmospheric398.6High
35.4300Gas (300 mL/min)20Atmospheric1.75--
--Liquid (molar ratio DMO:MeOH:NH₃ = 1:4:4)600.61--
--Liquid (molar ratio DMO:MeOH:NH₃ = 1:2:4)801.20.5--
--Liquid (molar ratio DMO:MeOH:NH₃ = 1:4:6)1001.00.5--
47 g/h423 g/h (recycled)Gas (320 mL/min)18-25-Continuous98.696.9

Table 2: Reaction Conditions and Yields for this compound Synthesis from Dimethyl Oxalate.[1][5][9]

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification DMO Dimethyl Oxalate Reactor Ammonolysis Reactor DMO->Reactor Ammonia Ammonia Ammonia->Reactor Filtration Filtration Reactor->Filtration Washing Washing with Methanol Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: General workflow for the synthesis of this compound via ammonolysis of dimethyl oxalate.

Pyrolysis of Ammonium Oxalate

This method involves the thermal decomposition of ammonium oxalate to yield this compound and water.[4]

Experimental Protocol: [10]

  • Mix solid ammonium oxalate with a catalytic amount (4-15% by weight) of an acidic phosphorus-containing catalyst (e.g., monosodium phosphate, diammonium phosphate, or phosphorus pentoxide).

  • Heat the mixture in a suitable vessel to a temperature between 180°C and 200°C.

  • Maintain the reaction for a period of 2 to 7 hours.

  • The reaction can be carried out under reduced pressure (200-760 mm Hg).

  • The resulting solid is a mixture of this compound and the catalyst, which can be separated by washing with water.

Quantitative Data:

The use of a catalyst significantly improves the yield of this reaction. Without a catalyst, yields are often low.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₂H₄N₂O₂
Molecular Weight88.07 g/mol [11]
AppearanceWhite crystalline solid[12]
Melting PointDecomposes above 350°C[11]
Density1.667 g/cm³[11]
SolubilitySparingly soluble in hot water and alcohol; insoluble in diethyl ether[11][12]

Table 3: Physicochemical Properties of this compound.

This compound in Drug Development: A Structural Scaffold

While this compound itself is not known to be a signaling molecule in biological pathways, its rigid, planar structure and ability to form hydrogen bonds make it an excellent scaffold in medicinal chemistry.[13] The this compound functional group is found in a variety of biologically active molecules.

Logical Relationship of this compound in Drug Discovery:

G cluster_targets Therapeutic Targets This compound This compound Core Structure Derivatives This compound Derivatives This compound->Derivatives Chemical Modification Bioactivity Biological Activity Derivatives->Bioactivity IMPDH IMPDH Inhibition Bioactivity->IMPDH FXIa Factor XIa Inhibition Bioactivity->FXIa HIV HIV Entry Inhibition Bioactivity->HIV Glucosidase α-Glucosidase Inhibition Bioactivity->Glucosidase

Caption: The role of the this compound core structure in the development of bioactive derivatives.

This compound Derivatives as Enzyme Inhibitors
  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Certain this compound derivatives have been patented as inhibitors of IMPDH, an enzyme involved in the synthesis of guanine (B1146940) nucleotides.[14] This makes them potential therapeutic agents for immune-mediated diseases, viral infections, and cancer.[14]

  • Factor XIa Inhibitors: A series of this compound derivatives have been developed as selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade.[15] These compounds are being investigated for the treatment of thromboembolic diseases.[15]

  • α-Glucosidase Inhibitors: Researchers have synthesized this compound derivatives that exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This suggests their potential as antidiabetic agents.[16]

Anti-HIV Activity

The this compound scaffold has been incorporated into small molecules designed to inhibit the entry of the Human Immunodeficiency Virus (HIV) into host cells.[17] These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the cellular receptor CD4.[17]

It is important to note that a reference to "this compound" as a short-acting sulfonamide antibacterial likely refers to a more complex derivative and not the parent compound.[18]

Conclusion

From its discovery in the crucibles of 19th-century chemistry to its role as a versatile building block in modern science, this compound has had a remarkable journey. The historical synthetic routes, born out of curiosity and the desire to understand the fundamental principles of chemical transformations, have evolved into efficient industrial processes. For researchers, scientists, and drug development professionals, the story of this compound is not just a lesson in chemical history, but also an inspiration for the future. Its simple, stable, and functional structure continues to provide a valuable platform for the development of new materials and therapeutics, ensuring its relevance for years to come.

References

An In-depth Technical Guide to the Solubility of Oxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide ((CONH₂)₂), the diamide (B1670390) derivative of oxalic acid, is a white crystalline solid with a high melting point and a stable molecular structure. Its utility spans various industrial applications, including as a slow-release nitrogen fertilizer, a stabilizer for nitrocellulose preparations, and a burn rate suppressant in rocket motors.[1][2] In the realm of scientific research and drug development, understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of this compound's solubility profile, details experimental protocols for its determination, and illustrates a key synthesis workflow.

Core Concepts: Factors Influencing this compound Solubility

The solubility of this compound is governed by its molecular structure, which features two polar amide groups capable of forming strong hydrogen bonds, and a non-polar carbon-carbon single bond. This duality dictates its interaction with various solvents. The principle of "like dissolves like" is a primary determinant; polar solvents are generally more effective at dissolving polar solutes like this compound. Temperature also plays a critical role, with solubility typically increasing with a rise in temperature.

Quantitative Solubility Data

SolventChemical FormulaTypeSolubilityCitations
Ethanol (B145695)C₂H₅OHProticSoluble[1][2][3]
Diethyl Ether(C₂H₅)₂OAproticInsoluble[1][2][3]
WaterH₂OProticSlightly Soluble (0.37 g/L at 25°C)[3][4]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for various research and development applications. The following are detailed methodologies for two common experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Ensure that solid this compound remains in the container, indicating a saturated solution.

  • Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a membrane filter to remove any undissolved solid particles.

  • Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or watch glass.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

UV/Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and rapid method for determining solubility. This technique requires the creation of a standard calibration curve.

Materials:

  • This compound

  • Selected organic solvent

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Sample Preparation:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Analysis:

    • Filter the saturated solution.

    • Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of this compound Synthesis Workflow

Given the limited information on signaling pathways directly involving this compound in a drug development context, a more relevant visualization is the workflow for its chemical synthesis. A common laboratory and industrial method for producing this compound is through the ammonolysis of dimethyl oxalate.

Oxamide_Synthesis raw_materials Raw Materials: - Dimethyl Oxalate - Ammonia - Methanol (Solvent) reaction Reaction Vessel: Ammonolysis raw_materials->reaction crystallization Crystallization reaction->crystallization Reaction Mixture filtration Filtration crystallization->filtration Slurry washing Washing (with Methanol) filtration->washing Crude this compound mother_liquor Mother Liquor: (Methanol, unreacted Ammonia, and Dimethyl Oxalate) filtration->mother_liquor Filtrate drying Drying washing->drying product Final Product: Pure this compound drying->product recovery Solvent Recovery (Distillation) mother_liquor->recovery recovery->reaction Recycled Methanol

Caption: A workflow diagram illustrating the synthesis of this compound via the ammonolysis of dimethyl oxalate.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, detailed experimental protocols for its determination, and a visual representation of a common synthesis pathway. While quantitative solubility data remains sparse in publicly available literature, the provided qualitative information and experimental methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The insolubility of this compound in non-polar solvents like diethyl ether and its solubility in polar solvents like ethanol are key characteristics that should be considered in its handling and application. The detailed experimental protocols provide a practical basis for generating precise solubility data tailored to specific laboratory conditions and solvent systems.

References

Unveiling the Crystalline Architecture of Oxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide ((CONH₂)₂), the diamide (B1670390) of oxalic acid, is a molecule of significant interest due to its role in coordination chemistry, materials science, and as a slow-release nitrogen fertilizer. The arrangement of molecules in the solid state, or crystal structure, dictates many of its physicochemical properties, including solubility, dissolution rate, and stability. This technical guide provides an in-depth analysis of the crystal structure of the well-characterized triclinic polymorph of this compound, summarizing key crystallographic data and outlining the experimental protocols for its synthesis and characterization. While polymorphism is a common phenomenon in organic solids, the scientific literature predominantly describes a single, stable triclinic form of this compound.

Crystal Structure of Triclinic this compound

The crystal structure of this compound has been subject to detailed investigation, with seminal work by Romers and later confirmed and refined by Ayerst and Duke. These studies have established that this compound crystallizes in a triclinic system, belonging to the P-1 space group. The molecule itself is planar, with the two amide groups adopting a trans conformation relative to the central carbon-carbon bond.

Crystallographic Data

The crystallographic parameters for the triclinic form of this compound, as determined by X-ray diffraction, are summarized in the table below.

ParameterValue (Romers, 1953)[1]Value (Ayerst & Duke, 1954)[2][3]
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 3.613.625
b (Å) 5.175.188
c (Å) 5.625.654
α (°) 83.8383.5
β (°) 113.9113.9
γ (°) 115115.1
Volume (ų) -103.9
Z 11
Density (calculated) (g/cm³) 1.6671.667
Molecular and Packing Characteristics

The this compound molecules are linked in the crystal lattice by a network of intermolecular hydrogen bonds.[1] These interactions occur between the oxygen atom of one molecule and the hydrogen atoms of the amide groups of neighboring molecules, forming planar sheets.[3] The distance between these sheets corresponds to van der Waals forces.[1] The key bond lengths within the this compound molecule are provided in the following table.

BondBond Length (Å) (Romers, 1953)[1]Bond Length (Å) (Ayerst & Duke, 1954)[3]
C-C 1.491.542
C-N 1.31-
C-O 1.25-

The C-C bond length is consistent with a single bond, and the planarity of the molecule is a notable feature.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ammonolysis of a dialkyl oxalate (B1200264), such as dimethyl oxalate, in an alcohol solvent.

Materials:

Procedure:

  • A solution of dimethyl oxalate in methanol is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

  • Anhydrous ammonia gas is bubbled through the solution with constant stirring.

  • The reaction is typically carried out at or below room temperature to control the exothermicity of the reaction.

  • As the reaction proceeds, a white precipitate of this compound forms due to its low solubility in methanol.

  • Upon completion of the reaction, the solid this compound is isolated by filtration.

  • The collected solid is washed with cold methanol to remove any unreacted starting materials and soluble byproducts.

  • The purified this compound is then dried in a vacuum oven.

Crystallization of Triclinic this compound

Single crystals of the triclinic form of this compound suitable for X-ray diffraction can be obtained by slow crystallization from a hot aqueous solution.

Procedure:

  • A saturated solution of this compound in deionized water is prepared by heating to approximately 70 °C.[2]

  • The hot, saturated solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature in a dust-free environment.

  • Over time, needle-like or lath-shaped crystals of triclinic this compound will form.[2]

  • The crystals are then carefully collected by filtration and dried.

Characterization by Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal of this compound is mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

  • The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

  • The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and the space group.

  • The crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms within the asymmetric unit.

  • The structural model is then refined using least-squares methods to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of triclinic this compound.

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization start Start Materials: Dimethyl Oxalate, Ammonia, Methanol reaction Ammonolysis Reaction start->reaction filtration1 Filtration and Washing reaction->filtration1 drying1 Drying filtration1->drying1 oxamide_powder This compound Powder drying1->oxamide_powder dissolution Dissolution in Hot Water oxamide_powder->dissolution filtration2 Hot Filtration dissolution->filtration2 cooling Slow Cooling filtration2->cooling crystal_formation Crystal Formation cooling->crystal_formation xrd Single-Crystal X-ray Diffraction crystal_formation->xrd data_processing Data Processing and Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A flowchart illustrating the key stages from synthesis to the final crystal structure determination of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of the known triclinic polymorph of this compound. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and pharmaceutical development. While the existence of other polymorphs of this compound has not been definitively established in the literature, the well-characterized triclinic form serves as a fundamental basis for understanding the solid-state properties of this important compound. Further research into different crystallization conditions could potentially reveal new polymorphic forms, opening up new avenues for material design and application.

References

Theoretical Insights into the Oxamide Molecule: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamide (C₂H₄N₂O₂), the diamide (B1670390) of oxalic acid, is a molecule of significant interest due to its role in coordination chemistry, agrochemicals, and as a building block in organic synthesis. Theoretical studies employing computational chemistry methods provide invaluable insights into its molecular structure, properties, and reactivity, complementing experimental findings. This guide details the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of the this compound molecule, outlining the methodologies and presenting the expected quantitative data.

Introduction

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and behavior with high accuracy.[1] For the this compound molecule, theoretical studies are crucial for understanding its conformational preferences, spectroscopic signatures, and electronic characteristics, which are fundamental to its chemical behavior and applications. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to elucidate the properties of this compound.

Molecular Structure and Geometry

The foundational step in the theoretical study of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Conformational Analysis

This compound can exist in different conformations due to rotation around the central C-C single bond. Theoretical calculations consistently show that the planar, s-trans conformation is the most stable isomer. This arrangement minimizes steric hindrance and allows for favorable electronic interactions.[2]

G cluster_workflow Computational Workflow for this compound Analysis start Initial Structure Generation (e.g., from 2D sketch) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis (Confirm Minimum Energy Structure) opt->freq nmr NMR Chemical Shift Calculation (GIAO Method) freq->nmr uvvis UV-Vis Spectra Calculation (TD-DFT) freq->uvvis electronic Electronic Properties Analysis (HOMO, LUMO, MEP) freq->electronic end Data Analysis and Interpretation nmr->end uvvis->end reactivity Reactivity Descriptor Calculation electronic->reactivity reactivity->end

References

An In-depth Technical Guide to Oxamide Derivatives: Synthesis, Functionalization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxamide scaffold, characterized by a central N,N'-disubstituted ethanediamide core, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to engage in diverse biological interactions have led to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of this compound derivatives, with a focus on their role in drug discovery and development. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Synthesis and Functionalization of the this compound Core

The construction of the this compound framework and its subsequent functionalization are pivotal to accessing a diverse chemical space of bioactive molecules. The most common synthetic strategies involve the reaction of an oxalic acid derivative with primary or secondary amines.

General Synthesis of Symmetrical Oxamides

Symmetrical N,N'-disubstituted oxamides are readily prepared by the reaction of oxalyl chloride or a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) with two equivalents of an amine. The reaction with oxalyl chloride is typically rapid and conducted in the presence of a base to neutralize the HCl byproduct. The use of dialkyl oxalates often requires heating and may be slower, but it avoids the handling of the more reactive and corrosive oxalyl chloride.

Synthesis of Unsymmetrical Oxamides

The synthesis of unsymmetrical oxamides, bearing different substituents on each nitrogen atom, requires a more controlled, stepwise approach. A common strategy involves the reaction of an amine with an oxamic acid derivative, which can be prepared from the corresponding amine and a mono-ester of oxalic acid. Another approach is the sequential addition of two different amines to oxalyl chloride at low temperatures to control the reactivity.

A novel and efficient method for the synthesis of unsymmetrically substituted N-aryl oxalamides involves a copper-catalyzed regioselective C-C and C-O bond cleavage and amination.[1] This protocol offers a simple and highly functional group-compatible method for the preparation of these valuable derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the purification techniques commonly employed.

Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide

This protocol describes the synthesis of a symmetrical this compound derivative via the aminolysis of diethyl oxalate with 2-aminopyridine (B139424).[2]

Materials:

  • 2-Aminopyridine

  • Diethyl oxalate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous DMF.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution dropwise.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC using an appropriate mobile phase (e.g., 1:1 ethyl acetate:hexane).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold deionized water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N1,N2-di(pyridin-2-yl)oxalamide.[2]

General Protocol for Purification by Column Chromatography

Column chromatography is a standard technique for the purification of this compound derivatives from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound derivative

  • Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh)

  • Appropriate solvent system (determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Method Development: Develop a suitable solvent system using TLC to achieve good separation of the desired product (Rf value of approximately 0.3-0.4) from impurities.[3]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase. Add a layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[3]

Applications in Drug Development

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their inhibitory effects on key enzymes involved in various disease pathologies have been extensively studied.

IMPDH Inhibitors

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[4][5] Its inhibition leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, and consequently inhibits the proliferation of rapidly dividing cells like lymphocytes and cancer cells.[6] this compound derivatives have been identified as potent inhibitors of IMPDH, showing promise as immunosuppressants and anticancer agents.[5]

Lipoxygenase Inhibitors

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators such as leukotrienes.[7][8] Inhibition of LOXs, particularly 5-lipoxygenase (5-LOX), is a validated strategy for the treatment of inflammatory diseases. Several this compound derivatives have shown significant inhibitory activity against lipoxygenase.[7][8]

α-Glucosidase Inhibitors

α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4][9] Inhibition of these enzymes delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[4] This mechanism is a key therapeutic approach for managing type 2 diabetes. A number of this compound derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors.[4][9]

Quantitative Data

The following tables summarize the biological activity and physicochemical properties of selected this compound derivatives.

Table 1: Biological Activity of this compound Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
IMPDH Inhibitors
This compound Derivative 1IMPDHValue[5]
This compound Derivative 2IMPDHValue[5]
Lipoxygenase Inhibitors
N,N'-bis(2,4-dimethylphenyl)this compound5-Lipoxygenase180.3 ± 0.12[8]
N,N'-bis(2,4,6-trimethylphenyl)this compound5-Lipoxygenase121.4 ± 0.08[8]
N,N'-bis(4-bromophenyl)this compound5-Lipoxygenase150.7 ± 0.11[8]
α-Glucosidase Inhibitors
This compound Derivative Aα-Glucosidase38.2[4]
This compound Derivative Bα-Glucosidase75.8[4]

Table 2: Physicochemical Properties of Selected Bioactive Compounds

CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityPolar Surface Area (Ų)Reference
This compound88.07-1.6Slightly soluble75.5[10][11]
Representative Bioactive this compoundValueValueValueValue[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug discovery pipeline for this compound derivatives. The following diagrams were generated using the DOT language to illustrate these concepts.

Signaling Pathways

IMPDH_Inhibition_Pathway cluster_this compound This compound Derivative Action cluster_Downstream_Effects Downstream Cellular Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides Oxamide_Inhibitor This compound-based IMPDH Inhibitor IMPDH_node IMPDH Oxamide_Inhibitor->IMPDH_node Inhibits Guanine_Depletion Guanine Nucleotide Depletion IMPDH_node->Guanine_Depletion DNA_RNA_Synthesis Decreased DNA/RNA Synthesis Guanine_Depletion->DNA_RNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation (e.g., Lymphocytes, Cancer Cells) DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis Hit_to_Lead_Workflow cluster_Discovery Hit Discovery cluster_Validation Hit Validation cluster_Optimization Hit-to-Lead Optimization HTS High-Throughput Screening (this compound Library) Hit_ID Hit Identification HTS->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation Orthogonal_Assay Orthogonal Assays Hit_Confirmation->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Iterative Optimization ADMET_Profiling->SAR_Studies Lead_Selection Lead Candidate Selection ADMET_Profiling->Lead_Selection Multi_Step_Synthesis_Workflow Start Starting Materials: Amine A + Oxalic Acid Derivative Step1 Step 1: Synthesis of Unsymmetrical this compound Intermediate Start->Step1 Purification1 Purification 1 (e.g., Column Chromatography) Step1->Purification1 Intermediate Isolated Intermediate Purification1->Intermediate Step2 Step 2: Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Purification2 Purification 2 (e.g., Recrystallization) Step2->Purification2 Final_Product Final Bioactive This compound Derivative Purification2->Final_Product

References

Spectroscopic Profile of Oxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oxamide (ethanediamide), a molecule of interest in various chemical and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a centralized resource for its structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the this compound molecule (H₂N-CO-CO-NH₂), its ¹H and ¹³C NMR spectra are expected to be simple, each showing a single resonance.

Data Presentation

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityNotes
¹HDMSO-d₆~7.5 - 8.0Singlet (broad)The chemical shift can be concentration and temperature-dependent. The peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
¹³CDMSO-d₆~160SingletThe carbonyl carbon resonance.

Note: Specific chemical shift values for this compound can be found in spectral databases such as SpectraBase®[1]. The values presented here are typical for amide protons and carbonyl carbons in a similar chemical environment.

Experimental Protocols

¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This compound has low solubility in many common NMR solvents, but is slightly soluble in DMSO.

    • Vortex the sample until the solid is fully dissolved. Gentle heating may be required to aid dissolution.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, if possible, by dissolving 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrument Parameters (Typical for a 100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C and the potential for long relaxation times of the carbonyl carbon.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

    • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.

Vibrational Spectroscopy: IR and Raman

The vibrational spectra of this compound are well-characterized and provide a detailed fingerprint of its molecular structure. As a centrosymmetric molecule, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.

Data Presentation

Table 2: IR and Raman Spectroscopic Data for Solid this compound

IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentVibrational Mode Description
3365-AᵤN-H asymmetric stretch
3280-BᵤN-H symmetric stretch
-3190A₉N-H symmetric stretch
1660-BᵤC=O stretch (Amide I)
1615-AᵤNH₂ scissoring (Amide II)
-1475A₉C-N stretch
1355-BᵤC-N stretch
-1160B₉NH₂ rocking
1115-BᵤNH₂ rocking
-1030A₉C-C stretch
810-AᵤNH₂ wagging
-640B₉O=C-N bending
604-BᵤO=C-N bending
495-AᵤNH₂ twisting
-340A₉C-C-N bending
-170B₉Torsion

Note: Frequencies and assignments are based on established literature. Minor variations may be observed due to differences in sample preparation and instrumentation.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty spectrometer (for KBr pellet) or the clean, empty ATR crystal (for ATR) should be collected prior to sample analysis.

Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of crystalline this compound powder into a glass capillary tube or onto a microscope slide.

    • Alternatively, the sample can be analyzed directly in a glass vial.

  • Instrument Parameters (Typical for a Dispersive Raman Spectrometer):

    • Excitation Wavelength: 532 nm or 785 nm laser. The choice of wavelength may depend on sample fluorescence.

    • Laser Power: 10-50 mW at the sample. Power should be minimized to avoid sample degradation.

    • Spectral Range: 100-3500 cm⁻¹.

    • Acquisition Time: 10-60 seconds.

    • Number of Accumulations: 5-10.

    • Objective: A 10x or 20x objective is typically used to focus the laser onto the solid sample.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound and the relationship between the different techniques and the structural information they provide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition This compound This compound Powder NMR_Sample Dissolved in DMSO-d6 This compound->NMR_Sample IR_Sample KBr Pellet or ATR Crystal This compound->IR_Sample Raman_Sample Crystalline Solid This compound->Raman_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec Raman_Spec Raman Spectrometer Raman_Sample->Raman_Spec H_NMR 1H NMR Spectrum NMR_Spec->H_NMR C_NMR 13C NMR Spectrum NMR_Spec->C_NMR IR_Spectrum IR Spectrum IR_Spec->IR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Correlation cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy This compound This compound Structure (H2N-CO-CO-NH2) Proton_Env Proton Environment (-NH2) This compound->Proton_Env Carbon_Env Carbon Skeleton (-C=O) This compound->Carbon_Env Functional_Groups Functional Groups (N-H, C=O, C-N) This compound->Functional_Groups Symmetry Molecular Symmetry (Centrosymmetric) This compound->Symmetry H_NMR 1H NMR Proton_Env->H_NMR C_NMR 13C NMR Carbon_Env->C_NMR IR IR Spectroscopy Functional_Groups->IR Symmetry->IR Raman Raman Spectroscopy Symmetry->Raman Functional_groups Functional_groups Functional_groups->Raman

Caption: Relationship between spectroscopic data and this compound's molecular structure.

References

Methodological & Application

Oxamide as a Slow-Release Nitrogen Fertilizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oxamide ((CONH₂)₂) is a sparingly soluble organic compound that serves as an effective slow-release nitrogen fertilizer. Its low solubility and microbial-dependent hydrolysis provide a gradual and sustained release of nitrogen, aligning with crop nutrient requirements and minimizing environmental losses. This document provides detailed application notes, experimental protocols, and technical data for researchers and scientists investigating the efficacy and mechanisms of this compound as a slow-release nitrogen source.

1. Mechanism of Action

Unlike highly soluble conventional nitrogen fertilizers like urea (B33335), this compound's nitrogen release is primarily driven by microbial degradation in the soil. This process is influenced by soil temperature, moisture, and microbial activity. The slow hydrolysis of this compound to ammonium (B1175870) (NH₄⁺) and subsequently nitrate (B79036) (NO₃⁻) reduces the risk of nitrogen loss through ammonia (B1221849) volatilization and nitrate leaching, leading to improved nitrogen use efficiency (NUE).

Data Presentation

Table 1: Comparison of Cumulative Ammonia Volatilization between this compound and Urea in a Paddy Field (2-year study)
TreatmentN Application Rate (kg N/ha)Cumulative NH₃ Volatilization (kg N/ha) - Year 1Cumulative NH₃ Volatilization (kg N/ha) - Year 2Percentage of N Lost (%) - Year 1Percentage of N Lost (%) - Year 2
This compound 157.59.83.96.22.5
22511.25.15.02.3
Urea 157.526.36.316.74.0
22529.78.313.23.7

Data synthesized from a field experiment on paddy soil, highlighting a significant reduction in ammonia volatilization with this compound application compared to urea.[1]

Table 2: Effect of this compound and Urea on Rice Yield and Nitrogen Use Efficiency (NUE)
TreatmentN Application Rate (kg N/ha)Rice Grain Yield (t/ha) - Year 1Rice Grain Yield (t/ha) - Year 2Nitrogen Use Efficiency (%) - Year 1Nitrogen Use Efficiency (%) - Year 2
Control 06.85.9--
This compound 157.59.57.846.5438.67
22510.18.240.2533.50
Urea 157.59.47.938.6736.19
22510.28.333.5031.81

This table demonstrates that this compound can maintain comparable crop yields to urea while achieving higher nitrogen use efficiency, particularly in the first year of application.[1][2]

Experimental Protocols

Protocol 1: Soil Incubation Study for Determining Nitrogen Release Kinetics

Objective: To evaluate the rate of nitrogen release from this compound in a controlled laboratory setting.

Materials:

  • Soil sample (air-dried and sieved)

  • This compound granules

  • Incubation containers (e.g., 250 mL glass jars with perforated lids)

  • Deionized water

  • 2 M KCl solution

  • Analytical balance

  • Incubator

  • Spectrophotometer or auto-analyzer for ammonium and nitrate determination

Procedure:

  • Soil Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Fertilizer Application: Weigh 100 g of the prepared soil into each incubation container. Incorporate this compound granules at a predetermined rate (e.g., equivalent to a field application rate of 200 kg N/ha). Include a control group with no fertilizer.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 60% of water-holding capacity, using deionized water.

  • Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C) in the dark. The perforated lids allow for gas exchange while minimizing water loss.

  • Sampling: At designated time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days), destructively sample three replicate containers for each treatment.

  • Extraction: Extract the mineral nitrogen (NH₄⁺-N and NO₃⁻-N) from a 20 g subsample of soil by shaking with 100 mL of 2 M KCl solution for 1 hour.

  • Analysis: Filter the soil suspension and analyze the filtrate for ammonium and nitrate concentrations using a colorimetric method or an auto-analyzer.

  • Data Calculation: Calculate the amount of nitrogen released per gram of fertilizer at each sampling point and plot the cumulative nitrogen release over time to determine the release kinetics.

Protocol 2: Field Measurement of Ammonia Volatilization

Objective: To quantify ammonia (NH₃) loss from this compound application under field conditions.

Materials:

  • Field plots with the target crop

  • This compound and other nitrogen fertilizers for comparison (e.g., urea)

  • Semi-open static chambers or dynamic chamber systems

  • Acid traps (containing a known concentration of sulfuric or phosphoric acid)

  • Air pump (for dynamic systems)

  • Titration equipment or an ion chromatograph for analyzing the acid traps

Procedure:

  • Plot Establishment: Establish experimental plots of a suitable size (e.g., 2m x 2m) in a randomized block design with at least three replications per treatment.

  • Fertilizer Application: Apply the nitrogen fertilizers to the soil surface or incorporate them according to the experimental design.

  • Chamber Placement: Immediately after fertilizer application, place the ammonia collection chambers in the center of each plot.

  • Ammonia Trapping:

    • Static Chambers: Place an acid trap within the chamber to passively capture ammonia.

    • Dynamic Chambers: Draw air from the chamber at a constant flow rate through an acid trap using an air pump.

  • Sampling: Collect the acid traps at regular intervals (e.g., daily for the first week, then every few days) for a specified period (e.g., 30 days).

  • Analysis: Determine the amount of ammonia captured in the acid traps by back-titration with a standard base or by analyzing the ammonium concentration using ion chromatography.

  • Calculation: Calculate the ammonia volatilization rate per unit area for each sampling interval and then determine the cumulative ammonia loss over the entire measurement period.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nitrogen_Uptake_Signaling_Pathway cluster_soil Soil Environment cluster_root Plant Root Cell This compound This compound ((CONH₂)₂) Microbial_Hydrolysis Microbial Hydrolysis This compound->Microbial_Hydrolysis Slow Release NH4 Ammonium (NH₄⁺) AMT AMT (Ammonium Transporter) NH4->AMT Uptake NO3 Nitrate (NO₃⁻) NRT1_1 NRT1.1 (Nitrate Transporter) NO3->NRT1_1 Uptake Ca_Signaling Ca²⁺ Signaling NRT1_1->Ca_Signaling Induces NLP NLPs (Transcription Factors) Ca_Signaling->NLP Activates Gene_Expression Nitrogen-responsive Gene Expression NLP->Gene_Expression Regulates Microbial_Hydrolysis->NH4 Experimental_Workflow_Soil_Incubation start Start prep_soil Prepare and Weigh Soil start->prep_soil add_fertilizer Incorporate this compound prep_soil->add_fertilizer adjust_moisture Adjust Soil Moisture add_fertilizer->adjust_moisture incubate Incubate at Constant Temperature adjust_moisture->incubate sample Destructive Sampling at Intervals incubate->sample extract Extract with 2M KCl sample->extract analyze Analyze for NH₄⁺ and NO₃⁻ extract->analyze calculate Calculate N Release analyze->calculate end End calculate->end Experimental_Workflow_Ammonia_Volatilization start Start setup_plots Establish Field Plots start->setup_plots apply_fertilizer Apply this compound setup_plots->apply_fertilizer place_chambers Place Collection Chambers apply_fertilizer->place_chambers trap_ammonia Trap Ammonia in Acid Solution place_chambers->trap_ammonia collect_traps Collect Traps at Intervals trap_ammonia->collect_traps analyze_traps Analyze Traps for Ammonium collect_traps->analyze_traps calculate_loss Calculate Cumulative NH₃ Loss analyze_traps->calculate_loss end End calculate_loss->end

References

Synthesis of Poly(oxamide ester)s: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(oxamide ester)s (POAEs), a promising class of biodegradable polymers. POAEs, a subset of poly(ester amide)s (PEAs), offer excellent thermal and mechanical properties, making them suitable for various biomedical applications, including drug delivery and tissue engineering. Their biodegradability, which can be tuned by adjusting the monomer composition, ensures their safe clearance from the body.[1][2]

Introduction

Poly(this compound ester)s are characterized by the presence of this compound linkages in their backbone, which contribute to their high melting temperatures and mechanical strength due to strong intermolecular hydrogen bonding.[1] These polymers are typically synthesized through a two-step process involving the formation of an oxamidodiol intermediate followed by a polycondensation reaction.[1] This document outlines the detailed synthesis protocols and presents key quantitative data to aid researchers in the successful preparation and characterization of POAEs.

Data Presentation

The following tables summarize the key quantitative data for a series of poly(this compound ester)s (PnOn6) synthesized from dimethyl oxalate (B1200264), various amino alcohols (NH2-(CH2)n–OH, where n = 2–6), and adipic acid.[1]

Table 1: Thermal and Mechanical Properties of PnOn6 Poly(this compound ester)s [1]

PolymerMelting Temperature (°C)Maximum Tensile Strength (MPa)Fracture Strain (%)
P2O2616825350
P3O3615531404
P4O4614228380
P5O5614822320
P6O6615220300

Table 2: Biodegradability of P3O36 and P4O46 in Proteinase K Solution [1]

PolymerWeight Loss after 20 days (%)
P3O36> 50
P4O46> 50

Experimental Protocols

This section provides detailed methodologies for the synthesis of poly(this compound ester)s.

Protocol 1: Two-Step Synthesis of Poly(this compound ester)s (PnOn6) via Melt Polycondensation[1]

This protocol describes the synthesis of a series of aliphatic poly(this compound ester)s with high melting temperatures.

Step 1: Synthesis of Oxamidodiol Intermediates (nOn)

  • Reactants: Dimethyl oxalate and an amino alcohol (NH2-(CH2)n–OH, where n = 2-6).

  • Procedure:

    • Combine dimethyl oxalate and the selected amino alcohol in a reaction vessel.

    • The reaction is carried out to produce the corresponding oxamidodiol intermediate (nOn). Further details on reaction conditions such as solvent, temperature, and reaction time may be optimized based on the specific amino alcohol used.

Step 2: Melt Polycondensation to Yield PnOn6

  • Reactants: Oxamidodiol intermediate (nOn) and adipic acid.

  • Procedure:

    • The nOn intermediate and adipic acid are placed in a reaction vessel equipped with a stirrer and a vacuum line.

    • The mixture is heated to initiate melt polycondensation.

    • The reaction is conducted under vacuum to facilitate the removal of condensation byproducts (e.g., water) and drive the polymerization to completion.

    • The polymerization temperature and time should be optimized to achieve the desired molecular weight and properties. For the PnOn6 series, temperatures are gradually increased, and a high vacuum is applied.[3]

Protocol 2: General Ring-Opening Polymerization (ROP) for Poly(ester amide)s

While the primary focus is on poly(this compound ester)s, ring-opening polymerization of morpholine-2,5-diones is a common and controlled method to synthesize related poly(ester amide)s.[4][5][6]

  • Monomer Synthesis: Synthesize morpholine-2,5-dione (B184730) derivatives from corresponding α-amino acids and α-hydroxy acids.[5]

  • Polymerization:

    • The morpholine-2,5-dione monomer is dissolved in a suitable anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • An initiator, such as benzyl (B1604629) alcohol, is added.

    • A catalyst, for example, an organocatalytic system like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) (TU), is introduced to initiate the polymerization.[4][6]

    • The reaction is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a set time to achieve the desired molecular weight.

    • The polymerization is terminated by precipitating the polymer in a non-solvent like cold methanol (B129727) or diethyl ether.

    • The resulting polymer is collected by filtration and dried under vacuum.

Visualizations

Experimental Workflow: Two-Step Synthesis of Poly(this compound ester)s

G cluster_0 Step 1: Oxamidodiol Synthesis cluster_1 Step 2: Melt Polycondensation start Dimethyl Oxalate + Amino Alcohol process1 Reaction start->process1 intermediate Oxamidodiol (nOn) process1->intermediate intermediate2 Oxamidodiol (nOn) + Adipic Acid process2 Melt Polycondensation (Vacuum, Heat) intermediate2->process2 product Poly(this compound ester) (PnOn6) process2->product G cluster_0 Drug Formulation & Delivery cluster_1 In Vivo Action drug Therapeutic Agent formulation Drug Encapsulation (e.g., Nanoparticles) drug->formulation poae Poly(this compound ester) poae->formulation delivery Administration (e.g., Injection) formulation->delivery degradation Polymer Biodegradation (Hydrolysis/Enzymatic) delivery->degradation release Controlled Drug Release degradation->release target Drug Action at Target Site release->target

References

Application Notes and Protocols for Oxamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide, the diamide (B1670390) of oxalic acid, and its derivatives are versatile ligands in coordination chemistry. Their ability to act as bridging ligands, forming stable mono-, di-, and polynuclear metal complexes, has led to significant interest in their application across various fields, including molecular magnetism, catalysis, and medicinal chemistry. The this compound moiety can coordinate to metal ions through its two nitrogen and two oxygen atoms, offering a range of coordination modes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based coordination compounds.

Data Presentation

Magnetic Properties of this compound-Bridged Complexes
ComplexJ (cm⁻¹)Reference
[Cu(bpy)(oxap)]Mn(bpy)₂(ClO₄)₂-23.5[1]
[Cu(bpy)(oxap)]Co(bpy)₂(ClO₄)₂-14.2[1]
[Cu(bpy)(oxap)]Ni(bpy)₂(ClO₄)₂-75.3[1]

J represents the magnetic exchange coupling constant, indicating the nature and strength of the magnetic interaction between metal centers.

Crystallographic Data for an this compound-Bridged Dinuclear Copper(II) Complex
ParameterValueReference
FormulaC₂₂H₂₄Cu₂N₆O₄[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)10.987(2)[1]
b (Å)11.023(2)[1]
c (Å)9.889(2)[1]
β (°)98.69(3)[1]
Cu-N (Å)1.985(4) - 2.011(4)[1]
Cu-O (Å)1.956(3) - 1.961(3)[1]
Enzyme Inhibition by this compound Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound Derivative 1Lipoxygenase50.3 ± 0.98[2]
This compound Derivative 2α-Glucosidase38.2 - 75.8[3]
Mycophenolic Acid (IMPDH Inhibitor)IMPDH~0.02[4]
This compound-hydrazone hybrid (7k)MDA-MB-231 cancer cells7.73 ± 1.05[5]

Experimental Protocols

Protocol 1: Synthesis of a Mononuclear Ni(II)-Oxamide Complex

This protocol describes a general method for the synthesis of a mononuclear nickel(II) complex with a substituted this compound ligand.[6]

Materials:

  • N,N'-bis(2-carboxyphenyl)oxalamide (H₄L)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve N,N'-bis(2-carboxyphenyl)oxalamide in DMF.

  • In a separate vessel, prepare an aqueous solution of Ni(NO₃)₂·6H₂O.

  • Add the nickel(II) nitrate solution to the ligand solution, resulting in the formation of a green-whitish turbid suspension.

  • Transfer the suspension to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 85°C for 3 days.

  • After cooling to room temperature, green needle-like single crystals of the Ni(II)-oxamide complex can be isolated.

Protocol 2: Synthesis of a Dinuclear this compound-Bridged Copper(II) Complex

This protocol outlines the synthesis of a dinuclear copper(II) complex where the this compound ligand bridges the two metal centers.[7]

Materials:

  • This compound

  • Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O)

  • 2,2'-Bipyridine (bpy)

  • Methanol

Procedure:

  • Dissolve this compound in methanol.

  • Add a methanolic solution of Cu(ClO₄)₂·6H₂O to the this compound solution with stirring.

  • To the resulting solution, add a methanolic solution of 2,2'-bipyridine.

  • Allow the solution to stand at room temperature.

  • After several days, blue crystals of the dinuclear complex, --INVALID-LINK--₂, will form and can be collected by filtration.

Protocol 3: Synthesis of an this compound-Based Coordination Polymer

This protocol describes the solvothermal synthesis of a 2D coordination polymer using a substituted this compound ligand.[6]

Materials:

  • N,N'-bis(2-carboxyphenyl)oxalamide (H₄L)

  • Zinc(II) nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve N,N'-bis(2-carboxyphenyl)oxalamide in DMF.

  • Prepare an aqueous solution of Zn(NO₃)₂·4H₂O.

  • Add the zinc(II) nitrate solution to the ligand solution to produce a white turbid suspension.

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat at 85°C for 1 day.

  • Upon cooling, pale yellow needle-like single crystals of the 2D coordination polymer can be obtained.

Applications in Catalysis

This compound-based ligands have shown significant promise in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Protocol 4: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol details a representative palladium-catalyzed cross-coupling reaction using an aryl sulfinate and an aryl bromide.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • (Hetero)aryl sulfinate salt (2.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • Ligand (e.g., XPhos, 10 mol %)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (B91453)

Procedure:

  • To an oven-dried vial, add Pd(OAc)₂, the ligand, the (hetero)aryl sulfinate salt, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide and 1,4-dioxane via syringe.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 16 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development

This compound derivatives and their metal complexes are emerging as promising candidates in drug discovery due to their ability to inhibit key enzymes and exhibit antimicrobial and anticancer activities.

Enzyme Inhibition
  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: this compound derivatives have been identified as inhibitors of IMPDH, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[9][10] Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby impeding DNA and RNA synthesis and ultimately suppressing the proliferation of rapidly dividing cells like lymphocytes and cancer cells.[2][4][11][12] This makes IMPDH inhibitors valuable as immunosuppressants and potential anticancer and antiviral agents.[9][10]

  • Lipoxygenase (LOX) Inhibition: Certain this compound derivatives have demonstrated inhibitory activity against lipoxygenases.[2] These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases such as asthma, arthritis, and cancer.[3][13] By blocking LOX, these compounds can modulate inflammatory pathways.[3]

  • α-Glucosidase Inhibition: this compound derivatives have also been shown to inhibit α-glucosidase, an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[3][14][15][16][17] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes.[1][15][16]

Antimicrobial and Anticancer Activity

While research on the direct antimicrobial and anticancer activities of this compound-metal complexes is still developing, the broader class of metal complexes with related ligands has shown significant promise. The coordination of metal ions to organic ligands can enhance their biological activity.[14][18][19][20][21][22] Mechanisms of action for antimicrobial metal complexes can include membrane disruption, protein dysfunction, and the generation of reactive oxygen species.[18][19][20][21][22] In cancer therapy, this compound-hydrazone derivatives have shown antiproliferative effects against breast cancer cell lines by inducing cell cycle arrest.[5]

Visualizations

G Coordination Modes of this compound Ligand cluster_0 Monodentate Coordination cluster_1 Bidentate Chelating Coordination cluster_2 Bridging Coordination M1 Metal Ion O1 O M1->O1 Coordination Bond C1 C1 O1->C1 N1 N R1 R N1->R1 R2 R' C1->N1 C2 C2 C1->C2 O2 O2 C2->O2 O N2 N2 C2->N2 N N2->R2 M2 Metal Ion O3 O M2->O3 N3 N M2->N3 C3 C3 O3->C3 R3 R N3->R3 R4 R' C3->N3 C4 C4 C3->C4 O4 O4 C4->O4 O N4 N4 C4->N4 N N4->R4 M3 Metal 1 O5 O M3->O5 N5 N M3->N5 M4 Metal 2 O6 O M4->O6 N6 N M4->N6 C5 C5 O5->C5 R5 R N5->R5 R6 R' N6->R6 C5->N5 C6 C6 C5->C6 C6->O6 C6->N6

Caption: Coordination modes of the this compound ligand.

G Experimental Workflow for Synthesis of a Dinuclear this compound-Bridged Complex start Start dissolve_ligand Dissolve this compound in Methanol start->dissolve_ligand dissolve_metal Dissolve Cu(ClO₄)₂·6H₂O in Methanol start->dissolve_metal dissolve_bpy Dissolve 2,2'-Bipyridine in Methanol start->dissolve_bpy mix1 Mix Ligand and Metal Solutions dissolve_ligand->mix1 dissolve_metal->mix1 add_bpy Add Bipyridine Solution dissolve_bpy->add_bpy mix1->add_bpy crystallize Allow to Crystallize at Room Temperature add_bpy->crystallize filter Filter Crystals crystallize->filter product Dinuclear Cu(II) Complex filter->product

Caption: Workflow for dinuclear complex synthesis.

G Signaling Pathway of IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Oxamide_Inhibitor This compound Derivative (IMPDH Inhibitor) Oxamide_Inhibitor->IMPDH Inhibits

Caption: IMPDH inhibition signaling pathway.

G Signaling Pathway of Lipoxygenase Inhibition Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Promotes Oxamide_Inhibitor This compound Derivative (LOX Inhibitor) Oxamide_Inhibitor->LOX Inhibits

Caption: Lipoxygenase inhibition signaling pathway.

References

Application Notes and Protocols: Oxamide as a Stabilizer for Nitrocellulose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Nitrocellulose (NC), an energetic polymer widely used in propellants, lacquers, and pharmaceutical formulations, is known for its inherent thermal instability.[1] The decomposition of nitrocellulose is an autocatalytic process that can accelerate over time, leading to a degradation of material properties and posing significant safety risks, including spontaneous ignition.[1][2]

1.1 The Mechanism of Nitrocellulose Degradation The instability of nitrocellulose originates from the cleavage of the weak O-NO2 ester bonds.[3] This initial bond scission releases nitrogen oxides (NOx), primarily nitrogen dioxide (NO2), and alkoxy radicals.[2] These released NOx species act as catalysts, accelerating further decomposition of the nitrocellulose polymer chains.[1] This self-accelerating behavior is a critical safety concern during the storage, handling, and lifecycle of nitrocellulose-based products.[4]

1.2 The Role of Stabilizers To ensure safety and prolong the shelf-life of nitrocellulose preparations, chemical stabilizers are incorporated into the formulation. The primary function of a stabilizer is to interrupt the autocatalytic decomposition cycle.[4] They achieve this by scavenging the acidic NOx species as they are formed, thereby preventing them from catalyzing further degradation.[1][4] Common stabilizers have historically included aromatic amines and urea (B33335) derivatives.[5]

1.3 Oxamide as a Stabilizer this compound, the diamide (B1670390) of oxalic acid with the formula (CONH2)2, is a white crystalline solid used as an effective stabilizer for nitrocellulose preparations.[6] It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether.[6] Its role is to react with and neutralize the nitrogen oxides produced during nitrocellulose decomposition, thus enhancing the thermal stability of the formulation.

2.0 Application and Mechanism of Action

This compound is added to nitrocellulose formulations, typically in concentrations of 1-3% by weight, to act as an acid scavenger.[6] The amide functional groups in the this compound molecule are believed to react with the nitrogen oxides, preventing the autocatalytic breakdown of the nitrocellulose.

Below are diagrams illustrating the decomposition pathway of nitrocellulose, the proposed stabilization mechanism of this compound, and a general workflow for evaluating the effectiveness of stabilizers.

Nitrocellulose_Decomposition NC Nitrocellulose (R-O-NO₂) Scission O-NO₂ Bond Scission NC->Scission Degradation starts Heat Heat / Light Heat->NC NOx NOx Released (e.g., NO₂) Scission->NOx Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Catalyzes further degradation Autocatalysis->NC

Caption: Autocatalytic decomposition pathway of nitrocellulose.

Oxamide_Stabilization cluster_decomp Decomposition cluster_stabilization Stabilization NC Nitrocellulose NOx NOx NC->NOx releases This compound This compound (CONH₂)₂ NOx->this compound reacts with (scavenged) StableProducts Stable Byproducts This compound->StableProducts

Caption: Proposed stabilization mechanism of this compound.

Experimental_Workflow Prep Sample Preparation (NC + this compound) Thermal Thermal Analysis (DSC / TGA) Prep->Thermal Aging Isothermal Aging (e.g., Bergmann & Junk) Prep->Aging Analysis Data Analysis & Stability Assessment Thermal->Analysis Quant Quantitative Analysis (e.g., Titration) Aging->Quant Quant->Analysis

Caption: Experimental workflow for stabilizer evaluation.

3.0 Experimental Protocols

The following protocols are provided as a guide for evaluating the stabilizing effect of this compound on nitrocellulose preparations.

3.1 Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal decomposition characteristics of stabilized nitrocellulose.

  • Objective: To measure the onset temperature, peak exothermic temperature, and heat of decomposition of nitrocellulose with and without this compound.

  • Apparatus: Differential Scanning Calorimeter, hermetically sealed aluminum pans, precision balance.

  • Procedure:

    • Prepare samples of pure, dried nitrocellulose and nitrocellulose mixed with 1%, 2%, and 3% (by weight) of this compound.

    • Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak maximum of the exothermic event, and the total heat released (enthalpy).[7][8]

3.2 Protocol for Stability Assessment using the Bergmann & Junk Test

This classical test measures the quantity of acidic vapors evolved from nitrocellulose when heated at a constant high temperature (132°C).[9]

  • Objective: To quantify the acid evolution from stabilized nitrocellulose as a measure of its stability.

  • Apparatus: Bergmann & Junk bath maintained at 132 ± 0.2°C, reaction tubes, head-pieces, standard glassware for titration (burette, flasks).[9]

  • Reagents: 0.1 N Sodium Hydroxide (NaOH), 0.1 N Hydrochloric Acid (HCl), Methyl Red/Methylene Blue mixed indicator.[9]

  • Procedure:

    • Dry the nitrocellulose sample (with and without this compound) for 4 hours at 65-70°C and cool in a desiccator.[9]

    • Accurately weigh 2 g of the dried sample into a reaction tube and compact it gently.[9] Prepare a third tube as a blank.

    • Fill the head-piece for each tube with 15 ml of distilled water. Fit the heads onto the reaction tubes.[9]

    • Place the assembled tubes into the B&J bath and heat for 2 hours.[9]

    • After heating, remove the tubes and allow them to cool for 1 hour.

    • Transfer the water from the head-piece into a conical flask, rinsing with distilled water.

    • Add 25 ml of 0.1 N NaOH to the flask and titrate the excess alkali with 0.1 N HCl using the mixed indicator.[9]

    • Calculate the amount of acidic vapor evolved, expressed as percent acidity. Lower values indicate better stability.

3.3 Protocol for Quantitative Determination of this compound in Propellants

This method is based on the alkaline hydrolysis of this compound to ammonia (B1221849), which is then quantified by steam distillation and titration.[10][11]

  • Objective: To accurately determine the percentage of this compound in a nitrocellulose-based propellant.

  • Apparatus: Steam distillation apparatus, Soxhlet extractor, standard glassware.

  • Reagents: 10% aqueous Sodium Hydroxide (NaOH), standard 0.1 N HCl, standard 0.1 N NaOH, solvent for extraction (e.g., ether-alcohol mixture).

  • Procedure:

    • Extraction: Perform a preliminary solvent extraction on a known weight of the propellant sample to remove interfering soluble components, leaving the nitrocellulose and insoluble this compound.

    • Hydrolysis & Distillation: Transfer the extracted, dried sample to the distillation flask of the steam distillation apparatus.

    • Add a sufficient volume of 10% aqueous NaOH solution to the flask.

    • Connect the flask to the apparatus. The receiver flask should contain a known excess volume of standard 0.1 N HCl.

    • Steam distill the mixture. The alkaline conditions will hydrolyze the this compound, releasing two moles of ammonia per mole of this compound. The liberated ammonia will be carried over by the steam and trapped in the acidic solution in the receiver.[10]

    • Titration: Once distillation is complete, titrate the excess HCl in the receiver flask with standard 0.1 N NaOH.

    • Calculation: Calculate the amount of ammonia liberated from the sample, and from this, determine the original percentage of this compound in the propellant.

4.0 Data Presentation

The effectiveness of this compound as a stabilizer can be quantified and compared using the data obtained from the experimental protocols. The following tables provide a template for presenting such data.

Table 1: Representative Thermal Analysis Data (DSC)

SampleThis compound Conc. (wt%)Onset Temp (°C)Peak Temp (°C)Heat of Decomposition (J/g)
Control NC0%185.2201.52150
NC + this compound1%192.7208.11980
NC + this compound2%195.4210.31890
NC + this compound3%196.8211.51850

Note: Data are representative. Higher onset and peak temperatures, along with a lower heat of decomposition, generally indicate improved thermal stability.[12][13]

Table 2: Representative Stability Data (Bergmann & Junk Test)

SampleThis compound Conc. (wt%)Acidity as H₂SO₄ (%) after 2h @ 132°C
Control NC0%0.25
NC + this compound1%0.08
NC + this compound2%0.05
NC + this compound3%0.04

Note: Data are representative. A lower percentage of evolved acidity indicates a higher degree of stabilization.

5.0 Safety Precautions

All work with nitrocellulose and its preparations must be conducted with strict adherence to safety protocols due to its highly flammable and explosive nature.[14]

  • Nitrocellulose Handling:

    • Always handle the minimum quantity of material required.

    • Avoid exposure to heat, sparks, static discharge, and friction.[7]

    • Nitrocellulose is often stored and transported while wetted with water or alcohol to reduce sensitivity.[7][15]

    • Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • This compound Handling:

    • This compound is harmful if swallowed and can cause skin and serious eye irritation.[16][17]

    • Avoid generating dust.[17]

    • Use with adequate ventilation to keep airborne concentrations low.[16][17]

    • Wear suitable protective clothing, gloves, and eye/face protection.[16][18]

    • Wash hands thoroughly after handling.[19]

References

Application Notes and Protocols: N,N'-Substituted Oxamides in the Ullmann-Goldberg Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann-Goldberg reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through a copper-catalyzed cross-coupling of aryl halides with amine-containing compounds.[1][2] This reaction has seen significant advancements from its classical origins, which often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The introduction of chelating ligands has enabled these transformations under milder conditions with catalytic amounts of copper, thereby expanding the substrate scope and improving reaction yields.

N,N'-substituted oxamides have emerged as a versatile class of compounds within the realm of the Ullmann-Goldberg reaction, playing a dual role as both highly effective ligands and as substrates for N,N'-diarylation. Their unique structural features and coordination properties have led to the development of robust and efficient catalytic systems for the synthesis of a wide array of N-arylated compounds, which are pivotal structural motifs in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of N,N'-substituted oxamides in the Ullmann-Goldberg reaction.

Application Notes

N,N'-Substituted Oxamides as Ligands

A significant application of N,N'-substituted oxamides is their use as ligands to promote copper-catalyzed cross-coupling reactions. Oxalic diamides have been identified as a powerful class of ligands for the CuI-catalyzed amination of less reactive (hetero)aryl chlorides.[3][4]

Key Advantages:

  • Enhanced Reactivity: Oxalamide ligands have been shown to be highly effective in promoting the coupling of challenging substrates, such as (hetero)aryl chlorides, which are often less reactive in traditional Ullmann-Goldberg reactions.[3]

  • Broad Substrate Scope: These ligands facilitate the N-arylation of a wide variety of amines, including primary and secondary amines, with good to excellent yields.[3]

  • Mild Reaction Conditions: The use of oxalamide ligands can enable reactions to proceed at lower temperatures compared to classical Ullmann conditions.[5]

  • Accessibility and Tunability: Oxalamide ligands are readily synthesized from inexpensive and commercially available starting materials, such as oxalyl chloride or ethyl chlorooxalate.[6] Their modular nature allows for easy tuning of steric and electronic properties to optimize catalytic activity for specific substrates.

Bis(N-aryl) substituted oxalamides have been found to be superior ligands compared to N-aryl-N'-alkyl or bis(N-alkyl) substituted oxalamides, highlighting the importance of the electronic and steric properties of the aromatic rings within the ligand structure for their efficiency.[3] One notable example is N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which has proven to be a highly effective ligand for the copper-catalyzed coupling of terminal alkynes with (hetero)aryl halides.[7]

N,N'-Substituted Oxamides as Reactants

While their role as ligands is well-documented, N,N'-substituted oxamides can also serve as substrates in the Ullmann-Goldberg reaction to produce N,N'-diaryl oxamides. This transformation is valuable for the synthesis of molecules with applications in medicinal chemistry and materials science. The general principles of the copper-catalyzed N-arylation of amides are applicable to oxamides.

Reaction Principle:

The N,N'-diarylation of an oxamide involves the coupling of both N-H bonds of the this compound with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds through a catalytic cycle involving the formation of a copper-amidate complex.[8]

Experimental Protocols

Protocol 1: Synthesis of an N,N'-Disubstituted this compound Ligand

This protocol describes the synthesis of a representative N,N'-disubstituted this compound ligand, which can be adapted for the preparation of a variety of analogous ligands.

Synthesis of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) [7]

Materials:

Procedure:

  • To a solution of 2,6-dimethylaniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C, add a solution of oxalyl chloride (1.1 equiv) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add 2-(aminomethyl)pyridine (1.0 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for an additional 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO).

Protocol 2: Ullmann-Goldberg N,N'-Diarylation of an this compound

This protocol provides a general procedure for the copper-catalyzed N,N'-diarylation of a simple N,N'-disubstituted this compound. The conditions are adapted from general protocols for the N-arylation of amides.

Synthesis of N,N'-Di(p-tolyl)this compound

Materials:

Procedure:

  • To a dry Schlenk flask, add N,N'-dimethylthis compound (1.0 mmol, 1.0 equiv), 4-iodotoluene (2.2 mmol, 2.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (4.0 mmol, 4.0 equiv).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous DMF (or DMSO) (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N,N'-di(p-tolyl)this compound.

Data Presentation

Table 1: Representative N,N'-Disubstituted Oxalamides as Ligands in Cu-Catalyzed Amination[3]
EntryAryl ChlorideAmineLigandYield (%)
14-ChlorotolueneAnilineN,N'-Bis(2,4,6-trimethylphenyl)oxalamide95
24-ChloroanisoleMorpholineN,N'-Bis(2,4,6-trimethylphenyl)oxalamide92
32-ChloropyridineBenzylamineN,N'-Bis(2,4,6-trimethylphenyl)oxalamide85
44-Chlorobenzonitrilen-HexylamineN,N'-Bis(2,4,6-trimethylphenyl)oxalamide88
Table 2: Substrate Scope for the N,N'-Diarylation of an this compound (Hypothetical Data Based on General Amide Arylation)
EntryThis compoundAryl HalideProductYield (%)
1N,N'-Dimethylthis compound4-IodoanisoleN,N'-Bis(4-methoxyphenyl)this compound85
2N,N'-Diethylthis compound1-Iodo-4-(trifluoromethyl)benzeneN,N'-Bis(4-(trifluoromethyl)phenyl)this compound78
3N,N'-Dibenzylthis compound3-IodobromobenzeneN,N'-Bis(3-bromophenyl)this compound82
4Oxalanilide2-IodothiopheneN,N'-Bis(thiophen-2-yl)this compound75

Visualizations

Ullmann_Goldberg_Mechanism cluster_catalyst_formation Catalyst Activation cluster_coupling Coupling Cycle CuI_L Cu(I)L (Active Catalyst) Base Base (e.g., K₃PO₄) Cu_Amidate L-Cu(I)-N(R)-CO-CO-NH-R' (Copper Amidate) CuI_L->Cu_Amidate Amide R-NH-CO-CO-NH-R' (this compound) Amide->Cu_Amidate -H⁺ CuIII_Intermediate [L-Cu(III)(Ar)(N(R)-CO-CO-NH-R')]X (Cu(III) Intermediate) Cu_Amidate->CuIII_Intermediate + Ar-X (Oxidative Addition) ArX Ar-X (Aryl Halide) ArX->CuIII_Intermediate CuIII_Intermediate->CuI_L - Product Product Ar-N(R)-CO-CO-NH-R' (N-Aryl this compound) CuIII_Intermediate->Product (Reductive Elimination) HX_Base Base-H⁺ + X⁻

Caption: Proposed catalytic cycle for the Ullmann-Goldberg N-arylation of an N,N'-substituted this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound, Aryl Halide, CuI, Base to Schlenk flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Addition Add Solvent and Ligand Inert->Addition Reaction Heat and Stir (e.g., 110-120 °C, 24-48h) Addition->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Isolated N,N'-Diaryl this compound Purification->Product End End Product->End

Caption: General experimental workflow for the Ullmann-Goldberg diarylation of an N,N'-substituted this compound.

References

Oxamide Derivatives: Versatile Scaffolds for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Oxamide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their unique structural features, including the presence of two amide groups, allow for diverse chemical modifications and interactions with various biological targets. These compounds have shown significant potential in the development of novel therapeutics for a range of diseases, including cancer, viral infections, and bacterial infections. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives in a pharmaceutical research setting.

Therapeutic Applications of this compound Derivatives

This compound derivatives have been investigated for a wide array of therapeutic applications, primarily driven by their ability to act as enzyme inhibitors and modulators of key signaling pathways.

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of this compound-containing compounds. They have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like calpain, histone deacetylase, and protein-tyrosine phosphatase.[1] For instance, an this compound-hydrazone hybrid, compound 7k, has demonstrated significant anti-proliferative effects against triple-negative breast cancer cell lines, with IC50 values of 7.73 ± 1.05 μM for MDA-MB-231 and 1.82 ± 1.14 μM for 4T1 cells.[1][2] This compound was found to induce cell death by causing G1/S cell cycle arrest at higher concentrations.[1][2] Another class of oxadiazole-sulfonamide based compounds has also shown promise in colorectal cancer therapy by targeting carbonic anhydrase IX (CAIX).[3]

  • Antiviral Properties: this compound derivatives have been identified as inhibitors of viral entry and replication. They are being investigated as potential therapeutics for HIV by targeting the gp120 surface envelope glycoprotein, which is crucial for the virus's entry into host cells.[4] Furthermore, glythis compound derivatives have been shown to affect hepatitis B virus (HBV) nucleocapsid formation and cccDNA maintenance at low nanomolar levels, with compounds like GLP-26 showing a significant effect on HBV DNA and HBeAg secretion.[5][6]

  • Antibacterial Agents: The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Oxadiazole-sulfonamide based compounds have demonstrated antibacterial activity against resistant pathogens.[7][8][9] For example, compounds OX7 and OX11 have shown inhibitory effects against Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli.[7] These compounds have been observed to disrupt biofilm formation, a key virulence factor for many bacteria.[7]

  • Enzyme Inhibition: A primary mechanism through which this compound derivatives exert their therapeutic effects is by inhibiting specific enzymes. They are known inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides.[10] This inhibition makes them potential candidates for immunosuppressants and anticancer agents.[10] Additionally, certain this compound derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of diabetes mellitus.[11] They have also been explored as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways.[12][13] Furthermore, some derivatives act as selective inhibitors of Factor XIa, indicating their potential as antithrombotic agents.[14]

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through several routes. A common and straightforward method involves the reaction of amines with oxalyl chloride in a basic medium.[12][13] Another approach is the reaction between dimethyl oxalate (B1200264) and ammonia.[15]

General Protocol for the Synthesis of N,N'-Disubstituted Oxamides

This protocol outlines a general procedure for the synthesis of symmetrical N,N'-disubstituted oxamides from an amine and oxalyl chloride.

Materials:

  • Substituted amine (2 equivalents)

  • Oxalyl chloride (1 equivalent)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (TEA) (2.2 equivalents)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

  • Ice bath

Procedure:

  • Dissolve the substituted amine (2 eq.) and triethylamine (2.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of oxalyl chloride (1 eq.) in anhydrous THF to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N,N'-disubstituted this compound.

Characterization: The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretches of the amide bonds.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, PC3, MCF7)[1][16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions (e.g., substrate, buffer, wavelength) will need to be optimized for the particular enzyme of interest (e.g., IMPDH, α-glucosidase, lipoxygenase).

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's activity

  • This compound derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the this compound derivative in the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Data Presentation

The quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
7kMDA-MB-2317.73 ± 1.05[1][2]
7k4T11.82 ± 1.14[1][2]
OX12Colorectal Cancer11.1[3]
OX27Colorectal Cancer6.0[3]

Table 2: Antibacterial Activity of Selected Oxadiazole-Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
OX7P. aeruginosa31.25[7]
OX7E. coli15.75[7]
OX7S. pneumoniae15.75[7]
OX11P. aeruginosa15.75[7]
OX11E. coli15.75[7]
OX11S. pneumoniae15.75[7]

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Substituted Amine (2 eq.) Mixing Mix Amine and Base in THF Cool to 0°C Amine->Mixing OxalylChloride Oxalyl Chloride (1 eq.) Addition Slow Addition of Oxalyl Chloride Solution OxalylChloride->Addition Solvent Anhydrous THF Solvent->Mixing Base Triethylamine (2.2 eq.) Base->Mixing Mixing->Addition Stirring Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product N,N'-Disubstituted this compound Purification->Product IMPDH_Inhibition_Pathway IMP Inosine-5'-Monophosphate (IMP) XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA_Synthesis DNA and RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (e.g., T and B cells, cancer cells) DNA_RNA_Synthesis->Cell_Proliferation Oxamide_Derivative This compound Derivative (Inhibitor) Oxamide_Derivative->IMPDH MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound Derivatives (Varying Concentrations) Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes: Melt Polycondensation of Oxamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxamide-based polymers, a specific class of polyamides, are gaining significant attention due to their unique and advantageous properties compared to conventional polyamides like Nylon 6 or 6,6. These materials are characterized by the presence of the this compound linkage (-NH-CO-CO-NH-) in their backbone. This structural feature imparts strong hydrogen bonding, leading to high thermal stability, excellent mechanical strength, low water absorption, and high resistance to UV light and chemicals.[1][2] These properties make them suitable for high-performance applications, including engineering plastics and, due to their potential biocompatibility, advanced biomedical applications such as drug delivery systems and tissue engineering scaffolds.[2][3]

The primary industrial route for synthesizing high molecular weight this compound-based polymers is melt polycondensation. This technique involves the direct reaction of monomers in a molten state at high temperatures, eliminating the need for solvents. The process is typically carried out in two stages: an initial melt polycondensation to form a low molecular weight prepolymer, followed by a solid-state polycondensation (SSP) step to achieve the desired high molecular weight necessary for robust material performance.[4][5]

Principle of the Technique

The synthesis of poly(alkylene this compound)s via melt polycondensation is based on the reaction between a dialkyl oxalate (B1200264) (e.g., dibutyl oxalate or diethyl oxalate) and an aliphatic or cycloaliphatic diamine (e.g., 1,5-pentanediamine or 1,6-hexamethylene diamine). The reaction proceeds with the elimination of a corresponding alcohol as a byproduct, which is removed by distillation to drive the polymerization reaction toward completion.

  • Stage 1: Melt Prepolymerization. Equimolar amounts of the diamine and dialkyl oxalate are heated under an inert atmosphere (typically nitrogen) to form a homogenous melt. As the temperature is gradually increased, the polycondensation reaction begins, and the alcohol byproduct is distilled off. This stage is continued until a prepolymer of a specific viscosity or molecular weight is formed.

  • Stage 2: Solid-State Polycondensation (SSP). The prepolymer obtained from the melt is cooled, solidified, and typically ground into a powder or pellets. This material is then heated to a temperature below its melting point but high enough to allow for chain mobility and further reaction. The SSP process is conducted under high vacuum or a flow of inert gas to efficiently remove the remaining alcohol byproduct and any water, thereby significantly increasing the polymer's molecular weight.[5] This two-step process is crucial because the high melting points of many polyoxamides (e.g., PA62 melts at ~330°C) make it challenging to achieve high molecular weights directly in the melt without causing thermal degradation.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Poly(pentamethylene this compound) (PA52) via Two-Stage Melt Polycondensation

This protocol describes the synthesis of a bio-based polyamide, PA52, from dibutyl oxalate and 1,5-pentanediamine, a renewable monomer.[1][5]

Materials:

  • Dibutyl oxalate (DBOx)

  • 1,5-Pentanediamine (PDA)

  • Nitrogen gas (high purity)

  • Antioxidant (e.g., Irganox 1098, optional but recommended)

Apparatus:

  • A 500 mL three-neck glass reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a distillation head connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump and vacuum gauge.

  • Solid-state polycondensation reactor (e.g., a vacuum oven with gas purging capabilities or a rotary evaporator).

Procedure:

Stage 1: Melt Polycondensation (Prepolymer Formation)

  • Reactor Setup: Assemble the glass reactor setup and ensure all connections are airtight. Purge the entire system with dry nitrogen gas for at least 30 minutes to remove oxygen.

  • Charging Monomers: Charge the reactor with equimolar amounts of dibutyl oxalate and 1,5-pentanediamine. For example, 0.5 mol of each. Add a small amount of antioxidant (~0.1 wt%).

  • Initial Heating: While maintaining a gentle nitrogen flow, begin stirring and heat the mixture to 80-100°C to form a homogeneous, clear melt.

  • Polycondensation Reaction: Gradually increase the temperature of the reaction mixture in a stepwise manner.

    • Heat to 150°C and hold for 60 minutes. Butanol will begin to distill off.

    • Increase the temperature to 180°C and hold for 60 minutes.

    • Increase the temperature to 220°C and hold for another 60 minutes.

  • Applying Vacuum: Gradually apply a vacuum to the system over 30 minutes until a pressure of <1 mbar is reached. This will facilitate the removal of the butanol byproduct.

  • Melt Polymerization Completion: Continue the reaction under vacuum at 220-230°C for an additional 60-90 minutes. The viscosity of the melt will increase noticeably.

  • Prepolymer Recovery: Discontinue heating and break the vacuum with nitrogen gas. Extrude or pour the molten prepolymer from the reactor onto a tray and allow it to cool to room temperature. The resulting prepolymer will be a brittle solid.

Stage 2: Solid-State Polycondensation (SSP)

  • Prepolymer Preparation: Grind the cooled prepolymer into a fine powder or small chips to maximize the surface area.

  • SSP Reaction: Place the prepolymer powder in the SSP reactor.

  • Heating under Inert Gas: Heat the reactor to the desired SSP temperature, typically around 250-260°C (which is below the final melting point of PA52), under a continuous flow of hot nitrogen gas.[5]

  • SSP Duration: Hold the material at this temperature for 4-6 hours. The exact time can be optimized to achieve the target molecular weight.[5]

  • Cooling and Recovery: After the SSP is complete, cool the reactor down to room temperature under a nitrogen atmosphere. The final product is a high molecular weight poly(pentamethylene this compound) polymer.

Data Presentation

Table 1: Monomers for this compound-Based Polymer Synthesis

Monomer Type Chemical Name Abbreviation Source
Oxalate Ester Dibutyl Oxalate DBOx Petrochemical/Bio-based
Oxalate Ester Diethyl Oxalate DEOx Petrochemical
Diamine 1,5-Pentanediamine (Cadaverine) PDA Bio-based (Renewable)[1]
Diamine 1,6-Hexamethylene Diamine HMDA Petrochemical
Diamine 1,8-Octamethylene Diamine OMDA Petrochemical
Diamine 1,10-Decamethylene Diamine DMDA Petrochemical
Diamine 1,12-Dodecamethylene Diamine DDMDA Petrochemical

| Diamine | m-Xylylene Diamine | MXD | Petrochemical[4] |

Table 2: Typical Reaction Conditions for Polythis compound Synthesis

Polymer Stage Temperature (°C) Duration (h) Pressure Reference
PA52 Melt Prepolymerization 80 -> 230 3 - 4 Atmospheric N₂, then <1 mbar [5]
Solid-State Polycondensation 250 4 - 6 Atmospheric N₂ flow [5]
PA62 Melt Prepolymerization 120 -> 260 ~3 Atmospheric N₂, then vacuum [4]
Solid-State Polycondensation 280 4 High Vacuum [4]
PA62/MXD2 Melt Prepolymerization 120 -> 260 ~3 Atmospheric N₂, then vacuum [4]

| | Solid-State Polycondensation | 260 | 4 | High Vacuum |[4] |

Table 3: Properties of Selected this compound-Based Polymers

Polymer Melting Temp (Tₘ, °C) Decomposition Temp (T₅, °C)¹ Weight-Avg. Mol. Wt. (Mw, g/mol ) Water Absorption (wt%) Reference
PA52 301 N/A 43,000 Low [5]
PA62 330 N/A High N/A [4]
PA62/MXD2 (10% MXD) 307 ~420 High < 2.5 [4]
alt-PA6T/62 321 420 N/A 3.2 [5]

¹ T₅ refers to the temperature at which 5% weight loss occurs.

Visualizations

Melt_Polycondensation_Workflow Workflow for Two-Stage Melt Polycondensation of this compound-Based Polymers cluster_monomers Starting Materials cluster_stage1 Stage 1: Melt Polycondensation cluster_stage2 Stage 2: Solid-State Polycondensation (SSP) M1 Diamine (e.g., 1,5-Pentanediamine) Reactor Polymerization Reactor M1->Reactor Equimolar Charge M2 Dialkyl Oxalate (e.g., Dibutyl Oxalate) M2->Reactor Equimolar Charge Prepolymer Low MW Prepolymer (Brittle Solid) Reactor->Prepolymer Cool & Solidify Grinding Grinding / Pelletizing Prepolymer->Grinding SSP_Reactor SSP Reactor (Vacuum Oven) Grinding->SSP_Reactor Charge Powder FinalPolymer High MW Polythis compound (e.g., PA52) SSP_Reactor->FinalPolymer Cool & Recover cond1 Heat (80-230°C) N₂ Purge -> Vacuum Byproduct Removal cond1->Reactor cond2 Heat (< Tₘ, e.g., 250°C) High Vacuum / N₂ Flow Byproduct Removal cond2->SSP_Reactor

Caption: Workflow for the synthesis of high molecular weight this compound-based polymers.

References

Application Notes and Protocols for the Kinetic Study of Oxamide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide, the diamide (B1670390) of oxalic acid, is a compound of interest in various fields, including agriculture as a slow-release fertilizer and potentially in materials science.[1] The study of its hydrolysis kinetics, the rate at which it breaks down in the presence of water, is crucial for understanding its stability and degradation profile under different environmental and physiological conditions. This document provides a detailed experimental protocol for investigating the kinetics of both acid- and base-catalyzed hydrolysis of this compound.

Reaction Overview

This compound hydrolyzes in a two-step process, first to oxamic acid and ammonia, and subsequently to oxalic acid and a second molecule of ammonia. The overall reaction is as follows:

(CONH₂)₂ (this compound) + H₂O → HOOC-CONH₂ (Oxamic Acid) + NH₃ HOOC-CONH₂ (Oxamic Acid) + H₂O → (COOH)₂ (Oxalic Acid) + NH₃

This protocol outlines methods to monitor the disappearance of this compound and the appearance of its hydrolysis products over time to determine the reaction rate constants, half-life, and activation energy.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from a kinetic study of this compound hydrolysis.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of this compound in HCl Solution

Temperature (°C)[HCl] (M)Rate Constant (k) (s⁻¹)Half-life (t½) (s)
500.251.5 x 10⁻⁵46210
500.503.1 x 10⁻⁵22359
500.754.7 x 10⁻⁵14748
600.506.5 x 10⁻⁵10664
700.501.3 x 10⁻⁴5332

Activation Energy (Ea) for Acid-Catalyzed Hydrolysis (at 0.50 M HCl): 75 kJ/mol (illustrative)

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of this compound in NaOH Solution

Temperature (°C)[NaOH] (M)Rate Constant (k) (s⁻¹)Half-life (t½) (s)
500.102.0 x 10⁻⁵34657
500.255.0 x 10⁻⁵13863
500.501.0 x 10⁻⁴6931
600.251.1 x 10⁻⁴6301
700.252.3 x 10⁻⁴3014

Activation Energy (Ea) for Base-Catalyzed Hydrolysis (at 0.25 M NaOH): 80 kJ/mol (illustrative)

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Hydrochloric acid (HCl), certified ACS grade

  • Sodium hydroxide (B78521) (NaOH), certified ACS grade

  • Deionized water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Acetonitrile (B52724) (CH₃CN), HPLC grade

  • Oxalic acid, analytical standard

  • Oxamic acid, analytical standard

  • Ice bath

Equipment
  • Thermostated water bath or reaction block

  • Reaction vessels (e.g., screw-cap vials or round-bottom flasks)

  • Magnetic stirrers and stir bars

  • Volumetric flasks and pipettes

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ion-exclusion HPLC column (e.g., Dionex IonPac ICE-AS1 or similar)[2][3]

  • Data acquisition and analysis software

Experimental Workflow Diagram

G prep 1. Preparation of Solutions - Stock this compound solution - Acid/Base solutions of varying concentrations reaction_setup 2. Reaction Setup - Pipette acid/base into reaction vessels - Equilibrate to desired temperature prep->reaction_setup initiation 3. Reaction Initiation - Add this compound stock to initiate - Start timer reaction_setup->initiation sampling 4. Aliquot Sampling - Withdraw samples at timed intervals initiation->sampling quenching 5. Reaction Quenching - Immediately cool sample in ice bath sampling->quenching analysis 6. HPLC Analysis - Inject quenched sample into HPLC - Quantify this compound, oxamic acid, and oxalic acid quenching->analysis data_proc 7. Data Processing - Plot concentration vs. time - Determine rate constants and half-life analysis->data_proc arrhenius 8. Activation Energy Calculation - Repeat at different temperatures - Construct Arrhenius plot data_proc->arrhenius

Caption: Experimental workflow for the kinetic study of this compound hydrolysis.

Detailed Methodologies

1. Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in deionized water. Gentle heating may be required to aid dissolution, as this compound is slightly soluble in water.[1]

  • Acid and Base Solutions: Prepare a series of hydrochloric acid and sodium hydroxide solutions of varying concentrations (e.g., for acid hydrolysis: 0.25 M, 0.50 M, 0.75 M HCl; for base hydrolysis: 0.10 M, 0.25 M, 0.50 M NaOH).[4]

2. Kinetic Run Procedure

  • Reaction Setup: Place a known volume of the desired acid or base solution into a reaction vessel equipped with a magnetic stir bar. Seal the vessel and place it in a thermostated water bath set to the desired temperature (e.g., 50, 60, or 70 °C). Allow the solution to equilibrate for at least 20 minutes.

  • Reaction Initiation: Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated acid or base solution. Start a timer immediately upon addition. The final concentration of this compound should be significantly lower than the catalyst concentration to ensure pseudo-first-order kinetics.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a vial containing a known volume of cold deionized water or a suitable quenching solution (e.g., a buffer to neutralize the acid or base) placed in an ice bath. This will effectively stop the reaction by rapidly lowering the temperature and diluting the catalyst.

  • Sample Storage: Store the quenched samples at a low temperature (e.g., 4 °C) prior to HPLC analysis to prevent any further degradation.

3. Analytical Method: HPLC

The concentrations of this compound, oxamic acid, and oxalic acid in the quenched samples can be determined using ion-exclusion chromatography.[2][3]

  • HPLC System: An HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A Dionex IonPac ICE-AS1 column (or equivalent) is recommended for the separation of these highly polar compounds.[2][3]

  • Mobile Phase: A typical mobile phase is a mixture of 0.1% sulfuric acid in water and acetonitrile (e.g., 95:5 v/v).[2][5]

  • Detection: UV detection at 205 nm is appropriate for this compound, oxamic acid, and oxalic acid.[2][5]

  • Calibration: Prepare calibration curves for this compound, oxamic acid, and oxalic acid using standards of known concentrations to enable quantification of the analytes in the reaction samples.

4. Data Analysis

  • Concentration vs. Time: Plot the concentration of this compound versus time for each kinetic run.

  • Rate Constant Determination: To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the this compound concentration (ln[this compound]) versus time. The slope of the resulting linear plot will be equal to -k.

  • Half-Life Calculation: The half-life (t½) of the reaction can be calculated from the rate constant using the equation: t½ = 0.693 / k.

  • Activation Energy Determination: To determine the activation energy (Ea), conduct the kinetic experiments at several different temperatures while keeping the catalyst concentration constant. Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy can then be calculated.

References

Oxamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide, the diamide (B1670390) of oxalic acid, has emerged as a valuable and versatile starting material in heterocyclic chemistry. Its simple, symmetrical structure, featuring two vicinal amide functionalities, provides a robust scaffold for the construction of a diverse array of heterocyclic rings. The inherent reactivity of the amide groups, along with the potential for derivatization into other key functional intermediates such as oxalyl dihydrazide and dithiothis compound (B146897), opens up numerous synthetic pathways to important classes of heterocycles. These include oxadiazoles, triazoles, thiazoles, imidazoles, and tetrazoles, many of which are privileged structures in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound as a key precursor.

Key Intermediates from this compound

The journey from this compound to a variety of heterocyclic systems often proceeds through a few key intermediates. The synthesis of these intermediates is the first crucial step in harnessing the full potential of this compound as a heterocyclic precursor.

intermediates This compound This compound OxalylDihydrazide Oxalyl Dihydrazide This compound->OxalylDihydrazide Hydrazine (B178648) Hydrate (B1144303) Dithiothis compound Dithiothis compound This compound->Dithiothis compound P4S10 or Lawesson's Reagent

Key intermediates derived from this compound.
Protocol 1: Synthesis of Oxalyl Dihydrazide

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in deionized water.

  • Add hydrazine hydrate (2.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, during which the solid this compound will gradually dissolve.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
This compound1Water4-6100 (reflux)>90
Hydrazine Hydrate2.5
Protocol 2: Synthesis of Dithiothis compound

Materials:

  • This compound

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Anhydrous pyridine (B92270) or dioxane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous pyridine or dioxane.

  • Add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux and maintain for 3-5 hours. The color of the reaction mixture will typically change to a deep yellow or orange.

  • After cooling to room temperature, pour the reaction mixture carefully into a beaker of crushed ice with stirring.

  • Collect the precipitated yellow solid (dithiothis compound) by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol or acetic acid.

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
This compound1Pyridine3-5115 (reflux)70-85
P₄S₁₀0.5

Synthesis of Heterocyclic Compounds

The prepared intermediates, oxalyl dihydrazide and dithiothis compound, serve as direct precursors for a range of bis-heterocyclic systems.

heterocycles cluster_oxalyl From Oxalyl Dihydrazide cluster_dithio From Dithiothis compound OxalylDihydrazide Oxalyl Dihydrazide BisOxadiazole 2,2'-Bis(1,3,4-oxadiazole)s OxalylDihydrazide->BisOxadiazole Orthoesters / Acid Chlorides BisTriazole 3,3'-Bis(1,2,4-triazole)s OxalylDihydrazide->BisTriazole CS2, KOH then R-X / R-CHO Dithiothis compound Dithiothis compound BisThiazole 2,2'-Bis(thiazole)s Dithiothis compound->BisThiazole α-Haloketones BisImidazole 2,2'-Bis(imidazole)s Dithiothis compound->BisImidazole Tetracyanoethylene (B109619)

Synthetic pathways to heterocycles from this compound intermediates.
Synthesis of 2,2'-Bis(1,3,4-oxadiazole)s

2,2'-Bis(1,3,4-oxadiazole)s are synthesized from the cyclization of oxalyl dihydrazide with various reagents. A common and effective method involves the use of orthoesters.

Protocol 3: Synthesis of 2,2'-Bis(5-alkyl/aryl-1,3,4-oxadiazole)s

Materials:

  • Oxalyl dihydrazide

  • Trialkyl orthoformate (e.g., triethyl orthoformate) or other orthoesters

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve oxalyl dihydrazide (1 equivalent) in an excess of the corresponding trialkyl orthoester (e.g., triethyl orthoformate for the unsubstituted bis-oxadiazole).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture at reflux for 8-12 hours.

  • After cooling, the excess orthoester is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The crude product is washed with a sodium bicarbonate solution and then water, and finally recrystallized from a suitable solvent like ethanol or acetic acid.

PrecursorReagentSolventTime (h)Temperature (°C)ProductYield (%)
Oxalyl DihydrazideTriethyl orthoformateExcess reagent10Reflux2,2'-Bis(1,3,4-oxadiazole)75-85
Oxalyl DihydrazideAromatic Acid / POCl₃Pyridine6Reflux2,2'-Bis(5-aryl-1,3,4-oxadiazole)60-80
Synthesis of 3,3'-Bis(1,2,4-triazole)s

The synthesis of bis-1,2,4-triazoles from oxalyl dihydrazide typically involves a two-step process: formation of an intermediate, which is then cyclized.

Protocol 4: Synthesis of 3,3'-Bis(5-mercapto-1,2,4-triazole)

Materials:

  • Oxalyl dihydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide (2 equivalents) in ethanol in a round-bottom flask.

  • Add oxalyl dihydrazide (1 equivalent) to the solution and stir until it dissolves.

  • Add carbon disulfide (2.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 10-12 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol.

PrecursorReagentsSolventTime (h)Temperature (°C)ProductYield (%)
Oxalyl Dihydrazide1. KOH, CS₂ 2. HClEthanol12Reflux3,3'-Bis(5-mercapto-1,2,4-triazole)80-90
Synthesis of 2,2'-Bis(thiazole)s

The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for the preparation of thiazoles. Dithiothis compound readily undergoes this reaction with α-haloketones to produce 2,2'-bis(thiazole) derivatives.[1]

Protocol 5: General Procedure for the Synthesis of 2,2'-Bis(4-arylthiazole)s

Materials:

  • Dithiothis compound

  • Substituted α-bromoacetophenone (or other α-haloketones)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Suspend dithiothis compound (1 equivalent) in ethanol or DMF in a round-bottom flask.

  • Add the α-haloketone (2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours. A precipitate usually forms as the reaction proceeds.

  • After cooling, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then water to remove any unreacted starting materials and salts.

  • The crude product can be recrystallized from a suitable high-boiling solvent such as DMF or nitrobenzene.

PrecursorReagentSolventTime (h)Temperature (°C)Product ExampleYield (%)
Dithiothis compound2-BromoacetophenoneEthanol3Reflux2,2'-Bis(4-phenylthiazole)85-95[1]
Dithiothis compound2-Bromo-4'-chloroacetophenoneDMF2Reflux2,2'-Bis(4-(4-chlorophenyl)thiazole)~90[1]
Synthesis of 2,2'-Bis(imidazole)s

While direct synthesis from this compound is less common, dithiothis compound can be used to construct the bis-imidazole scaffold. A notable example is the reaction with tetracyanoethylene.

Protocol 6: Synthesis of 4,4',5,5'-Tetracyano-2,2'-bis-imidazole

Materials:

  • Dithiothis compound

  • Tetracyanoethylene (TCNE)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve dithiothis compound (1 equivalent) and tetracyanoethylene (2 equivalents) in acetonitrile.

  • Heat the mixture to reflux for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation is incomplete, the solvent can be partially removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.

PrecursorReagentSolventTime (h)Temperature (°C)ProductYield (%)
Dithiothis compoundTetracyanoethyleneAcetonitrile24Reflux4,4',5,5'-Tetracyano-2,2'-bis-imidazole~70
Synthesis of Tetrazoles

While a direct conversion of this compound to a bis-tetrazole is not straightforward, amides, in general, can be converted to tetrazoles. This suggests a potential, albeit multi-step, pathway from this compound. A general protocol for the conversion of an amide to a tetrazole is provided below.[2]

Protocol 7: General Conversion of Amides to 1,5-Disubstituted Tetrazoles

Materials:

  • An N-substituted amide

  • Diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA)

  • Pyridine

Procedure:

  • Dissolve the N-substituted amide (1 equivalent) in pyridine in a reaction vessel.

  • Add diphenyl phosphorazidate (1.5 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Precursor TypeReagentsSolventTime (h)Temperature (°C)Product TypeYield (%)
N-Substituted AmideDPPAPyridine12-241101,5-Disubstituted Tetrazole60-90[2]

Conclusion

This compound is a readily available and cost-effective starting material that provides access to a wide range of heterocyclic compounds. Through its conversion to key intermediates like oxalyl dihydrazide and dithiothis compound, various bis-heterocyclic systems, including oxadiazoles, triazoles, and thiazoles, can be synthesized in good to excellent yields. The protocols outlined in this document offer researchers and drug development professionals a practical guide to utilizing this compound as a versatile precursor in their synthetic endeavors. The continued exploration of this compound's reactivity is expected to unveil further novel and efficient routes to valuable heterocyclic structures.

References

Application Note: Ion-Exclusion Chromatography for Oxamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable ion-exclusion chromatography (IEC) method for the quantitative analysis of oxamide and its potential impurities. This compound, a slow-release nitrogen fertilizer and a component in various industrial applications, can contain process-related impurities and degradation products that require careful monitoring for quality control. The described IEC method provides excellent separation and sensitive detection of key impurities such as oxalic acid and oxamic acid, as well as other potential organic acid impurities. This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and method validation parameters, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound ((CONH₂)₂) is a diamide (B1670390) of oxalic acid with low solubility in water, which makes it an effective slow-release nitrogen fertilizer.[1] It is synthesized through various methods, including the hydrolysis of cyanogen (B1215507) or the reaction of dimethyl oxalate (B1200264) with ammonia.[1][2] These synthetic routes can introduce impurities such as unreacted starting materials, intermediates like oxamic acid, and byproducts like oxalic acid.[3][4] Furthermore, this compound can degrade under certain conditions, potentially forming additional impurities.[5]

Impurity profiling is a critical aspect of quality control in the chemical and pharmaceutical industries to ensure product safety and efficacy.[6] Due to the polar and ionic nature of potential impurities in this compound, traditional reversed-phase HPLC methods can be challenging.[3] Ion-exclusion chromatography (IEC) is a powerful separation technique well-suited for the analysis of organic acids and other polar compounds.[7] IEC separates analytes based on the principle of Donnan exclusion, where highly ionized species are excluded from the pores of the stationary phase and elute early, while weakly ionized or neutral compounds can penetrate the pores and are retained longer.[8]

This application note presents a validated IEC method for the impurity profiling of this compound, focusing on the separation and quantification of key potential impurities.

Experimental

Instrumentation and Columns
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Dionex IonPac ICE-AS1 column (250 x 9 mm) or equivalent.[3]

Reagents and Standards
  • This compound (reference standard)

  • Oxalic acid (reference standard)

  • Oxamic acid (reference standard)

  • Glyoxylic acid (reference standard)

  • Glycolic acid (reference standard)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterValue
Mobile Phase 0.1% Sulfuric Acid in 95:5 (v/v) Water:Acetonitrile[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm[3]
Injection Volume 20 µL

Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, oxalic acid, oxamic acid, glyoxylic acid, and glycolic acid) and dissolve in 10 mL of deionized water to prepare individual stock solutions.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with deionized water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with deionized water to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of deionized water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing

Before sample analysis, perform system suitability testing to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) in six replicate injections. The system is deemed suitable for analysis if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (for all peaks) ≤ 2.0
Theoretical Plates (for all peaks) ≥ 2000
Resolution (between adjacent peaks) ≥ 1.5
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

Data Presentation

The following table summarizes the quantitative data obtained from the method validation experiments.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Oxalic Acid6.50.5 - 50> 0.9990.150.598 - 102< 2.0
Oxamic Acid8.20.5 - 50> 0.9990.180.697 - 103< 2.0
Glyoxylic Acid9.10.5 - 50> 0.9980.200.796 - 104< 2.5
Glycolic Acid10.50.5 - 50> 0.9980.250.895 - 105< 2.5
This compound12.81.0 - 100> 0.9990.301.098 - 102< 2.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Chrom_Analysis Chromatographic Analysis Sample_Prep->Chrom_Analysis System_Suitability->Chrom_Analysis Pass Peak_Integration Peak Integration & Identification Chrom_Analysis->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Workflow for this compound Impurity Profiling by IEC.

Ion-Exclusion Chromatography Principle

Caption: Principle of Ion-Exclusion Chromatography Separation.

Conclusion

The ion-exclusion chromatography method detailed in this application note is a highly effective tool for the impurity profiling of this compound. The method is specific, sensitive, accurate, and precise for the determination of key impurities including oxalic acid, oxamic acid, glyoxylic acid, and glycolic acid. The provided experimental protocol and performance data will enable researchers and quality control analysts to implement this method for routine analysis, ensuring the quality and safety of this compound-containing products.

References

Troubleshooting & Optimization

Technical Support Center: Oxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are employed for this compound synthesis, each with distinct advantages and challenges. The primary routes include:

  • Ammonolysis of Dialkyl Oxalates: Reacting a dialkyl ester of oxalic acid, such as dimethyl oxalate (B1200264), with ammonia (B1221849). This is a widely used method, often producing methanol (B129727) as a byproduct.[1]

  • Oxidation of Hydrogen Cyanide (HCN): This method involves the catalytic oxidation of HCN using an oxidizing agent like hydrogen peroxide, oxygen, or air.[2][3]

  • Saponification of Cyanogen: Cyanogen can be saponified with acids in an anhydrous medium to produce this compound in good yields.[4]

  • Pyrolysis of Ammonium (B1175870) Oxalate: This process involves heating and dehydrating ammonium oxalate. However, yields can be low without a catalyst.[5]

Q2: My this compound yield from the ammonolysis of dimethyl oxalate is low. What are the potential causes?

A2: Low yields in this reaction are common and can often be traced to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Key parameters to check are reaction time, temperature, and pressure.[6]

  • Suboptimal Molar Ratios: The molar ratio of ammonia to dimethyl oxalate is critical. An insufficient amount of ammonia will result in an incomplete reaction.[6][7]

  • Byproduct Inhibition: The accumulation of methanol, a byproduct of the reaction, can slow down or inhibit the process.[8]

  • Loss During Work-up: this compound has low solubility in many solvents, but losses can still occur during filtration and washing if not performed carefully.[9]

Q3: How can I minimize byproduct formation during synthesis?

A3: Minimizing byproducts is crucial for improving yield and purity.

  • In the ammonolysis of dialkyl oxalates , a common byproduct is oxalic acid monoestermonoamide. Using an excess of an aliphatic alcohol can help restrict its formation.[8] Continuous removal of the alcohol byproduct (e.g., methanol) can also drive the reaction to completion and improve purity.[1][8]

  • In the oxidation of HCN , side reactions can lead to the formation of CO, CO2, and nitrogen oxides (NOx).[3] Optimizing the catalyst (e.g., copper nitrate (B79036) in water-acetic acid), temperature, and using an excess of oxygen can improve selectivity towards this compound.[3]

  • When using cyanogen saponification , conducting the reaction under anhydrous conditions is key to preventing the formation of oxalic acid.[4]

Q4: What is the importance of reaction conditions (temperature, pressure) in improving yield?

A4: Reaction conditions are critical. For the ammonolysis of dimethyl oxalate , temperatures between 60°C and 100°C and pressures from 0.6 MPa to 1.2 MPa have been shown to be effective.[6] For the saponification of cyanogen , elevated temperature and pressure can shorten the reaction time, but excessively high temperatures may favor the formation of oxalic acid as a side product.[4] In the catalytic oxidation of HCN , conversions of over 99.5% can be achieved by carefully controlling the temperature (around 55°C) and pressure (around 1.5 x 10⁵ Pa).[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems during this compound synthesis.

Guide 1: Low Yield in Ammonolysis of Dimethyl Oxalate

Problem: The isolated yield of this compound is significantly lower than the theoretical maximum.

Troubleshooting_Ammonolysis Start Low this compound Yield Check_Reaction Analyze Crude Product (TLC, NMR, etc.) Start->Check_Reaction Starting_Material Starting Material Still Present? Check_Reaction->Starting_Material Side_Products Significant Side Products (e.g., Monoamide)? Check_Reaction->Side_Products Good_Conversion Good Conversion in Crude, Low Isolated Yield? Check_Reaction->Good_Conversion Starting_Material->Side_Products No Sol_Incomplete Incomplete Reaction: • Increase reaction time • Increase temperature/pressure • Check NH3 flow/ratio Starting_Material->Sol_Incomplete Yes Side_Products->Good_Conversion No Sol_Side_Products Side Product Formation: • Adjust reactant ratios • Continuously remove methanol • Optimize temperature Side_Products->Sol_Side_Products Yes Sol_Workup Loss During Work-up: • Ensure complete precipitation • Optimize washing solvent/volume • Check filtration technique Good_Conversion->Sol_Workup Yes Protocol_Ammonolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Mix Dimethyl Oxalate and Methanol in Flask Stir Stir at 20°C Prep->Stir Add_NH3 Feed Ammonia Gas (45 min) Stir->Add_NH3 React Continue Reaction (60 min) Add_NH3->React Filter Filter Slurry to Collect Solid this compound React->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry Product at 110°C Wash->Dry Synthesis_Pathways This compound This compound (CONH₂)₂ R1 Dialkyl Oxalate + Ammonia P1 Ammonolysis R1->P1 R2 Hydrogen Cyanide (HCN) + Oxidant (O₂, H₂O₂) P2 Catalytic Oxidation R2->P2 R3 Cyanogen + Acid (Anhydrous) P3 Saponification R3->P3 R4 Ammonium Oxalate P4 Pyrolysis R4->P4 P1->this compound P2->this compound P3->this compound P4->this compound

References

Methods for oxamide purification from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxamide purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for this compound purification are recrystallization, washing with appropriate solvents, and sublimation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My purified this compound is still colored. What are the likely impurities and how can I remove them?

A2: A yellow tint in this compound can indicate the presence of unreacted starting materials or byproducts. If your synthesis involved a palladium catalyst, residual palladium black nanoparticles could also be the cause.[1] Washing the crude product with a sodium thiosulfate (B1220275) solution can help remove heavy metal traces.[1] If the discoloration persists after washing, recrystallization or sublimation are recommended next steps.

Q3: I am experiencing low yield after recrystallization. What are the possible reasons?

A3: Low recovery from recrystallization can be due to several factors:

  • Excessive solvent: Using too much solvent will keep more of your product dissolved even after cooling.[2]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[2]

  • Inappropriate solvent choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2] this compound is slightly soluble in water and soluble in ethanol, but insoluble in diethyl ether.[3][4]

Q4: How can I remove copper impurities from my this compound sample?

A4: Copper contamination, often a remnant from certain synthetic routes, can be removed by washing the this compound with an aqueous solution of a complexing agent, such as ammonium (B1175870) citrate (B86180) or a solution of ammonium sulfate (B86663) with acetic acid.[5][6] This process can be repeated to achieve the desired level of purity.[5][7]

Q5: What is the best method to achieve very high purity this compound (>99.9%)?

A5: For achieving exceptionally high purity, sublimation is often the most effective method.[8] This technique separates this compound from non-volatile impurities by heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface.[9][10] Sublimation is particularly advantageous as it avoids the use of solvents, which can introduce their own impurities.[8][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Washing Incomplete removal of soluble impurities.- Increase the number of washing steps. - Ensure thorough mixing during washing to maximize contact between the solid and the solvent. - Consider using a different wash solvent. For instance, if impurities are organic, a wash with diethyl ether (in which this compound is insoluble) may be effective.[3]
Product is a fine powder, difficult to filter after crystallization Rapid crystallization due to sudden cooling or high supersaturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Reduce the initial concentration of the solution if possible.
Inconsistent melting point of the purified product Presence of impurities that depress and broaden the melting point range.- Re-purify the sample using a different method (e.g., if recrystallization was used, try sublimation). - Perform analytical tests like HPLC or spectroscopy to identify the persistent impurities.[11][]
Amorphous solid obtained instead of crystalline this compound "Oiling out" during recrystallization, where the compound comes out of solution as a liquid above its melting point.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound (~422 °C). - Add a slightly larger volume of hot solvent to prevent supersaturation at high temperatures.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., water, ethanol).[3]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid with stirring.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified this compound crystals in a drying oven or under vacuum.

Purification by Washing

This protocol is particularly useful for removing specific impurities, such as copper, when a suitable complexing agent is used.

  • Slurry Formation: Create a slurry of the crude this compound in an aqueous solution containing the washing agent (e.g., 30% ammonium citrate solution).[5]

  • Heating and Stirring: Heat the slurry (e.g., to 100°C) and stir for a defined period (e.g., 3 hours) in a sealed vessel like an autoclave.[5][6]

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Separate the purified this compound from the liquid phase by centrifugation or vacuum filtration.[5][6]

  • Rinsing: Wash the isolated this compound with deionized water.[5][6]

  • Drying: Dry the product to a constant weight, for example, at 100°C.[5][6]

Purification by Sublimation
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus. The apparatus should have a vessel for the sample and a cooled surface (cold finger) positioned above it.[9]

  • Vacuum Application: Evacuate the apparatus to reduce the pressure. This lowers the sublimation temperature, which is beneficial for thermally sensitive compounds.[9]

  • Heating: Gently heat the sample. The this compound will sublime, transitioning directly from a solid to a gas.[9]

  • Deposition: The gaseous this compound will deposit as pure crystals on the cold finger.[9]

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting. Carefully scrape the purified this compound crystals from the cold finger.

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols found in the literature.

Table 1: Purification of this compound by Washing with Complexing Agents [5][6]

Washing AgentTemperature (°C)Time (hours)This compound Recovery (%)Initial Copper (ppm)Final Copper (ppm)
30% (NH₄)₂SO₄ in H₂O100397.7Not Specified127
30% (NH₄)₂SO₄ in H₂O (pH 3 with H₃PO₄)100398Not Specified94
30% CH₃COONH₄ in H₂O100396.3Not Specified98
30% Ammonium Citrate in H₂O100397Not SpecifiedNot Specified
30% (NH₄)₂SO₄ + 10% CH₃COOH in H₂O100398Not Specified60

Table 2: Purity and Yield from a Continuous Synthesis and Crystallization Process [13]

ParameterValue
Final Product Purity96.9 wt%
Average Yield98.6%

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the primary this compound purification methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product Crude_this compound Crude this compound Dissolve Dissolve in Minimum Solvent Crude_this compound->Dissolve Hot_Solvent Hot Solvent Hot_Solvent->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Solution Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Hot Filtrate Impurity_1 Insoluble Impurities Hot_Filtration->Impurity_1 Removed Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Crystal Slurry Wash Wash with Cold Solvent Vacuum_Filtration->Wash Filter Cake Impurity_2 Soluble Impurities Vacuum_Filtration->Impurity_2 Removed in Filtrate Drying Drying Wash->Drying Pure_this compound Pure this compound Crystals Drying->Pure_this compound

Caption: Workflow for this compound Purification by Recrystallization.

Washing_Workflow Crude Crude this compound Slurry Form Slurry Crude->Slurry Washing_Solution Washing Solution (e.g., Complexing Agent) Washing_Solution->Slurry Heat_Stir Heat and Stir Slurry->Heat_Stir Cool Cool to Room Temp. Heat_Stir->Cool Separate Solid-Liquid Separation (Filtration/Centrifugation) Cool->Separate Wash Rinse with Water Separate->Wash Solid Waste Liquid Waste with Removed Impurities Separate->Waste Liquid Dry Dry to Constant Weight Wash->Dry Pure Purified this compound Dry->Pure

Caption: General Workflow for Purification by Washing.

Sublimation_Workflow start Crude this compound in Sublimation Apparatus heat_vacuum Heat under Vacuum start->heat_vacuum sublimes This compound Sublimes (Solid → Gas) heat_vacuum->sublimes impurities_left Non-Volatile Impurities Remain heat_vacuum->impurities_left deposits Gas Deposits on Cold Finger sublimes->deposits cool_collect Cool Apparatus & Collect Crystals deposits->cool_collect pure_product High-Purity This compound Crystals cool_collect->pure_product

Caption: Logical Steps in Purification by Sublimation.

References

Oxamide Technical Support Center: Troubleshooting Low Solubility in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's low solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a white crystalline solid known for its limited solubility in many common solvents. It is generally described as slightly soluble in water, soluble in ethanol (B145695), and insoluble in diethyl ether.[1] Its low solubility in water is a key characteristic, making it suitable for applications like slow-release fertilizers.[2][3]

Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?

A2: Based on available data, ethanol is a recommended solvent for dissolving this compound.[1] For many poorly soluble compounds, polar aprotic solvents can also be effective. While specific data for this compound is limited, you might consider experimenting with small quantities in solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are effective for other polyamides. Always conduct a small-scale solubility test before preparing your bulk solution.

Q3: Does temperature affect the solubility of this compound?

A3: Yes, increasing the temperature generally increases the solubility of solids. Heating the solvent while dissolving the this compound can significantly improve its solubility.[4] One documented purification method for this compound is recrystallization from hot water, which indicates a notable increase in its aqueous solubility at higher temperatures.[2][3]

Q4: Can I use a co-solvent system to improve this compound solubility?

A4: Using a co-solvent system is a common and effective strategy for dissolving poorly soluble compounds.[5][6] For this compound, you could prepare a mixture of a good solvent (like ethanol) with a poorer solvent in which your other reactants are soluble. The ideal ratio of the co-solvents would need to be determined empirically for your specific experimental conditions.

Q5: How does pH influence the solubility of this compound?

A5: The solubility of compounds can be highly dependent on the pH of the solution, especially for ionizable compounds.[7][8] this compound is a diamide (B1670390) and a very weak acid. Significant changes to its solubility would likely only be observed at very high or very low pH values. For most standard experimental conditions, adjusting the pH may not be the most effective method for increasing this compound's solubility.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in the chosen solvent.

This is the most common issue encountered when working with this compound. The following workflow and suggestions can help you troubleshoot this problem.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved this compound solvent_choice Select Solvent (e.g., Ethanol, Water, DMSO) start->solvent_choice heating Heat the solvent gently while stirring solvent_choice->heating check1 Is this compound fully dissolved? heating->check1 co_solvent Add a co-solvent (e.g., Ethanol into Water) check1->co_solvent No success Success: Proceed with dissolved this compound check1->success Yes check2 Is this compound fully dissolved? co_solvent->check2 slurry Proceed with a fine slurry/ suspension for the reaction check2->slurry No check2->success Yes fail Consider alternative experimental design slurry->fail G cluster_0 Factors Influencing this compound Solubility solubility This compound Solubility temp Temperature temp->solubility Increases solvent Solvent Choice (Polarity, H-bonding) solvent->solubility Determines cosolvent Co-solvent Addition cosolvent->solubility Enhances

References

Oxamide Hydrolysis Control for Fertilizer Application: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on controlling the hydrolysis rate of oxamide for fertilizer applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a slow-release fertilizer?

This compound, with the chemical formula (CONH₂)₂, is the diamide (B1670390) of oxalic acid.[1] It is used as a slow-release nitrogen fertilizer due to its low solubility in water and its gradual hydrolysis in the soil, which releases ammonia (B1221849) (a source of nitrogen for plants) over an extended period.[2][3][4] This slow release mechanism helps to synchronize nutrient availability with crop demand, increase nitrogen use efficiency, and reduce nitrogen losses to the environment through ammonia volatilization and nitrate (B79036) leaching.[3][5]

Q2: What are the main mechanisms governing the release of nitrogen from this compound?

The release of nitrogen from this compound is primarily governed by two mechanisms:

  • Chemical Hydrolysis: The slow dissolution of this compound in water followed by acid or base-catalyzed hydrolysis of the amide bonds.

  • Microbial Decomposition: The enzymatic hydrolysis of this compound by soil microorganisms, specifically by enzymes called amidases.[6][7]

Q3: What factors influence the hydrolysis rate of this compound in soil?

Several factors can influence the rate at which this compound hydrolyzes in the soil:

  • Soil pH: Hydrolysis rates can be affected by soil pH, with different rates observed in acidic, neutral, and alkaline conditions.[6]

  • Soil Temperature: Higher temperatures generally increase the rate of both chemical and microbial hydrolysis.[3]

  • Soil Moisture: Adequate moisture is necessary for the dissolution and subsequent hydrolysis of this compound.

  • Microbial Activity: The population and activity of soil microorganisms that produce amidase enzymes can significantly impact the hydrolysis rate.[6]

  • Soil Type and Organic Matter Content: Soils with higher organic matter and microbial activity, such as alluvial sandy paddy soil, may exhibit faster this compound hydrolysis rates compared to soils like red clayey paddy soil.[6]

  • Granule Size: The particle size of the this compound fertilizer influences its surface area available for dissolution and microbial action. Larger granules will generally have a slower release rate.[5]

Q4: How can the release rate of nitrogen from this compound be controlled through formulation?

The release rate of nitrogen from this compound can be controlled through various formulation strategies:

  • Granulation: Producing granular this compound with a specific particle size distribution can control the surface area exposed to the soil environment, thereby influencing the dissolution and hydrolysis rate. Binders like polyvinyl alcohol can be used in the granulation process.

  • Coating: Applying a coating to the this compound granules can act as a barrier to water penetration and control the diffusion of dissolved this compound. Common coating materials include:

    • Polymers: Synthetic polymers like polyurethane, polyacrylate, and chitosan, as well as natural polymers such as starch, can be used.[2][8][9][10][11][12][13]

    • Waxes: Natural and synthetic waxes like carnauba wax and paraffin (B1166041) wax can provide a hydrophobic barrier.[14]

    • Inorganic Materials: Materials like sulfur and gypsum can also be used as coating agents.[10][11]

Troubleshooting Guides

Experimental & Methodological Issues

Q1: My observed this compound hydrolysis rate is much faster than expected. What are the potential causes and how can I fix it?

  • Potential Cause 1: High Microbial Activity. The soil used in your experiment may have a high population of amidase-producing microbes.

    • Solution: Consider sterilizing a parallel soil sample (e.g., by autoclaving or gamma irradiation) to distinguish between microbial and chemical hydrolysis. This will help you quantify the contribution of microbial activity to the overall hydrolysis rate.

  • Potential Cause 2: Sub-optimal Granule Size. If you are using powdered or very fine this compound granules, the high surface area will lead to rapid dissolution and hydrolysis.

    • Solution: Use larger, well-defined granule sizes for your experiments. If preparing your own granules, ensure a consistent and larger particle size distribution.

  • Potential Cause 3: Inaccurate pH Measurement. The pH of your soil or incubation medium may be in a range that accelerates hydrolysis.

    • Solution: Calibrate your pH meter before each use and ensure accurate measurement of the soil or solution pH throughout the experiment.

Q2: The nitrogen release from my coated this compound granules is too slow or negligible. What could be the problem?

  • Potential Cause 1: Inconsistent or Too Thick Coating. The coating on your fertilizer granules may be too thick or unevenly applied, preventing water from penetrating to dissolve the this compound.

    • Solution: Review your coating procedure. Ensure that the coating material is applied evenly and that the final coating thickness is within the desired range. Techniques like fluidized bed coating can improve uniformity.[15]

  • Potential Cause 2: Inappropriate Coating Material. The chosen coating material may be too hydrophobic or impermeable under your experimental conditions.

    • Solution: Experiment with different coating materials or blends to achieve the desired release profile. For example, blending a hydrophobic polymer with a more hydrophilic one can create pores for water ingress.[9]

Analytical & Measurement Issues

Q3: I am seeing inconsistent or non-reproducible results in my HPLC analysis of this compound and its degradation products. What should I check?

  • Potential Cause 1: Mobile Phase Issues. Incorrect preparation, contamination, or degradation of the mobile phase can lead to retention time drift and poor peak shape.[16]

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase before use to prevent air bubbles in the system.[16]

  • Potential Cause 2: Column Contamination or Degradation. The analytical column can become contaminated with sample matrix components or the stationary phase can degrade over time, leading to poor peak shape and resolution.

    • Solution: Use a guard column to protect the analytical column.[17] If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[16]

  • Potential Cause 3: Sample Matrix Interference. Components extracted from the soil may co-elute with your analytes of interest, causing inaccurate quantification.

    • Solution: Optimize your sample preparation procedure to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure your chromatographic method provides adequate separation of all components.

  • Potential Cause 4: Incomplete Extraction from Soil. The extraction solvent and method may not be efficiently recovering all the this compound and its hydrolysis products from the soil particles.

    • Solution: Test different extraction solvents and techniques (e.g., shaking time, temperature, sonication) to optimize recovery. You can assess recovery by spiking a blank soil sample with a known amount of your analytes and measuring the amount extracted.

Q4: My baseline is noisy or drifting during HPLC analysis. What are the common causes and solutions?

  • Potential Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector can cause significant baseline noise.

    • Solution: Degas your mobile phase and purge the HPLC system to remove any trapped air.[16]

  • Potential Cause 2: Contaminated Detector Cell. The flow cell of your detector can become contaminated, leading to a noisy or drifting baseline.

    • Solution: Flush the flow cell with a strong, appropriate solvent to clean it.[17]

  • Potential Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect the column and detector, causing baseline drift.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.[16]

Data Presentation

Table 1: Factors Influencing Nitrogen Release from this compound Fertilizer

FactorCondition 1Nitrogen Release/Hydrolysis Rate (Condition 1)Condition 2Nitrogen Release/Hydrolysis Rate (Condition 2)Reference
Soil Type Red Clayey Paddy SoilSlower hydrolysis, higher Nitrogen Recovery Efficiency (NRE)Alluvial Sandy Paddy SoilFaster hydrolysis due to higher pH, organic matter, and amidase activity[6]
Granule Size Fine PowderFaster ReleaseCoarse Granules (e.g., 2.00–2.38 mm)Slower Release[5][6]
Ammonia Volatilization (Compared to Urea) This compound (157.5 kg N/ha)38.3% - 62.7% reduction in N lossUrea (157.5 kg N/ha)Higher N loss[5]
Nitrogen Use Efficiency (NUE) (Compared to Urea) This compoundHigher NUEUreaLower NUE[5]

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Hydrolysis Rate

Objective: To determine the rate of this compound hydrolysis in a specific soil under controlled laboratory conditions.

Materials:

  • Fresh soil sample, sieved (<2 mm)

  • This compound granules of a defined size

  • Incubation vessels (e.g., 250 mL glass jars with airtight lids)

  • Deionized water

  • Analytical balance

  • Incubator set to a constant temperature (e.g., 25°C)

  • Extraction solution (e.g., 2M KCl)

  • Horizontal shaker

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

  • HPLC or LC/MS system for analysis

Procedure:

  • Soil Preparation: Determine the moisture content of the fresh soil sample. Adjust the moisture content of the bulk soil to a desired level (e.g., 60% of water-holding capacity) by adding deionized water and allowing it to equilibrate for 24 hours.

  • Sample Preparation: Weigh a specific amount of the moisture-adjusted soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

  • Fertilizer Application: Add a known amount of this compound granules to each soil sample and mix thoroughly. The application rate should be based on realistic field application rates.

  • Incubation: Seal the incubation vessels and place them in an incubator at a constant temperature.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 98 days), remove a set of triplicate vessels for analysis.

  • Extraction:

    • Add a specific volume of extraction solution (e.g., 100 mL of 2M KCl) to each soil sample.

    • Seal the vessels and place them on a horizontal shaker for a defined period (e.g., 1 hour) to extract the nitrogen compounds.

  • Sample Processing:

    • After shaking, allow the soil to settle, then centrifuge the samples to separate the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an analysis vial.

  • Analysis: Analyze the filtered extract for the concentration of this compound and its hydrolysis products (e.g., ammonium) using a suitable analytical method (see Protocol 2).

  • Data Calculation: Calculate the amount of this compound hydrolyzed at each time point by measuring the decrease in this compound concentration and/or the increase in ammonium (B1175870) concentration. Plot the data to determine the hydrolysis rate.

Protocol 2: Analytical Method for this compound and Ammonium in Soil Extracts

Objective: To quantify the concentration of this compound and ammonium in soil extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Ion-exclusion chromatography column (for this compound, oxamic acid, and oxalic acid) or a suitable column for ammonium analysis.

Example Method for this compound and its Acidic Metabolites (based on IEC-UV): [1]

  • Column: Dionex IonPac ICE-ASI

  • Mobile Phase: 95/5 (v/v) 0.1% sulfuric acid/acetonitrile

  • Detection: UV at 205 nm

  • Standard Preparation: Prepare a series of standard solutions of this compound, oxamic acid, and oxalic acid in the extraction solution (e.g., 2M KCl) to create a calibration curve.

  • Analysis: Inject the filtered soil extracts and standards into the HPLC system and record the chromatograms. Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Example Method for Ammonium (Colorimetric):

  • Ammonium in the KCl extracts can be determined colorimetrically using the indophenol (B113434) blue method, which can be automated with a flow injection analyzer or performed in a microplate reader.

Mandatory Visualizations

Chemical and Enzymatic Hydrolysis of this compound

hydrolysis_pathways cluster_chem Chemical Hydrolysis (Acid/Base Catalyzed) This compound This compound ((CONH2)2) oxamic_acid Oxamic Acid (HOOC-CONH2) This compound->oxamic_acid +H2O (Hydrolysis Step 1) ammonium1 Ammonium (NH4+) This compound->ammonium1 Releases oxalic_acid Oxalic Acid ((COOH)2) oxamic_acid->oxalic_acid +H2O (Hydrolysis Step 2) ammonium2 Ammonium (NH4+) oxamic_acid->ammonium2 Releases experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_prep Soil Preparation (Sieving, Moisture Adjustment) sample_weigh Weighing Soil Samples soil_prep->sample_weigh fert_app This compound Application sample_weigh->fert_app incubation Incubation at Constant Temperature fert_app->incubation extraction Extraction with 2M KCl incubation->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC/LC-MS Analysis filtration->hplc data_analysis Data Analysis and Rate Calculation hplc->data_analysis factors_affecting_hydrolysis hydrolysis_rate This compound Hydrolysis Rate chem_hydrolysis Chemical Hydrolysis chem_hydrolysis->hydrolysis_rate enz_hydrolysis Enzymatic Hydrolysis enz_hydrolysis->hydrolysis_rate formulation Fertilizer Formulation formulation->hydrolysis_rate granule_size Granule Size formulation->granule_size coating Coating formulation->coating ph Soil pH ph->chem_hydrolysis ph->enz_hydrolysis temp Temperature temp->chem_hydrolysis temp->enz_hydrolysis moisture Soil Moisture moisture->chem_hydrolysis moisture->enz_hydrolysis microbes Microbial Activity (Amidase) microbes->enz_hydrolysis om Organic Matter om->microbes

References

Technical Support Center: Optimization of Polymerization Conditions for Oxamide Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of polymerization conditions for oxamide esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of poly(this compound ester)s.

Problem Potential Causes Recommended Solutions Analytical Verification
Low Molecular Weight 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Monomer Imbalance: Non-stoichiometric ratio of diol and diacid/diester monomers.[1] 3. Inefficient Water/Byproduct Removal: Poor vacuum or nitrogen purge. 4. Chain-Terminating Impurities: Monofunctional impurities in monomers or solvent.1. Optimize Reaction Conditions: Gradually increase reaction temperature and/or time. Monitor melt viscosity as an indicator of molecular weight build-up. 2. Ensure Stoichiometry: Accurately weigh high-purity monomers. Consider a slight excess of the more volatile monomer to compensate for loss. 3. Improve Byproduct Removal: Ensure a high vacuum (<1 Torr) is achieved, particularly in the final stages of polymerization. Use a slow, steady nitrogen stream in the initial stages. 4. Purify Monomers: Recrystallize or distill monomers to remove impurities. Ensure all glassware is thoroughly dried.- Gel Permeation Chromatography (GPC): To determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[2] - ¹H NMR Spectroscopy: End-group analysis to estimate molecular weight.
Polymer Discoloration (Yellowing/Browning) 1. Thermal Degradation: Prolonged exposure to high temperatures can lead to side reactions and the formation of chromophores.[3][4] 2. Oxidation: Presence of oxygen in the reactor, especially at elevated temperatures. 3. Impurities: Catalyst residues or impurities in the monomers can catalyze degradation reactions.1. Optimize Temperature Profile: Use a staged temperature increase. Avoid exceeding the thermal stability limit of the polymer. Minimize reaction time at the highest temperature. 2. Maintain Inert Atmosphere: Ensure a continuous and sufficient nitrogen purge throughout the reaction. 3. Use High-Purity Monomers and Catalysts: Purify monomers and use high-quality catalysts. Consider using a thermal stabilizer or antioxidant.- UV-Vis Spectroscopy: To detect the presence of chromophores. - Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation.[3][4]
Gel Formation/Cross-linking 1. Side Reactions at High Temperatures: Unwanted reactions involving the ester or amide linkages. 2. Polyfunctional Impurities: Presence of impurities with more than two reactive groups in the monomers.1. Control Reaction Temperature: Avoid excessive temperatures that can promote side reactions. 2. Ensure Monomer Purity: Use monomers with high purity and the correct functionality.- Solubility Test: Cross-linked polymers will be insoluble in common solvents. - Rheometry: A significant increase in viscosity or the appearance of a gel point.
Poor Reproducibility 1. Inconsistent Monomer Quality: Variation in purity or moisture content of monomers between batches. 2. Variations in Reaction Conditions: Inconsistent temperature control, vacuum level, or reaction time. 3. Atmospheric Leaks: Inconsistent sealing of the reaction vessel.1. Standardize Monomer Purification and Handling: Implement a consistent protocol for monomer purification and drying. Store monomers under inert and dry conditions. 2. Precise Control of Parameters: Use calibrated temperature controllers and vacuum gauges. Maintain a detailed log of all reaction parameters for each batch. 3. Ensure a Well-Sealed System: Regularly check all joints and seals for leaks.- Comparative Analysis: Compare GPC, DSC, and NMR data from different batches to identify inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the melt polycondensation of this compound esters?

A1: The melt polycondensation of this compound esters is generally carried out in a temperature range of 180°C to 260°C. The process often involves a step-wise increase in temperature. A lower temperature is used in the initial stages to form a prepolymer, followed by a gradual increase in temperature and the application of a high vacuum to drive the reaction to completion and increase the molecular weight.

Q2: How critical is the monomer ratio for the synthesis of poly(this compound ester)s?

A2: The monomer ratio is a critical parameter that primarily dictates the final molecular weight of the polymer. A precise 1:1 stoichiometric ratio of the functional groups (e.g., hydroxyl to ester or carboxylic acid) is essential for achieving high molecular weight. Any deviation from this ratio will lead to a lower degree of polymerization and, consequently, a lower molecular weight.[1]

Q3: What types of catalysts can be used for this compound ester polymerization?

A3: While the polycondensation can proceed without a catalyst, various catalysts can be employed to accelerate the reaction rate. These include organometallic compounds such as tin-based catalysts (e.g., stannous octoate) and titanium-based catalysts (e.g., titanium(IV) isopropoxide). The choice of catalyst can influence the reaction kinetics and may also affect the thermal stability and color of the final polymer.[5]

Q4: How can I control the molecular weight of the resulting poly(this compound ester)?

A4: The molecular weight can be controlled by several factors:

  • Monomer Stoichiometry: As discussed in Q2, a precise 1:1 ratio is crucial for high molecular weight. A deliberate slight imbalance can be used to target a specific lower molecular weight.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures (within the polymer's stability range) generally lead to higher molecular weights.

  • Vacuum Level: A high vacuum is essential in the later stages to efficiently remove volatile byproducts (e.g., water or alcohol), which drives the equilibrium towards the formation of longer polymer chains.

  • Catalyst Concentration: The concentration of the catalyst can affect the rate of polymerization and thus the time required to reach a certain molecular weight.

Q5: What are the common side reactions to be aware of during polymerization?

A5: At the high temperatures required for melt polycondensation, several side reactions can occur:

  • Thermal Degradation: This can lead to chain scission, resulting in a lower molecular weight and discoloration of the polymer. The amide bond is generally more stable than the ester bond.[6]

  • Ester-Amide Interchange Reactions: These can lead to a randomization of the polymer backbone if different monomers are used.

  • Oxidative Degradation: If oxygen is present in the reactor, it can lead to degradation and discoloration.

Q6: How does the structure of the monomers affect the properties of the final polymer?

A6: The structure of the diol and the this compound ester monomers has a significant impact on the polymer's properties. For instance, using longer chain aliphatic diols can increase the flexibility and lower the melting point and glass transition temperature of the polymer. The presence of aromatic units in the backbone will increase rigidity, thermal stability, and the glass transition temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on Poly(this compound ester) Properties

MonomersCatalystTemperature (°C)Time (h)Vacuum (Torr)Mn ( g/mol )PDI (Mw/Mn)Tm (°C)
Diethyl Oxalate (B1200264) + 1,4-ButanediolStannous Octoate (0.1 mol%)180 -> 2206<115,0001.8135
Diethyl Oxalate + 1,6-HexanediolStannous Octoate (0.1 mol%)180 -> 2208<120,0001.9128
Dimethyl Oxalate + 1,4-ButanediolTitanium(IV) Isopropoxide (0.05 mol%)190 -> 2405<0.525,0002.1140
Diethyl Oxalate + 1,4-ButanediolNone200 -> 25012<112,0002.3133

Note: The data in this table are representative values and may vary depending on the specific experimental setup and monomer purity.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound ester) via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a poly(this compound ester) from a dialkyl oxalate and a diol.

Materials:

  • Dialkyl oxalate (e.g., diethyl oxalate, dimethyl oxalate) - high purity

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol) - high purity

  • Catalyst (e.g., stannous octoate, titanium(IV) isopropoxide)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • High-vacuum pump and vacuum gauge

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Charging: Accurately weigh a 1:1 stoichiometric ratio of the dialkyl oxalate and the diol and add them to the three-neck flask equipped with a mechanical stirrer.

  • Catalyst Addition: Add the catalyst to the monomer mixture (typically 0.05-0.1 mol% based on the diacid/diester monomer).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial phase of the reaction.

  • Pre-polymerization: Gradually heat the reaction mixture to 180-190°C with constant stirring. The alcohol byproduct will start to distill off. Continue this step for 1-2 hours until the majority of the byproduct has been removed.

  • Polycondensation: Slowly increase the temperature to 220-240°C. Once the temperature has stabilized, gradually apply a vacuum over 30-60 minutes, eventually reaching a pressure below 1 Torr.

  • High Vacuum Stage: Continue the polymerization under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly, indicating an increase in molecular weight.

  • Reaction Completion and Polymer Recovery: Once the desired viscosity is reached (or after the set reaction time), break the vacuum with nitrogen gas. The molten polymer can then be extruded from the reactor and cooled.

Characterization:

The synthesized polymer should be characterized to determine its properties:

  • ¹H NMR and FT-IR Spectroscopy: To confirm the chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.[3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Reaction Monomer_Charging 1. Monomer & Catalyst Charging Inert_Atmosphere 2. Nitrogen Purge Monomer_Charging->Inert_Atmosphere Prepolymerization 3. Pre-polymerization (180-190°C) Inert_Atmosphere->Prepolymerization Polycondensation 4. Polycondensation (220-240°C, Gradual Vacuum) Prepolymerization->Polycondensation High_Vacuum 5. High Vacuum Stage (<1 Torr) Polycondensation->High_Vacuum Polymer_Recovery 6. Polymer Recovery High_Vacuum->Polymer_Recovery Characterization 7. Characterization (GPC, DSC, NMR, TGA) Polymer_Recovery->Characterization

Caption: Experimental workflow for the melt polycondensation of this compound esters.

troubleshooting_workflow Start Problem Identified Low_MW Low Molecular Weight? Start->Low_MW Discoloration Discoloration? Low_MW->Discoloration No Check_Stoichiometry Verify Monomer Stoichiometry Low_MW->Check_Stoichiometry Yes Gelation Gel Formation? Discoloration->Gelation No Check_Temp_Profile Optimize Temperature Profile Discoloration->Check_Temp_Profile Yes Check_Impurities Analyze for Polyfunctional Impurities Gelation->Check_Impurities Yes End Problem Resolved Gelation->End No Optimize_Conditions Increase Time/Temp/Vacuum Check_Stoichiometry->Optimize_Conditions Check_Purity Check Monomer Purity Optimize_Conditions->Check_Purity Check_Purity->End Check_Inertness Ensure Inert Atmosphere Check_Temp_Profile->Check_Inertness Check_Inertness->End Lower_Temp Lower Max Reaction Temperature Check_Impurities->Lower_Temp Lower_Temp->End

Caption: Troubleshooting decision tree for this compound ester polymerization.

References

Preventing byproduct formation in oxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common industrial method for this compound synthesis is the ammonolysis of dialkyl oxalates, such as dimethyl oxalate (B1200264). Other methods include the pyrolysis of ammonium (B1175870) oxalate and the hydrolysis of cyanogen (B1215507).[1]

Q2: What is the primary byproduct in the synthesis of this compound from dimethyl oxalate and ammonia (B1221849)?

A2: The primary byproduct of this reaction is the alcohol corresponding to the dialkyl oxalate used. For example, when using dimethyl oxalate, the main byproduct is methanol (B129727).

Q3: I've identified an impurity in my this compound synthesized from dimethyl oxalate that isn't methanol. What could it be?

A3: A common impurity is the intermediate product, oxalic acid monoester monoamide. Its presence usually indicates an incomplete reaction. Controlling the reaction conditions, such as the concentration of the alcohol solvent, is crucial to ensure the reaction goes to completion and minimizes this impurity.[2]

Q4: What byproducts can be expected from the pyrolysis of ammonium oxalate?

A4: The thermal decomposition of ammonium oxalate initially yields this compound and water. However, further heating can lead to the formation of byproducts such as carbon monoxide, carbon dioxide, and highly toxic cyanide gas.[3]

Q5: What are the potential byproducts when synthesizing this compound via the hydrolysis of cyanogen?

A5: The hydrolysis of cyanogen can produce this compound, but side reactions can lead to the formation of oxalic acid and ammonium oxalate, particularly at elevated temperatures.[4][5]

Q6: How do impurities affect the performance of this compound as a fertilizer?

A6: Impurities in fertilizers can have several negative consequences, including potential phytotoxicity, reduced nutrient availability, and negative impacts on soil health.[6] For this compound, the presence of unreacted intermediates or byproducts could alter its slow-release properties and introduce unwanted substances into the soil.[7][8]

Troubleshooting Guides

Issue 1: Low Purity of this compound from Dimethyl Oxalate Synthesis

Problem: The final this compound product has a low purity, and analysis indicates the presence of oxalic acid monoester monoamide.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature within the recommended range (typically 40-160°C) to drive the reaction towards the formation of the diamide.[2]

  • Improper Solvent Concentration: The concentration of the alcohol byproduct (e.g., methanol) in the reaction mixture can affect the reaction equilibrium.

    • Solution: Maintain the alcohol concentration within the optimal range of 3-45% by weight. This helps to suppress the formation of the monoester monoamide intermediate.[2]

  • Insufficient Ammonia: A lack of ammonia will prevent the full conversion of the monoester monoamide to this compound.

    • Solution: Ensure a sufficient and continuous supply of ammonia gas throughout the reaction.

Issue 2: Formation of Undesired Byproducts During Ammonium Oxalate Pyrolysis

Problem: During the synthesis of this compound from ammonium oxalate, gases other than water vapor are produced, and the final product is impure.

Possible Causes and Solutions:

  • Overheating: Excessive temperatures will cause the decomposition of this compound into carbon monoxide, carbon dioxide, and cyanide.

    • Solution: Carefully control the pyrolysis temperature. The reaction to form this compound typically occurs at lower temperatures, while byproduct formation is favored at higher temperatures.

  • Presence of Impurities in Starting Material: Impurities in the ammonium oxalate can lead to side reactions.

    • Solution: Use high-purity ammonium oxalate as the starting material.

Issue 3: Low Yield and Byproduct Formation in Cyanogen Hydrolysis

Problem: The hydrolysis of cyanogen is producing significant amounts of oxalic acid and/or ammonium oxalate instead of this compound.

Possible Causes and Solutions:

  • High Reaction Temperature: Higher temperatures favor the formation of oxalic acid.[4][5]

    • Solution: Maintain a lower reaction temperature, as the hydrolysis to this compound is favored at cooler conditions.[4][5]

  • Incorrect pH: The acidity of the reaction medium can influence the product distribution.

    • Solution: Optimize the concentration of the mineral acid (e.g., hydrochloric acid) used as a catalyst. The reaction is typically carried out in a concentrated acidic solution.[9]

Data Presentation

Table 1: Reaction Conditions and Purity of this compound from Dimethyl Oxalate

ParameterExample 1Example 2Comparative Example
Starting Materials 50g Dimethyl Oxalate, 5.6g Methanol50g Dimethyl Oxalate, 5.6g Methanol35.4g Dimethyl Oxalate, 300g Methanol
Reaction Temperature 45°C60°C, then ramped to 170°C20°C
Ammonia Gas Flow Rate 0.45 L/min0.34 L/min300 ml/min
Reaction Time 180 min60 min at 60°C45 min (ammonia feed), then 60 min
Final Product Weight 37.0 g36.7 g25.9 g
Product Purity High PurityHigh PurityNot specified, slurry formed
Methanol Content in Reaction Mixture 24.9% (at 60 min), 18.8% (at 180 min)Not specifiedHigh (used as solvent)

Data compiled from patent information.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound from Dimethyl Oxalate and Ammonia

Objective: To synthesize high-purity this compound by reacting dimethyl oxalate with ammonia gas while controlling the methanol concentration.

Materials:

  • Dimethyl oxalate

  • Methanol

  • Ammonia gas

  • Rotary evaporator with an oil bath

  • Vacuum dryer

Procedure:

  • Charge the rotary evaporator flask with 50 g of dimethyl oxalate and 5.6 g of methanol.

  • Heat the mixture in an oil bath to 45°C to melt the starting materials.

  • Rotate the flask at approximately 100 rpm.

  • Introduce ammonia gas at an average flow rate of 0.45 L/min for 180 minutes.

  • After the reaction is complete, a solid product will have formed.

  • Remove the solid product from the flask.

  • Dry the product in a vacuum dryer at 40°C under a reduced pressure of 3 mmHg for 12 hours to remove residual methanol.

  • The resulting white powder is high-purity this compound.

Protocol 2: Analytical Method for Impurity Profiling

Objective: To identify and quantify potential impurities such as oxalic acid and oxamic acid in an this compound sample using ion-exclusion chromatography (IEC).

Instrumentation and Conditions:

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Dionex IonPac ICE-AS1

  • Mobile Phase: 95:5 (v/v) 0.1% sulfuric acid / acetonitrile

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of oxalic acid, oxamic acid, and this compound of known concentrations.

  • Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the impurities by comparing the peak areas in the sample chromatogram with the calibration curves generated from the standard solutions.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Quality Control Start Start Reactants Dimethyl Oxalate + Methanol Start->Reactants Reaction Ammonolysis (40-160°C) Reactants->Reaction Add NH3 Product Crude this compound (with Methanol) Reaction->Product Drying Vacuum Drying Product->Drying FinalProduct High-Purity This compound Drying->FinalProduct Analysis IEC Analysis FinalProduct->Analysis troubleshooting_guide Start Low Purity This compound Detected CheckIntermediate Check for Oxalic Acid Monoester Monoamide Start->CheckIntermediate IntermediatePresent Intermediate Present? CheckIntermediate->IntermediatePresent IncreaseTimeTemp Increase Reaction Time/Temperature IntermediatePresent->IncreaseTimeTemp Yes OtherImpurity Investigate Other Potential Impurities IntermediatePresent->OtherImpurity No AdjustSolvent Adjust Methanol Concentration (3-45%) IncreaseTimeTemp->AdjustSolvent CheckAmmonia Ensure Sufficient Ammonia Supply AdjustSolvent->CheckAmmonia Reanalyze Re-analyze Purity CheckAmmonia->Reanalyze

References

Technical Support Center: Scaling Up Oxamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of oxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synthesis at an industrial scale?

A1: Several methods are employed for the industrial synthesis of this compound. The most common include the reaction of an oxalic acid diester (like dimethyl oxalate) with ammonia (B1221849), the hydrolysis of cyanogen, and the pyrolysis of ammonium (B1175870) oxalate (B1200264).[1][2][3][4] The choice of method often depends on factors like raw material cost, desired purity, and safety considerations.[5][6]

Q2: What are the primary challenges when transitioning from lab-scale to pilot-scale this compound production?

A2: The primary challenges in scaling up this compound production include managing reaction exotherms, ensuring consistent mixing, controlling particle size, and preventing the formation of impurities.[4][7][8] Heat transfer, in particular, becomes a significant issue as the surface-area-to-volume ratio decreases with larger reactors, which can lead to localized temperature gradients and the formation of by-products.[9][10]

Q3: What safety precautions are crucial during the scale-up of this compound synthesis?

A3: Safety is paramount during scale-up. Key precautions include using well-ventilated areas, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and protective clothing, and ensuring that reactors are equipped with adequate cooling and pressure relief systems.[11][12][13][14] It is also critical to have emergency procedures in place for handling potential spills or runaway reactions.[8][10] Some synthesis routes may involve toxic materials like hydrogen cyanide, requiring specialized handling and safety protocols.[5]

Q4: How does the choice of raw materials impact the scalability of this compound production?

A4: The availability, cost, and purity of raw materials are critical for successful scale-up.[7][15] For instance, while some lab-scale syntheses might use expensive or hazardous reagents, industrial processes often favor more cost-effective and safer alternatives.[6] The quality of raw materials can also affect reaction kinetics and the impurity profile of the final product.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.[1] - Poor mixing leading to localized reagent depletion.[7] - Loss of product during filtration and drying.[1]- Optimize reaction time and temperature based on pilot plant data.[16] - Ensure efficient agitation to maintain a homogeneous reaction mixture.[1] - Use appropriate filtration and drying techniques to minimize product loss.
High Impurity Levels (e.g., oxalic acid monoestermonoamide) - Improper control of reactant concentrations (e.g., alcohol content).[1] - Localized "hot spots" in the reactor due to poor heat transfer.[9] - Side reactions occurring at elevated temperatures.[9]- Maintain the concentration of by-products like aliphatic alcohols within the specified range (e.g., 3-45% by weight) to suppress the formation of intermediates.[1] - Improve reactor cooling and agitation to ensure uniform temperature distribution.[8] - Conduct the reaction at the optimal temperature to minimize side reactions.[1]
Poor Product Quality (e.g., inconsistent particle size) - Uncontrolled crystallization or precipitation.[4] - Inefficient agitation.[1]- Control the rate of cooling and reagent addition to influence crystallization. - Employ forcible agitating means with grinding functions to obtain a uniform powder.[1]
Filtration Difficulties - Formation of fine particles that clog the filter. - The presence of viscous intermediate products.[4]- Adjust crystallization conditions to produce larger, more easily filterable particles. - Optimize the reaction to minimize the formation of problematic intermediates.[4]
Runaway Reaction - The reaction is highly exothermic.[4] - Inadequate cooling capacity for the reactor size.[8][9]- Implement a robust cooling system and monitor the reaction temperature closely.[8] - Consider a semi-batch or continuous process to better control the heat of reaction.[4]

Experimental Protocols

Synthesis of this compound from Dimethyl Oxalate and Ammonia (Lab-Scale)

This protocol is based on a common method for preparing this compound.[17]

Materials:

Procedure:

  • Charge a 500 ml rotary evaporator flask with 50 g of dimethyl oxalate and 5.6 g of methanol. The flask should contain glass balls to aid in mixing.[17]

  • Heat the mixture in an oil bath to 45°C to melt the starting material.[17]

  • While rotating the flask at approximately 100 rpm, introduce ammonia gas at an average feed rate of 0.45 L/min.[17]

  • Continue the reaction for 180 minutes, maintaining the temperature and ammonia feed rate.[17]

  • After the reaction is complete, remove the solid product from the evaporator.[17]

  • Dry the product in a vacuum dryer at 40°C under reduced pressure (3 mmHg) for 12 hours to remove any residual methanol.[17]

  • The expected yield of high-purity this compound is approximately 37.0 g (98.6% yield).[17]

Note on Scaling: When scaling up this process, careful control of the ammonia feed rate and the removal of the methanol by-product is crucial for maintaining high purity.[1] The exothermic nature of the reaction also requires a reactor with sufficient cooling capacity.[4]

Process and Safety Diagrams

ScaleUp_Workflow cluster_0 Lab Scale cluster_1 Pilot Scale cluster_2 Industrial Production lab_synthesis Lab Synthesis (grams) lab_optimization Process Optimization lab_synthesis->lab_optimization lab_analysis Purity & Yield Analysis lab_optimization->lab_analysis pilot_synthesis Pilot Synthesis (kilograms) lab_analysis->pilot_synthesis Technology Transfer pilot_challenges Address Scale-Up Issues (Heat, Mixing) pilot_synthesis->pilot_challenges pilot_validation Process Validation pilot_challenges->pilot_validation industrial_production Full-Scale Production (tons) pilot_validation->industrial_production Scale-Up qc Quality Control industrial_production->qc distribution Distribution qc->distribution Troubleshooting_Diagram start Low this compound Yield check_impurities High Impurity Levels? start->check_impurities check_reaction_params Review Reaction Parameters (Temp, Time, Stoichiometry) check_impurities->check_reaction_params No impurity_cause Potential Cause: - Poor Temperature Control - Incorrect Reagent Ratios check_impurities->impurity_cause Yes check_mixing Evaluate Mixing Efficiency check_reaction_params->check_mixing Parameters OK reaction_param_cause Potential Cause: - Incomplete Conversion check_reaction_params->reaction_param_cause Issue Found check_purification Optimize Purification Steps (Filtration, Drying) check_mixing->check_purification Mixing OK mixing_cause Potential Cause: - Inhomogeneous Reaction check_mixing->mixing_cause Issue Found purification_cause Potential Cause: - Product Loss During Workup check_purification->purification_cause Issue Found

References

Technical Support Center: Thermal Decomposition Analysis of Oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the thermal decomposition analysis of oxamide using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Frequently Asked Questions (FAQs) about this compound's Thermal Properties

Q1: What is the expected thermal decomposition behavior of this compound?

A1: this compound is a white crystalline solid that dehydrates and decomposes at elevated temperatures.[1] The primary decomposition event occurs above 350°C, where it breaks down to release cyanogen (B1215507) gas and water.[1]

Q2: What are the key thermal transition temperatures for this compound?

A2: The thermal properties of this compound can vary slightly based on purity and experimental conditions. Key literature values are summarized below.

PropertyValueNotes
Melting Point >300 °C (decomposes)Melts with accompanying decomposition.[2]
Boiling Point 324 °C (decomposes)Decomposes above 350 °C.[1]
Decomposition Onset ~350 °CThe primary decomposition product is cyanogen.[1][3]

Q3: What are the main products of this compound's thermal decomposition?

A3: The primary gaseous products evolved during the thermal decomposition of this compound are cyanogen ((CN)₂) and water (H₂O).[1] This is a dehydration reaction.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

This protocol outlines the steps for analyzing the thermal stability and decomposition profile of this compound.

  • Instrument Preparation & Calibration:

    • Ensure the TGA instrument is clean, particularly the sample holder and balance components, to prevent contamination.[4]

    • Perform weight and temperature calibrations according to the instrument manufacturer's guidelines. Calcium oxalate (B1200264) is a common standard for this purpose.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Setting Experimental Parameters:

    • Purge Gas: Use an inert gas like nitrogen or argon with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. Slower or faster heating rates can be used to investigate kinetic effects.[6][7]

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the percentage of residual mass.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

This protocol is for determining the melting and decomposition endotherms/exotherms of this compound.

  • Instrument Preparation & Calibration:

    • Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium) as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.[8]

    • Hermetically seal the pan to contain any evolved gases during the initial heating phase. For decomposition studies, a vented or pierced lid may be used.[8][9]

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Setting Experimental Parameters:

    • Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.[8]

Troubleshooting Guides

Thermogravimetric Analysis (TGA) Troubleshooting
Question / IssuePotential CausesRecommended Solutions
Q: Why is my TGA baseline noisy or drifting? 1. Instrument contamination (residue on balance or hang-down wire).2. Improper gas flow rate.3. External vibrations or drafts.[5]1. Perform a "burn-out" cleaning cycle at a high temperature (e.g., 800°C) in an air atmosphere to remove residues.[4]2. Ensure the purge gas flow rate is stable and within the recommended range.3. Place the TGA on a stable, vibration-free surface away from vents.[5]
Q: The onset temperature of decomposition is different from the literature value. Why? 1. Different heating rates were used (higher rates shift Td to higher temperatures).[7][10]2. Sample mass is too large, causing thermal lag.3. Presence of impurities in the sample.1. Use the same heating rate as the reference study or perform a kinetic analysis using multiple heating rates.2. Use a smaller sample mass (typically 5-10 mg).3. Verify the purity of the this compound sample using another analytical technique.
Q: I'm seeing an unexpected initial weight loss at a low temperature (<150°C). What is it? 1. Loss of adsorbed moisture.2. Evaporation of residual solvent from synthesis.[5][11]1. Dry the sample in a vacuum oven before the TGA run.2. If solvent loss is being studied, use a slower heating rate to separate it from the main decomposition step.
Q: The sample holder fell off during a high-temperature run. How can I prevent this? The adhesive bonding the thermocouple and balance can degrade after prolonged use at very high temperatures (e.g., >700°C).[4][12]Avoid running experiments at the instrument's maximum temperature for extended periods.[12] Consult the instrument manual for the holder's temperature limits.
Differential Scanning Calorimetry (DSC) Troubleshooting
Question / IssuePotential CausesRecommended Solutions
Q: Why is my DSC baseline curved or drifting? 1. Mismatch between sample and reference pan mass.2. Contaminated sample pans or instrument cell.3. Improperly sealed sample pan.1. Ensure the sample and reference pans have masses within ±0.1 mg of each other.2. Clean the DSC cell and use new, clean sample pans for each run.3. Use a new pan and lid and ensure it is properly crimped/sealed.[13]
Q: The melting peak is broad, asymmetric, or has a shoulder. What does this indicate? 1. The sample contains impurities.2. Poor thermal contact between the sample and the pan.3. The heating rate is too high.[14]1. Impurities typically broaden the melting peak and lower the melting point. Verify sample purity.2. Ensure the sample is a fine powder pressed flat against the bottom of the pan.[15]3. Reduce the heating rate (e.g., to 2-5°C/min) to improve resolution.
Q: The measured melting point is inaccurate. How can I fix this? 1. The instrument temperature calibration is off.2. Thermal lag due to a high heating rate or large sample size.[16]1. Recalibrate the instrument using a certified standard (e.g., indium).2. Reduce the sample mass and/or the heating rate.[14]
Q: I don't see a clear melting peak, just a broad event leading into decomposition. Why? This compound melts and decomposes at similar temperatures.[2] The two events may overlap, especially at higher heating rates.Use a slower heating rate (e.g., 1-2°C/min) to try and resolve the melting endotherm from the decomposition exotherm. Modulated DSC techniques can also help separate these events.

Visualized Workflows and Pathways

Thermal_Decomposition_of_this compound Fig 1. Thermal Decomposition Pathway of this compound This compound This compound (CONH₂)₂ Products Cyanogen (C₂N₂) + Water (2H₂O) This compound->Products  Δ, > 350°C (Dehydration)

Caption: Fig 1. Thermal Decomposition Pathway of this compound

TGA_Troubleshooting Fig 2. TGA Troubleshooting Workflow start TGA Anomaly Detected p1 Noisy or Drifting Baseline start->p1 p2 Incorrect Onset Temperature start->p2 p3 Unexpected Weight Loss start->p3 c1 Cause: - Contamination - Gas Flow Issue - Vibrations p1->c1 Check... c2 Cause: - Heating Rate - Sample Mass - Impurities p2->c2 Check... c3 Cause: - Moisture - Residual Solvent p3->c3 Check... s1 Solution: - Clean Instrument - Check Gas Flow - Isolate from Drafts c1->s1 Implement... s2 Solution: - Standardize Rate - Reduce Mass - Check Purity c2->s2 Implement... s3 Solution: - Dry Sample - Use Slow Ramp c3->s3 Implement...

Caption: Fig 2. TGA Troubleshooting Workflow

DSC_Troubleshooting Fig 3. DSC Troubleshooting Workflow start DSC Anomaly Detected p1 Baseline Drift start->p1 p2 Broad / Asymmetric Peak start->p2 p3 Inaccurate Tm start->p3 c1 Cause: - Pan Mismatch - Contamination - Poor Seal p1->c1 Check... c2 Cause: - Impurities - Poor Thermal Contact - High Heating Rate p2->c2 Check... c3 Cause: - Calibration Error - Thermal Lag p3->c3 Check... s1 Solution: - Match Pan Mass - Clean Cell / New Pan - Reseal Pan c1->s1 Implement... s2 Solution: - Check Purity - Flatten Sample - Lower Heating Rate c2->s2 Implement... s3 Solution: - Recalibrate - Reduce Mass/Rate c3->s3 Implement...

References

Technical Support Center: Stabilizing Oxamide in Composite Material Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxamide in composite material formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My composite material is showing discoloration (yellowing or browning) after melt processing with this compound. What is the likely cause and how can I fix it?

A1: Discoloration during melt processing of composites containing this compound is likely due to thermal degradation. While this compound has a high decomposition temperature (above 350°C), thermal stress during processing, especially in the presence of oxygen, can initiate degradation at lower temperatures.

Troubleshooting Steps:

  • Optimize Processing Temperature: Lower the melt processing temperature to the minimum required for adequate flow and mixing. Polyamide 6 (PA6), for example, can be processed between 220-260°C, which is well below the decomposition temperature of pure this compound.

  • Reduce Residence Time: Minimize the time the molten polymer-oxamide blend spends at high temperatures in the extruder or molding machine.

  • Inert Atmosphere: Process under a nitrogen atmosphere to reduce the risk of thermo-oxidative degradation.

  • Incorporate Antioxidants: The use of a stabilizer package is highly recommended. A synergistic blend of a primary antioxidant (hindered phenol) and a secondary antioxidant (phosphite) is often effective.[1][2][3][4][5][6][7][8]

    • Primary Antioxidants (Hindered Phenols): These scavenge free radicals that initiate degradation.

    • Secondary Antioxidants (Phosphites): These decompose hydroperoxides, which are formed during the initial stages of oxidation and can lead to discoloration.[4][7][8]

Q2: I'm observing poor and inconsistent mechanical properties in my final composite. Could this be related to the this compound additive?

A2: Yes, inconsistent mechanical properties can be linked to the this compound additive, primarily due to poor dispersion or degradation.

Troubleshooting Steps:

  • Improve this compound Dispersion:

    • Surface Treatment: Consider a surface treatment for the this compound particles to improve their compatibility with the polymer matrix. Silane coupling agents can be effective for improving the interfacial adhesion between organic additives and polymer matrices.[9][10][11][12][13]

    • Masterbatching: Prepare a masterbatch of this compound in the desired polymer at a higher concentration. This can then be let down into the bulk polymer during final processing to ensure a more uniform distribution.

    • Optimize Mixing Parameters: Adjust screw speed and mixing elements in your extruder to enhance dispersive and distributive mixing.

  • Prevent this compound and Polymer Degradation:

    • As mentioned in A1, use an appropriate antioxidant package to prevent degradation of both the this compound and the polymer matrix, which can lead to a loss of mechanical properties.

    • Ensure the polymer is thoroughly dried before processing, especially for hygroscopic polymers like polyamides, to prevent hydrolytic degradation.

Q3: How can I be sure that the this compound is stable in my formulation? What analytical techniques can I use?

A3: A combination of thermal and chemical analysis techniques can be used to assess the stability of this compound in your composite.

Recommended Analytical Techniques:

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. By comparing the TGA curve of your composite to that of the pure polymer and pure this compound, you can determine if the presence of the polymer matrix is causing the this compound to degrade at a lower temperature. Running the analysis on a sample with and without a stabilizer package will demonstrate the effectiveness of the stabilizers.[14][15][16][17][18]

  • Differential Scanning Calorimetry (DSC): DSC can be used to investigate the melting and crystallization behavior of your composite. Changes in the melting point of the polymer or the appearance of unexpected thermal events could indicate interactions between the this compound and the polymer matrix.[19][20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the amount of this compound in your composite before and after processing. A decrease in the this compound concentration after processing would indicate degradation. This method can also be used to detect the presence of degradation products.[22][23][24][25][26]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in the chemical structure of the composite. The appearance of new peaks or changes in existing peaks after processing could indicate degradation of the this compound or the polymer.

Data Presentation

Table 1: Thermal Stability of Common Antioxidants (for reference)

Antioxidant TypeExampleDecomposition Onset (TGA, °C) in N₂Key Function
Primary
Hindered Phenol (B47542) (Low MW)Antioxidant 1076~250 - 300Radical Scavenger
Hindered Phenol (High MW)Antioxidant 1010~300 - 350Radical Scavenger, Low Volatility
Secondary
Phosphite (B83602)Antioxidant 168~200 - 250Hydroperoxide Decomposer
Synergistic Blend
Phenol/Phosphite BlendVariesVariesRadical Scavenger & Hydroperoxide Decomposer

Note: The thermal stability of an antioxidant can vary depending on the specific product and the formulation it is in. This table provides general reference values. It is crucial to perform TGA on your specific formulation to determine the actual thermal stability.

Experimental Protocols

Protocol 1: Melt Compounding of this compound-Polyamide 6 Composite with Stabilizers

Objective: To prepare a stabilized this compound/Polyamide 6 (PA6) composite via twin-screw extrusion.

Materials:

  • Polyamide 6 (PA6) pellets (dried at 80°C for at least 4 hours)

  • This compound powder (micronized for better dispersion)

  • Hindered phenol antioxidant (e.g., Antioxidant 1098)

  • Phosphite antioxidant (e.g., Antioxidant 168)

Equipment:

  • Co-rotating twin-screw extruder

  • Gravimetric feeders

  • Water bath for cooling the extrudate

  • Pelletizer

Procedure:

  • Pre-blend the this compound powder and antioxidant powders.

  • Set the extruder temperature profile. For PA6, a typical profile might be:

    • Feed zone: 220°C

    • Compression zone: 230-240°C

    • Metering zone: 250°C

    • Die: 245°C

  • Set the screw speed (e.g., 200-300 rpm).

  • Calibrate the gravimetric feeders for the PA6 pellets and the this compound/antioxidant pre-blend to achieve the desired final composition (e.g., 98.5% PA6, 1% this compound, 0.25% hindered phenol, 0.25% phosphite).

  • Start the extruder and feed the PA6.

  • Once a stable melt flow is achieved, start the feeder for the this compound/antioxidant blend.

  • Cool the extruded strand in the water bath.

  • Feed the cooled strand into the pelletizer to produce composite pellets.

  • Collect and label the pellets for subsequent analysis and processing (e.g., injection molding).

Protocol 2: Quantification of this compound in a Composite using HPLC

Objective: To determine the concentration of this compound in a polymer composite to assess its stability after processing.

Materials:

  • Composite sample containing this compound

  • This compound standard of known purity

  • Suitable solvent for the polymer (e.g., hexafluoroisopropanol for polyamide)

  • Mobile phase (e.g., a mixture of water and acetonitrile)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the composite material.

    • Dissolve the composite in a known volume of a suitable solvent. This may require heating and stirring.

    • Once dissolved, precipitate the polymer by adding a non-solvent.

    • Centrifuge the mixture and filter the supernatant to remove the precipitated polymer.

    • The resulting solution contains the extracted this compound.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in the same solvent system at known concentrations.

  • HPLC Analysis:

    • Set up the HPLC method, including the column, mobile phase composition, flow rate, and UV detection wavelength (this compound can be detected at low UV wavelengths, e.g., ~210 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Quantification:

    • Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

    • Calculate the weight percentage of this compound in the original composite sample.

    • Compare the result to the initial loading of this compound to determine the extent of degradation.[22][23][24]

Mandatory Visualizations

Troubleshooting_Discoloration start Discoloration (Yellowing) in Composite cause1 Thermal Degradation of this compound/Polymer start->cause1 sub_cause1 High Processing Temperature cause1->sub_cause1 sub_cause2 Long Residence Time cause1->sub_cause2 sub_cause3 Oxidative Environment cause1->sub_cause3 sub_cause4 Lack of Stabilizers cause1->sub_cause4 solution1 Lower Melt Temperature sub_cause1->solution1 solution2 Reduce Residence Time sub_cause2->solution2 solution3 Process under Nitrogen sub_cause3->solution3 solution4 Add Antioxidant Package (Hindered Phenol + Phosphite) sub_cause4->solution4

Caption: Troubleshooting workflow for discoloration issues.

Stabilization_Mechanism cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Polymer Polymer Chain (RH) Radical Polymer Radical (R•) Polymer->Radical Heat, Shear, UV Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH HP Hindered Phenol (ArOH) Peroxy->HP Interception Hydroperoxide->Radical Heat Degradation Degradation Products (Discoloration, Chain Scission) Hydroperoxide->Degradation P Phosphite (P(OR)₃) Hydroperoxide->P Decomposition StableRadical Stable Radical HP->StableRadical StableProduct Stable Product (ROH) P->StableProduct

Caption: Simplified mechanism of polymer degradation and stabilization.

References

Technical Support Center: High-Purity Oxamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed guidance on obtaining high-purity oxamide through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure this compound in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of this compound decreases, causing it to form pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1][2] This process is effective because the crystal lattice of this compound is highly ordered and tends to exclude foreign molecules.[2]

Q2: What are the characteristics of an ideal solvent for this compound recrystallization?

A2: An ideal solvent for recrystallizing this compound should:

  • Dissolve this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures . This differential is crucial for achieving a high recovery yield.[1]

  • Be chemically inert and not react with this compound.

  • Have a relatively low boiling point to ensure it can be easily removed from the purified crystals during drying.[1]

  • Dissolve impurities well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[1]

  • Be safe, non-toxic, and readily available.

Q3: Which solvents are recommended for recrystallizing this compound?

A3: Based on its known solubility, several options can be considered:

  • Single Solvents: this compound is slightly soluble in water and soluble in ethanol (B145695).[3][4] Hot water can be used, but due to its limited solubility even when hot, it may require large solvent volumes. Hot ethanol is another potential candidate.

  • Mixed-Solvent Systems: A combination of a "good" solvent (in which this compound is soluble) and a "bad" or "anti-solvent" (in which it is insoluble) can be very effective.[5] For this compound, an ethanol/water system is a logical starting point. The crude this compound would be dissolved in a minimum of hot ethanol, followed by the careful addition of hot water until the solution becomes slightly cloudy, indicating the saturation point has been reached.[5][6]

Q4: What are the common impurities found in crude this compound?

A4: Potential impurities in this compound often depend on the synthetic route. Common impurities can include unreacted starting materials or byproducts such as oxalic acid and oxamic acid .[7][8] These highly polar impurities can be challenging to remove with conventional methods, making recrystallization a critical purification step.

Q5: How can I assess the purity of the recrystallized this compound?

A5: Purity can be determined using several analytical methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (decomposes above 350°C) indicates high purity.[4][9] Impurities typically broaden and depress the melting range.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), specifically Ion-Exclusion Chromatography (IEC), are effective for separating and quantifying this compound and its polar impurities like oxalic and oxamic acids.[7][8]

  • Spectroscopy: Techniques such as NMR and IR can confirm the chemical identity and help detect impurities if their concentration is sufficiently high.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
No crystals form upon cooling. 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[10] 2. The solution is supersaturated , but crystal nucleation has not initiated.[10]1. Concentrate the solution by boiling off some of the solvent under a fume hood and then allow it to cool again.[11] 2. Induce crystallization by:     a) Scratching the inner wall of the flask with a glass rod at the solution's surface.[10]     b) Adding a seed crystal of pure this compound.[11]
The product yield is very low. 1. Excess solvent was used, leaving a significant amount of product dissolved in the mother liquor.[10] 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with too much cold solvent .[10] 4. The solution was not cooled sufficiently to maximize precipitation.1. Use the absolute minimum amount of hot solvent required for dissolution.[10] 2. If hot filtration is necessary, preheat the funnel and receiving flask with hot solvent.[1] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] 4. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
The product appears as a fine powder, not well-defined crystals. 1. The solution cooled too rapidly , causing the solid to precipitate instead of crystallizing.[11] 2. The solution was agitated during the cooling phase.1. Ensure slow, undisturbed cooling . Allow the flask to cool on the benchtop, insulated from the cold surface by a cork ring or paper towels.[11] 2. Consider reheating the solution to redissolve the solid and allowing it to cool more slowly.
Colored impurities remain in the final product. 1. The impurity has solubility characteristics similar to this compound. 2. Crystals formed too quickly, trapping impurities within the lattice.[11]1. Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product.[1] 2. Ensure a slow cooling rate to promote selective crystallization. A second recrystallization may be necessary.
The solid "oiled out" instead of forming crystals. The dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11]This is highly unlikely for this compound due to its extremely high melting point. However, if observed, it indicates significant impurities dramatically depressing the melting point. The solution would be to reheat, add more of the "good" solvent (e.g., ethanol), and cool much more slowly.[11]

Data Presentation

While specific quantitative data for this compound recrystallization is not widely published, the following table provides a hypothetical example for a solvent screening experiment. Researchers should perform such tests on a small scale to determine the optimal conditions for their specific crude material.

Table 1: Hypothetical Solvent Screening for this compound Recrystallization (1.0 g Crude Sample)

Solvent System (v/v)Solubility at 25°CSolubility at BoilingObservations During Cooling% Recovery (Hypothetical)Purity (Hypothetical)
WaterInsolubleSparingly Soluble (requires >100 mL)Slow formation of fine needles.75%98.5%
EthanolSparingly SolubleVery Soluble (<10 mL)Rapid precipitation upon cooling.60%97.0%
Ethanol/Water (80:20)InsolubleSoluble (~15 mL)Good formation of well-defined crystals after slow cooling.90%99.5%
Ethanol/Water (50:50)InsolubleSparingly SolubleRequired large volume; slow crystallization.85%99.0%

Based on this hypothetical data, an 80:20 Ethanol/Water mixture would be the most promising system to investigate further.

Experimental Protocols & Visualizations

Workflow for a Standard Recrystallization

The diagram below outlines the fundamental steps for purifying a solid compound like this compound.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude this compound in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (Optional, for color) dissolve->charcoal cool 4. Cool Solution Slowly to Form Crystals hot_filter 3. Hot Gravity Filtration (Optional, for insolubles) charcoal->hot_filter ice_bath 5. Chill in Ice Bath to Maximize Yield hot_filter->cool cool->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals to Constant Weight wash->dry end end dry->end High-Purity This compound

Caption: General experimental workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization (Using Hot Water)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 500 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat a large volume of deionized water (e.g., 400-500 mL) to boiling.

  • Add the boiling water to the flask in small portions while stirring and heating until the this compound just dissolves. Note: Due to the low solubility, this will require a significant volume of water.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold deionized water (e.g., 5-10 mL).

  • Drying: Allow air to be drawn through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water System)

The logic for selecting and using a mixed-solvent system is depicted below.

G Logic for Mixed-Solvent Recrystallization start Start: Crude this compound dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve add_anti Add Hot 'Bad' Solvent (e.g., Water) Dropwise to Cloud Point dissolve->add_anti Saturated Solution Needed clarify Add 1-2 Drops of Hot 'Good' Solvent to Just Clarify add_anti->clarify Creates Supersaturation cool Slow Cool & Crystallize clarify->cool end Pure Crystals cool->end

Caption: Decision-making process for a mixed-solvent system.

  • Dissolution: Place crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Heat ethanol in a separate beaker. Add the minimum amount of hot ethanol to the flask with stirring and heating to completely dissolve the solid.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with constant swirling until the solution becomes faintly and persistently cloudy.[5]

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now perfectly saturated.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximize Yield: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Prepare an ice-cold mixture of ethanol and water with the same ratio as your final solvent system. Wash the collected crystals with a minimal amount of this cold mixture.

  • Drying: Dry the purified this compound crystals to a constant weight.

Disclaimer: All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Technical Support Center: Continuous Oxamide Production from Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous production of oxamide from dimethyl oxalate (B1200264).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the continuous synthesis of this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Suboptimal Molar Ratio: Incorrect ratio of ammonia (B1221849) to dimethyl oxalate.[1][2] 3. Poor Mixing: Inadequate agitation in the reactor, leading to localized reactant concentrations.[3]1. Optimize Reaction Conditions: Increase residence time in the reactor or elevate the temperature within the recommended range (e.g., 60-100°C).[1] 2. Adjust Feed Rates: Ensure a molar excess of ammonia. Molar ratios of ammonia to dimethyl oxalate of 4:1 to 6:1 have been shown to be effective.[1] 3. Improve Agitation: Increase the stirring speed in the reaction vessel to ensure homogeneity.[3]
Product Contamination with Intermediate (Oxalic Acid Monomethyl Ester Monoamide) 1. Insufficient Ammonia: A localized or overall deficiency of ammonia can lead to the formation of the monoamide intermediate.[4] 2. Low Reaction Temperature: The conversion of the intermediate to this compound may be slow at lower temperatures.1. Use Excess Ammonia: Maintaining a significant excess of ammonia throughout the reaction is crucial to drive the reaction to completion and minimize the formation of this intermediate.[4] 2. Temperature Control: Ensure the reaction temperature is within the optimal range (15-45°C in some described processes) to facilitate the complete conversion of the intermediate.[3][5]
Difficulty in Product Filtration Presence of Fine Crystals or Impurities: The formation of the poorly soluble intermediate, oxalic acid monomethyl ester monoamide, can interfere with filtration.[4]Optimize Reaction Conditions: By ensuring the use of excess ammonia and proper temperature control, the formation of the intermediate can be minimized, leading to a purer final product with better filtration characteristics.[4]
Poor Control of Reaction Temperature (Exothermic Reaction) High Reactant Concentration: Feeding a high concentration of dimethyl oxalate can lead to a rapid, uncontrolled exothermic reaction.[3][4]1. Staged Ammonia Feed: Distribute the ammonia feed across multiple points in a series of reactors to better manage the heat generated.[3][5] 2. Cooling: Utilize cooled reaction vessels to maintain the desired temperature range (e.g., 15-45°C).[3][5] 3. Dilution: The amount of dimethyl oxalate fed into the reactor is preferably 10-20% by weight of the amount of the mother liquor.[4]
Methanol (B129727) Recovery Issues Incomplete Separation: Inefficient distillation can lead to methanol remaining in the product or being lost.Optimize Distillation: Adjust the temperature and pressure of the rectification column to ensure efficient separation of methanol from the mother liquor for recycling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction for the production of this compound from dimethyl oxalate?

A1: The reaction involves the ammonolysis of dimethyl oxalate, where dimethyl oxalate reacts with ammonia to produce this compound and methanol. The balanced chemical equation is: (COOCH₃)₂ + 2 NH₃ → (CONH₂)₂ + 2 CH₃OH

Q2: What are typical reaction conditions for the continuous production of this compound?

A2: Reaction conditions can vary, but typical parameters include temperatures ranging from 60°C to 100°C and pressures from 0.6 MPa to 1.2 MPa.[1] The molar ratio of dimethyl oxalate to methanol to ammonia is often in the range of 1:2:4 to 1:4:6.[1]

Q3: Why is methanol used as a solvent in this process?

A3: Methanol is used as a solvent in the liquid-phase process, and it is also a byproduct of the reaction.[3][4][6] Using methanol as a solvent can help to dissolve the dimethyl oxalate and facilitate the reaction with ammonia.[3][4][6]

Q4: How is the this compound product typically separated from the reaction mixture?

A4: this compound is a solid with low solubility in the reaction medium, especially at lower temperatures. It is typically separated from the liquid phase by crystallization, followed by filtration.[3][4] The solid product is then dried to remove any remaining solvent.[1]

Q5: Can the methanol and unreacted ammonia be recycled?

A5: Yes, a key advantage of the continuous process is the ability to recycle unreacted materials. The mother liquor remaining after crystallization is typically distilled to recover methanol and ammonia, which are then fed back into the reactor.[1][3][4]

Experimental Protocols

Protocol 1: Continuous Ammonolysis in a Stirred-Tank Reactor

This protocol is based on a continuous process utilizing a series of stirred-tank reactors.[3]

Materials:

  • Dimethyl oxalate

  • Anhydrous ammonia (gaseous)

  • Methanol (for startup and as a circulating solvent)

Equipment:

  • Series of two or more well-agitated, cooled reaction vessels (e.g., 250-750 ml)

  • Feed pumps for dimethyl oxalate and circulating methanol solution

  • Mass flow controller for gaseous ammonia

  • Crystallization/mixing vessel

  • Filtration unit

  • Evaporator for methanol separation

Procedure:

  • Startup: Charge the reaction vessels with an initial volume of an ammonia-containing methanol solution.

  • Reactant Feed:

    • Continuously feed dimethyl oxalate at a controlled rate (e.g., 40 g/h) into the first reaction vessel.[3]

    • Simultaneously, feed the recycled, ammonia-containing methanol solution (mother liquor) into the first reactor (e.g., 160 g/h).[3]

    • Introduce gaseous ammonia into each reaction vessel at a controlled rate (e.g., 140-150 ml/min).[3]

  • Reaction:

    • Maintain a constant temperature in the reaction vessels, typically between 15°C and 45°C, using external cooling.[3][5]

    • Ensure vigorous agitation in each reactor.

  • Crystallization:

    • Continuously transfer the reaction mixture from the last reaction vessel to a mixing vessel where crystallization occurs.

  • Product Separation:

    • Recover the solid this compound product from the slurry by filtration.[3]

  • Recycling:

    • Direct a portion of the filtrate (mother liquor) to an evaporator to remove the methanol produced during the reaction.[3][4]

    • Combine the evaporation residue with the remaining mother liquor and recycle it back to the first reaction vessel.[3][4]

Quantitative Data Summary

Parameter Example 1 [1]Example 2 [1]Example 3 [1]
Molar Ratio (DMO:Methanol:Ammonia) 1:4:41:2:41:4:6
Temperature (°C) 6080100
Pressure (MPa) 0.61.21.0
Reaction Time (h) 10.50.5
Drying Temperature (°C) 8080Not specified
Drying Time (h) 66Not specified

Diagrams

Experimental_Workflow Continuous this compound Production Workflow cluster_reactants Reactant Feed cluster_reaction Reaction Stage cluster_separation Separation & Recycling DMO Dimethyl Oxalate Reactor1 Reactor 1 DMO->Reactor1 Ammonia Ammonia Ammonia->Reactor1 Reactor2 Reactor 2 Ammonia->Reactor2 Methanol Recycled Methanol/ Mother Liquor Methanol->Reactor1 Reactor1->Reactor2 Crystallizer Crystallizer Reactor2->Crystallizer Filter Filtration Crystallizer->Filter Dryer Dryer Filter->Dryer Evaporator Evaporator Filter->Evaporator Mother Liquor This compound This compound Product Dryer->this compound Recycle Recycle Stream Evaporator->Recycle Concentrated Liquor Recycle->Methanol Troubleshooting_Logic Troubleshooting Low this compound Yield Start Low this compound Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Ratio Suboptimal Molar Ratio? Incomplete_Reaction->Suboptimal_Ratio No Increase_Temp_Time Increase Temperature/ Residence Time Incomplete_Reaction->Increase_Temp_Time Yes Poor_Mixing Poor Mixing? Suboptimal_Ratio->Poor_Mixing No Adjust_Feed_Rates Adjust Ammonia/ DMO Feed Rates Suboptimal_Ratio->Adjust_Feed_Rates Yes Improve_Agitation Increase Agitation Speed Poor_Mixing->Improve_Agitation Yes Resolved Yield Improved Poor_Mixing->Resolved No Increase_Temp_Time->Resolved Adjust_Feed_Rates->Resolved Improve_Agitation->Resolved

References

Validation & Comparative

Oxamide vs. Urea: A Comparative Analysis of Nitrogen Release Efficiency for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of oxamide and urea (B33335) as nitrogen sources, supported by experimental data and detailed methodologies.

This guide provides an in-depth comparison of this compound and urea, two nitrogen-containing compounds with significant applications in agricultural and research settings. While both serve as nitrogen sources, their distinct chemical properties lead to vastly different nitrogen release efficiencies, impacting their suitability for various applications. This document summarizes key performance indicators, details experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound, a diamide (B1670390) of oxalic acid, distinguishes itself as a slow-release nitrogen fertilizer, offering a controlled and sustained nutrient supply. In contrast, urea, the most widely used nitrogen fertilizer globally, provides a rapid, high-concentration burst of nitrogen. Experimental evidence consistently demonstrates that this compound's slow-release nature leads to higher nitrogen use efficiency (NUE), reduced nitrogen loss to the environment through ammonia (B1221849) volatilization and nitrate (B79036) leaching, and a different impact on soil microbial communities compared to the more volatile and transient effects of urea.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies on this compound and urea, highlighting key performance differences in agricultural and environmental contexts.

Table 1: Ammonia Volatilization and Nitrogen Use Efficiency (NUE) in Rice Paddy Fields

TreatmentN Application Rate (kg N ha⁻¹)Cumulative Ammonia Volatilization (kg N ha⁻¹)Percentage of N Lost via Volatilization (%)Nitrogen Use Efficiency (NUE) (%)Rice Grain Yield (t ha⁻¹)
This compound 157.59.86.246.549.5
22511.25.040.259.8
Urea 157.525.816.438.679.4
22538.517.133.509.6

Data adapted from a 2-year field experiment on paddy soil.[1]

Table 2: Nitrogen Leaching and Plant Uptake in Turf Grass

FertilizerN Absorption (after 64 days) (%)Fertilizer-Derived N Lost by Leaching (g)Total Residual Fertilizer N in Soil (%)Cumulative N Absorption Efficiency (including roots) (%)
This compound 11.00.0539.654.8
Urea 11.01.5726.743.1

Data from a lysimeter study using ¹⁵N tracer.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of nitrogen release from fertilizers. Below are protocols for key experiments cited in this guide.

Soil Incubation Study for Nitrogen Release Kinetics

This laboratory-based method is designed to determine the rate of nitrogen release from fertilizers under controlled environmental conditions.

Objective: To quantify the temporal release of inorganic nitrogen (ammonium and nitrate) from this compound and urea in different soil types and under varying temperature and moisture regimes.

Materials:

  • Incubation vessels (e.g., 250 mL Mason jars with lids modified for gas exchange)

  • Selected soil types (e.g., sandy loam, clay loam), sieved to <2 mm

  • This compound and urea granules

  • Deionized water

  • 2 M KCl extraction solution

  • Incubator with temperature control

  • Shaker

  • Spectrophotometer or auto-analyzer for ammonium (B1175870) and nitrate determination

Procedure:

  • Soil Preparation: Air-dry and sieve the soils. Determine the water holding capacity (WHC) of each soil type.

  • Sample Preparation: For each treatment (this compound, urea, and a no-fertilizer control), weigh 100 g of soil into triplicate incubation vessels.

  • Fertilizer Application: Apply the fertilizers at a rate equivalent to a typical field application (e.g., 200 mg N per kg of soil). Mix the fertilizer thoroughly with the soil.

  • Moisture Adjustment: Adjust the soil moisture to a specific level (e.g., 60% WHC) by adding deionized water.

  • Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), destructively sample the triplicate vessels for each treatment.

  • Nitrogen Extraction: Extract inorganic nitrogen by adding 100 mL of 2 M KCl to each vessel, shaking for 1 hour, and then filtering the slurry.

  • Analysis: Analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an auto-analyzer.

  • Data Calculation: Calculate the cumulative nitrogen released as the sum of NH₄⁺-N and NO₃⁻-N, corrected for the control treatment. Plot the cumulative N release over time to generate release curves.

Lysimeter Study for Nitrogen Leaching

This field or greenhouse-based method quantifies the amount of nitrogen that leaches through the soil profile.

Objective: To compare the extent of nitrate leaching from soils treated with this compound and urea under simulated rainfall conditions.

Materials:

  • Lysimeters (large, undisturbed soil columns)

  • Rainfall simulator or irrigation system

  • Leachate collection vessels

  • This compound and urea fertilizers

  • Analytical instruments for nitrate analysis

Procedure:

  • Lysimeter Installation: Install lysimeters in a field or greenhouse, ensuring the soil profile is representative of the study area.

  • Fertilizer Application: Apply this compound and urea to the surface of the lysimeters at a predetermined rate. Include a control treatment with no fertilizer.

  • Crop Planting (Optional): A specific crop can be planted to assess the interaction between nitrogen release and plant uptake.

  • Simulated Rainfall: Apply simulated rainfall or irrigation at regular intervals to induce leaching.

  • Leachate Collection: Collect the leachate that drains from the bottom of the lysimeters after each rainfall event.

  • Leachate Analysis: Measure the volume of the collected leachate and analyze the concentration of nitrate (NO₃⁻-N).

  • Data Calculation: Calculate the total amount of nitrogen leached by multiplying the leachate volume by the nitrate concentration for each collection period.

Ammonia Volatilization Measurement

This method quantifies the loss of nitrogen to the atmosphere as ammonia gas.

Objective: To compare the rate and cumulative amount of ammonia volatilization from soils fertilized with this compound and urea.

Materials:

  • Dynamic or static chamber systems

  • Acid traps (containing a known concentration of sulfuric or boric acid)

  • Air pump

  • Flow meter

  • Titration equipment or a spectrophotometer

Procedure:

  • Experimental Setup: Establish experimental plots and apply this compound and urea at specified rates.

  • Chamber Placement: Immediately after fertilizer application, place the chambers over the soil surface.

  • Air Sampling: Draw air from within the chamber through the acid trap at a constant flow rate. The ammonia in the air will be captured in the acid solution.

  • Sample Collection: Collect the acid traps at regular intervals (e.g., every 24 hours) for a set period (e.g., 1-2 weeks).

  • Ammonia Analysis: Determine the amount of ammonia captured in the acid trap by back-titration or colorimetric analysis.

  • Data Calculation: Calculate the ammonia volatilization rate based on the amount of ammonia captured, the flow rate, and the area of the chamber.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the comparison of this compound and urea.

Nitrogen_Release_Mechanisms cluster_this compound This compound (Slow Release) cluster_Urea Urea (Fast Release) This compound This compound (Sparingly Soluble) Microbial_Degradation Microbial Degradation (Amidase Enzymes) This compound->Microbial_Degradation Slow Ammonium_Ox Ammonium (NH₄⁺) Gradual Release Microbial_Degradation->Ammonium_Ox Urea Urea (Highly Soluble) Hydrolysis Rapid Hydrolysis (Urease Enzyme) Urea->Hydrolysis Fast Ammonium_Ur Ammonium (NH₄⁺) Rapid Burst Hydrolysis->Ammonium_Ur Volatilization Ammonia (NH₃) Volatilization Ammonium_Ur->Volatilization Leaching Nitrate (NO₃⁻) Leaching Ammonium_Ur->Leaching After Nitrification

Caption: Nitrogen release mechanisms of this compound and urea.

Experimental_Workflow start Experimental Design (Fertilizer types, rates, soil types) setup Experimental Setup (Soil Incubation, Lysimeter, or Chamber) start->setup application Fertilizer Application setup->application monitoring Data Collection (Leachate, Gas Samples, Soil Samples) application->monitoring analysis Chemical Analysis (N-NH₄⁺, N-NO₃⁻) monitoring->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc results Results Interpretation & Comparison data_proc->results end Conclusion results->end

Caption: A typical experimental workflow for comparing fertilizers.

Nitrogen_Assimilation_Pathway cluster_Soil Soil cluster_Root Plant Root Cell NH4_soil Ammonium (NH₄⁺) NH4_uptake Ammonium Uptake (AMT) NH4_soil->NH4_uptake NO3_soil Nitrate (NO₃⁻) NO3_uptake Nitrate Uptake (NRT) NO3_soil->NO3_uptake NH4_root Ammonium (NH₄⁺) NH4_uptake->NH4_root NO3_root Nitrate (NO₃⁻) NO3_uptake->NO3_root Nitrite Nitrite (NO₂⁻) NO3_root->Nitrite Nitrate Reductase Nitrite->NH4_root Nitrite Reductase GS_GOGAT GS/GOGAT Cycle NH4_root->GS_GOGAT Amino_Acids Amino Acids GS_GOGAT->Amino_Acids Plant_Growth Plant Growth & Development Amino_Acids->Plant_Growth Transport to shoots

Caption: Simplified plant nitrogen uptake and assimilation pathway.

Discussion of Findings

The presented data and established experimental protocols consistently highlight the advantages of this compound as a slow-release nitrogen source, particularly in environments prone to nitrogen loss.

Nitrogen Release Efficiency

Urea's high solubility leads to a rapid increase in soil ammonium concentration upon application. This initial burst can exceed the immediate uptake capacity of plants, making the nitrogen susceptible to loss.[3] In contrast, this compound's low water solubility and reliance on microbial degradation for nitrogen release result in a gradual and sustained supply of ammonium.[3][4] This slower release mechanism is better synchronized with the nitrogen demands of growing plants, leading to a higher overall nitrogen use efficiency.[1][2]

Environmental Impact

The rapid hydrolysis of urea contributes to significant environmental nitrogen losses. The resulting high concentration of ammonium can lead to substantial ammonia volatilization, especially in alkaline soils and under warm, moist conditions.[1][3] Furthermore, the rapid conversion of ammonium to nitrate, which is highly mobile in the soil, increases the risk of nitrate leaching into groundwater.[2] Several field studies have also indicated that the use of this compound can lead to a 30% to 50% reduction in nitrous oxide (N₂O) emissions, a potent greenhouse gas, when used in place of urea.[3] this compound's slow and steady nitrogen release mitigates these loss pathways, resulting in a more environmentally benign fertilization strategy.[1][2][3]

Impact on Soil Microbial Community

The application of high concentrations of urea can have a significant, albeit sometimes transient, impact on the soil microbial community. It can lead to a decrease in microbial diversity and select for specific nitrifying strains.[5][6] The rapid increase in ammonium and subsequent pH changes can create a stressful environment for some microorganisms. While the impact of this compound on soil microbial communities is less extensively studied, its gradual release of nitrogen is hypothesized to cause less disruption to the microbial equilibrium. One study found that fertilization with this compound led to an increase in the amount of soil microbial biomass.[2]

Conclusion

For researchers, scientists, and professionals in drug development requiring a controlled and sustained release of nitrogen, this compound presents a superior alternative to urea. Its higher nitrogen use efficiency, coupled with a significantly lower environmental impact in terms of ammonia volatilization, nitrate leaching, and greenhouse gas emissions, makes it a more efficient and sustainable choice. While the initial cost of this compound may be higher than that of urea, the long-term benefits of improved nitrogen utilization and reduced environmental remediation costs can make it a more economical option in many applications. The provided experimental protocols offer a standardized framework for further comparative studies to validate these findings across a broader range of environmental conditions and applications.

References

A Comparative Analysis of Oxamide and Dithiooxamide as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis to materials science and drug development. Among the vast array of available ligands, oxamide and its sulfur analogue, dithiothis compound (B146897), present a compelling case for comparative analysis. Both are simple, bidentate ligands capable of forming stable complexes with a variety of metal ions. However, the substitution of oxygen donor atoms with sulfur dramatically alters their electronic properties, coordination behavior, and the subsequent reactivity of their metal complexes. This guide provides a comprehensive comparison of this compound and dithiothis compound as ligands, supported by experimental data and detailed protocols to aid researchers in their selection process.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the intrinsic properties of each ligand is the first step in discerning their potential applications.

PropertyThis compoundDithiothis compound
Chemical Formula C₂H₄N₂O₂[1]C₂H₄N₂S₂[2]
Molar Mass 88.07 g/mol [1][3]120.20 g/mol [2]
Appearance White crystalline solid[4]Red crystalline powder
Melting Point >300 °C (decomposes)[3]~200 °C (decomposes)
Solubility Slightly soluble in water, soluble in ethanol[4]Slightly soluble in water, soluble in alcohols[2]
Donor Atoms 2 x Oxygen, 2 x Nitrogen2 x Sulfur, 2 x Nitrogen
Coordination Modes Bidentate (N,N' or O,O'), BridgingBidentate (S,S'), Bridging

Coordination Chemistry: A Tale of Two Donor Atoms

The primary distinction between this compound and dithiothis compound lies in their donor atoms. This compound typically coordinates to metal ions through its nitrogen and/or oxygen atoms, often acting as a bridging ligand to form polynuclear complexes.[3] This bridging capability has been extensively utilized in the design of molecular magnets and materials with interesting electronic properties.

Dithiothis compound, also known as rubeanic acid, preferentially coordinates through its two sulfur atoms, acting as an S,S'-chelating agent.[5] The "softer" nature of the sulfur donors, according to Hard-Soft Acid-Base (HSAB) theory, leads to a higher affinity for softer metal ions such as Cu(I), Ag(I), and Pd(II). The resulting metal complexes are often intensely colored, a property that has been exploited in analytical chemistry for the detection of metal ions.

Performance in Catalysis: A Comparative Look

While comprehensive, direct comparative studies on the catalytic performance of this compound and dithiothis compound complexes are limited, we can infer their potential from existing research. N,N'-substituted oxamides have been successfully employed as supporting ligands in copper-catalyzed C-N and C-O cross-coupling reactions, such as the Ullmann-Goldberg reaction.[4]

Dithiothis compound-derived complexes have also demonstrated catalytic activity. For instance, a copper(II) complex of an N,N'-bis(2-hydroxy-3-methoxybenzylidene)dithiothis compound ligand has been shown to catalyze the oxidation of catechol to o-quinone with a turnover rate of 28 h⁻¹.[6] This suggests the potential of dithiothis compound complexes in oxidation catalysis.

Table 1: Representative Catalytic Performance Data

Ligand DerivativeMetal IonReactionTurnover Rate (k_cat)Reference
N,N'-bis(2-hydroxy-3methoxybenzylidene)dithiothis compoundCu(II)Catechol Oxidation28 h⁻¹[6]

Note: This table presents data from a study on a dithiothis compound derivative. Further research is needed for a direct comparison with an analogous this compound complex under the same conditions.

Stability of Metal Complexes

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the ligands and representative metal complexes are provided below.

Synthesis of this compound

This protocol is adapted from the ammonolysis of an oxalate (B1200264) ester.

Materials:

Procedure:

  • In a 500 mL round-bottom flask equipped for a rotary evaporator, add 50 g of dimethyl oxalate and 5.6 g of methanol.

  • Heat the mixture to 45 °C in an oil bath to melt the starting materials.

  • While rotating the flask at approximately 100 rpm, bubble ammonia gas through the molten mixture at an average flow rate of 0.45 L/min for 3 hours.

  • After the reaction is complete, a solid product will have formed. Remove the solid from the flask.

  • Dry the product in a vacuum dryer at 40 °C under reduced pressure (e.g., 3 mmHg) for 12 hours to remove any residual methanol and unreacted ammonia.

  • The resulting white powder is this compound. Characterize the product using techniques such as FT-IR and melting point determination.

Synthesis of Dithiothis compound

This protocol is based on the reaction of cyanogen (B1215507) with a sulfhydrate source.

Materials:

  • Cyanogen gas

  • Sodium sulfhydrate (NaSH)

  • Deionized water

  • Hydrochloric acid (HCl), gaseous or aqueous solution

  • Reaction vessel with a stirrer and pH meter

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of sodium sulfhydrate in a well-ventilated fume hood.

  • Vigorously stir the sodium sulfhydrate solution while passing a gaseous mixture of cyanogen and hydrogen chloride (in an approximate 1:2 molar ratio) through it.[7]

  • Maintain the reaction temperature below 50 °C and the pH of the solution between 7 and 9 by the controlled addition of the acidic gas mixture or a separate acid solution.[7]

  • A red precipitate of dithiothis compound will form. Continue the reaction until the desired yield is achieved.

  • Filter the reaction mixture to collect the solid product.

  • Wash the collected dithiothis compound with deionized water and dry it thoroughly.

  • Characterize the product by FT-IR and melting point analysis.

Synthesis of a Copper(II)-Oxamide Complex

This is a general procedure for the synthesis of a copper(II) complex.

Materials:

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • Methanol

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in a minimal amount of hot methanol.

  • In a separate beaker, dissolve 1 mmol of CuSO₄·5H₂O in 10 mL of deionized water.

  • Slowly add the copper(II) sulfate solution to the this compound solution with constant stirring.

  • A precipitate should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by suction filtration.

  • Wash the solid with a small amount of cold water followed by methanol.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Synthesis of a Nickel(II)-Dithiothis compound Complex

This is a general procedure for the synthesis of a nickel(II) complex.

Materials:

  • Dithiothis compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol (B145695)

  • Stir plate and magnetic stir bar

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of dithiothis compound in 20 mL of warm ethanol.

  • In a separate flask, dissolve 1 mmol of NiCl₂·6H₂O in 10 mL of ethanol.

  • Add the nickel(II) chloride solution to the dithiothis compound solution with stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid by suction filtration.

  • Wash the product with ethanol and then diethyl ether.

  • Dry the complex in a vacuum oven.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Visualizing Key Processes

To aid in the conceptualization of the research workflow involving these ligands, the following diagrams have been generated.

Ligand_Synthesis_and_Complexation cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation Precursors_Ox Dimethyl Oxalate + Ammonia Synthesis_Ox Ammonolysis Precursors_Ox->Synthesis_Ox This compound This compound Synthesis_Ox->this compound Complexation_Ox Complexation This compound->Complexation_Ox Precursors_Dithio Cyanogen + NaSH Synthesis_Dithio Reaction Precursors_Dithio->Synthesis_Dithio Dithiothis compound Dithiothis compound Synthesis_Dithio->Dithiothis compound Complexation_Dithio Complexation Dithiothis compound->Complexation_Dithio Metal_Salt Metal Salt (e.g., Cu²⁺, Ni²⁺) Metal_Salt->Complexation_Ox Metal_Salt->Complexation_Dithio Ox_Complex This compound-Metal Complex Complexation_Ox->Ox_Complex Dithio_Complex Dithiothis compound-Metal Complex Complexation_Dithio->Dithio_Complex

Caption: Workflow for the synthesis of this compound and dithiothis compound and their subsequent complexation with metal ions.

Ligand_Coordination_Modes cluster_this compound This compound Coordination cluster_dithiothis compound Dithiothis compound Coordination Oxamide_Ligand This compound N_N_Coord N,N'-Bidentate Oxamide_Ligand->N_N_Coord O_O_Coord O,O'-Bidentate Oxamide_Ligand->O_O_Coord Bridging_Coord Bridging Oxamide_Ligand->Bridging_Coord Metal_Ion Metal Ion N_N_Coord->Metal_Ion O_O_Coord->Metal_Ion Bridging_Coord->Metal_Ion Dithiooxamide_Ligand Dithiothis compound S_S_Coord S,S'-Bidentate (Chelating) Dithiooxamide_Ligand->S_S_Coord Bridging_S_S_Coord Bridging Dithiooxamide_Ligand->Bridging_S_S_Coord S_S_Coord->Metal_Ion Bridging_S_S_Coord->Metal_Ion

Caption: Common coordination modes of this compound and dithiothis compound with metal ions.

Conclusion

The choice between this compound and dithiothis compound as a ligand is dictated by the specific requirements of the intended application. This compound, with its hard donor atoms and propensity for forming bridged structures, is well-suited for the construction of polynuclear complexes with interesting magnetic and material properties. In contrast, dithiothis compound's soft sulfur donors make it an excellent choice for coordinating with soft and borderline metal ions, with applications in analytical chemistry and catalysis. This guide provides the foundational knowledge and practical protocols for researchers to explore the rich coordination chemistry of these two versatile ligands. Further quantitative comparative studies are encouraged to fully elucidate their relative performance in various catalytic and material science applications.

References

A Comparative Guide to the Thermal Stability of Oxamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymers is a critical parameter for their application in diverse fields, including advanced materials and drug delivery systems. Oxamide-based polymers, a class of polyamides, are noted for their regular chain structure and strong intermolecular hydrogen bonding, which often translates to high thermal resistance. This guide provides an objective comparison of the thermal stability of various aromatic polyamides, offering insights into the structure-property relationships that govern their performance at elevated temperatures. The data presented herein is supported by experimental findings from peer-reviewed literature.

Quantitative Thermal Stability Data

The thermal stability of a polymer is primarily assessed by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset of decomposition (often reported as the temperature at which 5% or 10% weight loss occurs, Td₅ or Td₁₀) and the percentage of material remaining at a high temperature (char yield), which is an indicator of flame retardancy. Differential Scanning Calorimetry (DSC) is another crucial technique that determines the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state, and the melting temperature (Tm) for crystalline polymers.

The following table summarizes the thermal properties of a series of aromatic polyamides, which serve as a reference for understanding the thermal behavior of polymers containing amide linkages similar to those in this compound-based structures. The data is extracted from a study by Ghaemy and Mighani (2013).[1]

Polymer IDDiamine MonomerDiacid Chloride MonomerTd₁₀ (°C)[1]Tdₘₐₓ (°C)[1]Char Yield at 700°C (%)[1]
12 m-phenylenediamine5-(4-acetoxybenzoylamino)isophthaloyl chloride45556017.0
13 m-phenylenediamine5-(3-acetoxybenzoylamino)isophthaloyl chloride43055211.9
14 2,6-diaminopyridine5-(4-acetoxybenzoylamino)isophthaloyl chloride3005903.6
15 2,6-diaminopyridine5-(3-acetoxybenzoylamino)isophthaloyl chloride2865846.0
18 Benzidine5-(4-acetoxybenzoylamino)isophthaloyl chloride4706143.9
19 Benzidine5-(3-acetoxybenzoylamino)isophthaloyl chloride4606058.1
20 4,4'-oxydianiline5-(4-acetoxybenzoylamino)isophthaloyl chloride4655846.0
21 4,4'-oxydianiline5-(3-acetoxybenzoylamino)isophthaloyl chloride4505568.3

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[2][3] The sample should be representative of the bulk material.

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1][4]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[1][5][6]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperature of maximum decomposition rate (Tdₘₐₓ) from the derivative thermogravimetric (DTG) curve, and the char yield at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Instrumentation: A differential scanning calorimeter with a furnace and a sensitive heat flow sensor.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[2] An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a sub-ambient temperature to a temperature above its expected melting point or glass transition at a controlled rate (e.g., 10°C/min or 20°C/min).[2][7]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg and Tm. The data from the second heating scan is typically used for analysis.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition as a step change in the baseline and the melting point as an endothermic peak.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal characterization of polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Polymer_Synthesis Polymer Synthesis/Procurement Drying Drying of Polymer Sample Polymer_Synthesis->Drying Weighing Precise Weighing (5-10 mg) Drying->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA TGA Sample DSC Differential Scanning Calorimetry (DSC) Weighing->DSC DSC Sample TGA_Data Decomposition Temp (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for Polymer Thermal Analysis.

References

Validating Oxamide's Efficacy as a Burn Rate Suppressant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oxamide's performance as a burn rate suppressant in solid propellants against other common alternatives. The information presented is supported by experimental data to validate its effects, offering a comprehensive resource for professionals in the field.

Comparative Analysis of Burn Rate Suppressants

This compound is a well-established burn rate suppressant for composite solid propellants, particularly those utilizing ammonium (B1175870) perchlorate (B79767) (AP) as an oxidizer. Its efficacy is attributed to its endothermic decomposition, which acts as a coolant in both the condensed and gas phases of combustion. This cooling effect slows the decomposition rate of the propellant, thereby reducing the overall burn rate.

The effectiveness of this compound is concentration-dependent. Studies have shown that by varying the mass fraction of this compound from 0% to 20% in an AP/HTPB-based propellant, the burn rate can be significantly reduced from 4 mm/s to 1 mm/s at a pressure of 1 MPa.[1][2] This demonstrates a reduction of up to 75% in the burn rate.[3]

For a comprehensive evaluation, the performance of this compound is compared with other commonly used amide-based burn rate suppressants. The following table summarizes the quantitative effects of these suppressants on the burn rate of composite solid propellants.

Burn Rate SuppressantConcentrationPressure (MPa)Burn Rate Reduction (%)Reference Propellant Composition
This compound 20%1~75%AP/HTPB
Melamine (B1676169) 10%750%Composite Solid Propellant
Urea (B33335) 10%746%Composite Solid Propellant
Azodicarbonamide (ADA) Not specifiedNot specifiedKnown suppressantAP-based
Biuret (B89757) 10%733%Composite Solid Propellant

Note: The experimental conditions, particularly pressure and the specific base propellant formulation, can significantly influence the effectiveness of a burn rate suppressant. Direct comparison should be made with caution.

One study suggests a general trend for the effectiveness of organic amines as burn rate suppressants in the following order: biuret < melamine < this compound < urea < base propellant (no suppressant).[4]

Experimental Protocols: Measuring Burn Rate

The standard method for determining the linear burn rate of a solid propellant is through the use of a Crawford type Strand Burning Rate Bomb System , often referred to as a Crawford burner or strand burner.[5][6] This technique provides repeatable and qualitative data on the burn rate of propellant samples.

The Crawford Strand Burner Method

The Crawford bomb method involves the following key steps:

  • Propellant Strand Preparation: A small sample of the solid propellant is cast or extruded into a thin, uniform strand, typically with a diameter of a few millimeters.[5] The sides of the strand are coated with an inhibiting material, such as epoxy resin, to ensure that combustion only occurs on the cross-sectional ends of the strand in a cigarette-like fashion.[5][6][7]

  • Fuse Wire Insertion: Two or more fine fuse wires are embedded through the propellant strand at precisely measured distances from each other.[5][6] These wires are connected to an external electronic timer.

  • Pressurization: The prepared propellant strand is mounted inside a high-pressure vessel, known as a "bomb".[5][6] This vessel is then pressurized with an inert gas, such as nitrogen, to the desired test pressure. A large surge tank is often used to maintain a constant pressure during the combustion process.[5]

  • Ignition and Data Acquisition: The top end of the propellant strand is ignited using a hot wire. As the propellant burns, it severs the embedded fuse wires in sequence. The breaking of each wire sends an electrical signal to the timer, which records the time interval between the severing of successive wires.[5][6]

  • Burn Rate Calculation: The linear burn rate is calculated by dividing the known distance between the fuse wires by the measured time interval it took for the flame front to travel between them.[5]

It is important to note that burn rates measured using a strand burner can be 4% to 12% lower than those observed in an actual rocket motor due to differences in heat transfer and the overall combustion environment.[6]

Mechanism of Action: this compound as a Coolant

The primary mechanism by which this compound suppresses the burn rate of solid propellants is through its endothermic decomposition. This process absorbs heat from the combustion zone, thereby lowering the temperature of both the solid propellant surface (condensed phase) and the surrounding gases (gas phase). This cooling effect slows down the exothermic decomposition reactions of the main propellant components, leading to a reduced overall burn rate.[4]

The following diagram illustrates the proposed mechanism of action for this compound as a burn rate suppressant.

BurnRateSuppression cluster_propellant Propellant Combustion Zone cluster_suppressant Suppressant Action Propellant Solid Propellant (AP/HTPB) Heat Heat Generation (Exothermic Decomposition) Propellant->Heat Combustion ReducedBurnRate Reduced Burn Rate Propellant->ReducedBurnRate Results in EndothermicDecomposition Endothermic Decomposition (Heat Absorption) Heat->EndothermicDecomposition Heat Absorbed This compound This compound This compound->EndothermicDecomposition Decomposes EndothermicDecomposition->Propellant Cools Propellant Surface & Gas Phase, Slows Decomposition

Mechanism of this compound Burn Rate Suppression

References

A Spectroscopic Guide to Oxamide and Its N-Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of molecular scaffolds is paramount. Oxamide and its derivatives are prevalent motifs in medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic characteristics of this compound, N-methylthis compound, and N,N'-dimethylthis compound, supported by experimental data and detailed protocols.

This publication offers a direct comparison of key spectroscopic data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented facilitates the identification and characterization of these fundamental structures, providing a valuable resource for synthetic chemists and analytical scientists.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound and its N-methylated derivatives. These values are indicative and may vary slightly based on experimental conditions such as solvent and concentration.

Spectroscopic TechniqueThis compound (H₂NCOCONH₂)N-Methylthis compound (CH₃NHCOCONH₂)N,N'-Dimethylthis compound (CH₃NHCOCONHCH₃)
IR (cm⁻¹) ~3370 (N-H str), ~1650 (C=O str, Amide I), ~1610 (N-H bend, Amide II)[1][2]~3300 (N-H str), ~1640 (C=O str, Amide I), ~1560 (N-H bend, Amide II)~3315 (N-H str), ~1638 (C=O str, Amide I), ~1531 (N-H bend, Amide II)[3]
Raman (cm⁻¹) ~1660 (C=O str), ~1050 (C-C str)[1]Not readily available~2945 (C-H str), ~1644 (C=O str), ~1181 (C-N str)[3][4]
¹H NMR (ppm) ~7.8 (s, NH₂)~8.0 (br s, NH), ~7.5 (br s, NH₂), 2.8 (d, CH₃)~8.1 (br s, NH), 2.7 (d, CH₃)[3]
¹³C NMR (ppm) ~162~161 (C=O), ~159 (C=O), ~26 (CH₃)~161.5 (C=O), ~25.8 (CH₃)[3][5]
UV-Vis λmax (nm) Below 200~200-220~200-220

Note: str = stretching, bend = bending, s = singlet, d = doublet, br s = broad singlet. NMR data is typically recorded in DMSO-d₆. UV-Vis data is for non-conjugated amide systems.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol).

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy
  • Place a small amount of the solid sample onto a microscope slide or into a capillary tube.

  • Position the sample under the objective of the Raman microscope.

  • Focus the laser onto the sample. The laser wavelength (e.g., 532 nm or 785 nm) and power should be selected to avoid sample degradation.

  • Acquire the Raman spectrum, setting an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio. The typical spectral range is 4000-200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).

  • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it with the sample solution.

  • Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a disubstituted this compound derivative.

Synthesis_and_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis of N,N'-Disubstituted Oxamides cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Oxalyl Chloride + Amine (2 eq.) Reaction Reaction in suitable solvent with base Start->Reaction Workup Work-up and Purification (e.g., filtration, recrystallization) Reaction->Workup Product N,N'-Disubstituted This compound Product Workup->Product IR IR Spectroscopy Product->IR Characterization Raman Raman Spectroscopy Product->Raman NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR UVVis UV-Vis Spectroscopy Product->UVVis Structure Structural Elucidation and Comparison IR->Structure Raman->Structure NMR->Structure UVVis->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of N,N'-disubstituted oxamides.

References

A Comparative Guide to Oxamide and Melamine as Propellant Coolants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid propellant formulation, the selection of a suitable coolant is paramount to controlling the burn rate and optimizing performance. Among the various coolants utilized, oxamide and melamine (B1676169) have emerged as prominent candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Both this compound and melamine effectively reduce the flame temperature and burn rate of solid propellants. This compound is a well-characterized coolant known for its consistent and predictable performance in reducing burn rate. Melamine, while also an effective coolant, can exhibit more complex and sometimes anomalous effects on the burning rate, which appear to be linked to its intricate thermal decomposition pathway. The choice between the two will ultimately depend on the specific performance characteristics and predictability required for a given propellant system.

Performance Data Comparison

The following table summarizes the key performance parameters of this compound and melamine as coolants in solid propellants, based on available experimental data.

Performance ParameterThis compoundMelamineSource(s)
Effect on Burn Rate Systematically decreases burn rate with increasing concentration. A 20% addition can reduce the burn rate by as much as 75%.Generally decreases burn rate. However, an "abnormal" decrease has been observed, particularly when ammonium (B1175870) perchlorate (B79767) (AP) is partially replaced.[1][2]
Calculated Flame Temperature Decreases flame temperature. For a specific composition, a 20% addition results in a significant temperature drop.Decreases flame temperature, with an effect comparable to that of this compound. A calculated flame temperature of 1,785°F (974°C) has been reported for a specific ammonium nitrate (B79036) composition.[1][2]
Characteristic Velocity (c)Decreases with increasing concentration, though to a lesser extent than the burn rate. A 20% addition of this compound results in a 16% decrease in c.Data not readily available for direct comparison.[1]
Specific Impulse (Isp) Generally decreases with the addition of the coolant.A specific impulse of 1,785 s was reported for a particular gas-generating composition.
Pressure Exponent (n) The burn rate exponent is not significantly affected by the addition of this compound.Can be influenced by the coolant's thermal decomposition properties.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of propellant coolant performance. The following outlines typical experimental protocols employed in the cited research.

Propellant Sample Preparation

Propellant formulations are typically prepared by mixing a binder, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), with an oxidizer, like ammonium perchlorate (AP), and the coolant (this compound or melamine) in a planetary mixer. For ammonium nitrate-based propellants, the ingredients are intimately mixed to form a consolidated gas-generating charge. The mixture is then cast into molds and cured to produce solid propellant grains.

Burn Rate Measurement

The burn rate of propellant strands is commonly measured using a strand burner. This apparatus allows for the combustion of the propellant strand at a constant pressure, and the time it takes for the flame to travel a known distance is recorded to calculate the burn rate. Video recording is often used to accurately measure the regression of the propellant surface.[1]

Combustion Analysis in a Research Motor

To simulate real-world conditions more closely, propellant formulations are also tested in research motors. These motors are equipped with sensors to measure chamber pressure and thrust over time. This data allows for the calculation of key performance parameters such as characteristic velocity and specific impulse.[1]

Thermal Analysis

The thermal decomposition of the coolants and the propellant formulations is investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, providing information about decomposition temperatures and the formation of solid residues. DSC measures the heat flow into or out of a sample as it is heated, indicating whether decomposition processes are endothermic or exothermic.

Mechanism of Action and Signaling Pathways

The cooling effect of both this compound and melamine is primarily attributed to their endothermic decomposition, which absorbs heat from the combustion zone. However, their decomposition pathways and subsequent interactions with the propellant combustion chemistry differ significantly.

This compound: A Direct Coolant

The thermal decomposition of this compound is a purely endothermic process.[3] It acts in both the condensed and gas phases to suppress the burning rate.[3] In the condensed phase, it absorbs heat, lowering the temperature of the propellant surface. In the gas phase, the decomposition products can dilute the flame and interfere with combustion reactions.

Oxamide_Mechanism cluster_propellant Propellant Combustion Zone cluster_this compound This compound Cooling Action Propellant Solid Propellant Combustion Exothermic Combustion Propellant->Combustion Burns Heat Heat Generation Combustion->Heat This compound This compound Heat->this compound Triggers Decomposition Endothermic Decomposition This compound->Decomposition Cooling Heat Absorption Decomposition->Cooling Gas_Phase Gas Phase Dilution Decomposition->Gas_Phase Cooling->Combustion Reduces Temperature Gas_Phase->Combustion Inhibits

This compound's direct cooling mechanism.
Melamine: A Complex Decomposition Pathway

Melamine's cooling action is more intricate due to its multi-stage thermal decomposition. When heated, melamine undergoes a series of endothermic condensations, releasing ammonia (B1221849) and forming more thermally stable compounds like melam, melem, and melon.[1] This process absorbs a significant amount of heat. The released ammonia can also act as a flame inhibitor. The "abnormal" decrease in burning rate observed with melamine-containing propellants may be attributed to the complex interactions of these decomposition products with the primary combustion reactions of the propellant.[2]

Melamine_Decomposition Melamine Melamine Heat1 Heat (Endothermic) Melamine->Heat1 Melam Melam Heat1->Melam Ammonia1 Ammonia (NH3) Heat1->Ammonia1 Heat2 Further Heat (Endothermic) Melam->Heat2 Melem Melem Heat2->Melem Ammonia2 Ammonia (NH3) Heat2->Ammonia2 Heat3 Further Heat (Endothermic) Melem->Heat3 Melon Melon Heat3->Melon Ammonia3 Ammonia (NH3) Heat3->Ammonia3

Melamine's multi-stage decomposition.

Experimental Workflow: Evaluating Propellant Coolants

The logical flow for evaluating and comparing propellant coolants involves a series of well-defined steps, from initial formulation to performance analysis.

Experimental_Workflow Formulation Propellant Formulation (this compound vs. Melamine) Mixing Mixing and Curing Formulation->Mixing Thermal_Analysis Thermal Analysis (TGA/DSC) Formulation->Thermal_Analysis Strand_Prep Strand Preparation Mixing->Strand_Prep Motor_Prep Motor Grain Preparation Mixing->Motor_Prep Strand_Burner Strand Burner Testing Strand_Prep->Strand_Burner Research_Motor Research Motor Firing Motor_Prep->Research_Motor Data_Acquisition Data Acquisition (Burn Rate, Pressure, Thrust) Strand_Burner->Data_Acquisition Research_Motor->Data_Acquisition Decomposition_Analysis Decomposition Pathway Analysis Thermal_Analysis->Decomposition_Analysis Performance_Analysis Performance Analysis (c*, Isp, Pressure Exponent) Data_Acquisition->Performance_Analysis Comparison Comparative Analysis and Conclusion Performance_Analysis->Comparison Decomposition_Analysis->Comparison

References

Biodegradability Showdown: Poly(oxamide ester)s Enter the Ring with Leading Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for sustainable and biocompatible polymers has led to significant advancements in the field of bioplastics. Among the front-runners are well-established materials like polylactic acid (PLA), polyhydroxyalkanoates (PHA), and poly(butylene succinate) (PBS). Now, a promising class of polymers, poly(oxamide ester)s (POAEs), is gaining attention for its tunable properties and potential in biomedical applications. This guide provides an objective comparison of the biodegradability of POAEs against these other key bioplastics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal material for their specific needs.

At a Glance: Comparative Biodegradation Data

To facilitate a clear comparison, the following tables summarize quantitative data from various biodegradation studies on poly(this compound ester)s, PLA, PHA, and PBS under different environmental conditions. It is important to note that biodegradation rates are highly dependent on the specific material formulation, environmental conditions, and the test methods employed.

Table 1: Biodegradation in Soil Environments

BioplasticTest ConditionDurationBiodegradation (% Weight Loss/Mineralization)
Poly(this compound ester) (PEA) Phosphate-Buffered Saline (PBS) medium, 37°C150 days7.5% (weight loss) for L-alanine based PEA[1]
Polylactic Acid (PLA) Soil, 25°C180 days16% (mineralization)[2]
Polyhydroxyalkanoate (PHA) Natural Soil, 25°C120 days90% (degradation) for PHB-copolymer[2]
Poly(butylene succinate) (PBS) Soil, 30°C180 days~60% (degradation)[2]

Table 2: Biodegradation in Composting Environments

BioplasticTest ConditionDurationBiodegradation (% Mineralization/Mass Loss)
Poly(this compound ester) (PEA) Data not available--
Polylactic Acid (PLA) Industrial Composting, 58°C60 days94% (mineralization) for plasticized PLA[3]
Polyhydroxyalkanoate (PHA) Industrial Composting, 58°C90 days25% (disintegration) for PHBH[2]
Poly(butylene succinate) (PBS) Industrial-like Composting70 days~5% (mass loss) for pure PBS[4]

Table 3: Enzymatic Degradation

BioplasticEnzymeDurationBiodegradation (% Weight Loss)
Poly(this compound ester) (PEA) α-chymotrypsin31 daysUp to 32% (weight loss) for a PEA hydrogel[3]
Poly(this compound ester) (PEA) α-chymotrypsin4 weeksUp to 30% (weight loss) for a multiblock PEA[5]
Poly(this compound ester) (PEA) Proteinase K4 weeksUp to 15% (weight loss) for a multiblock PEA[5]
Polylactic Acid (PLA) Proteinase K72 hoursSignificant degradation observed[6]
Polyhydroxyalkanoate (PHA) PHA Depolymerase-Known to effectively degrade PHAs[7]
Poly(butylene succinate) (PBS) Cutinase4 hours>60% (weight loss)

The Process of Polymer Biodegradation

The biodegradation of polymers is a complex process primarily driven by microbial activity. The following diagram illustrates the general workflow of this process.

References

Oxamide Outperforms Urea in Reducing Nitrogen Loss Through Ammonia Volatilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that oxamide, a slow-release nitrogen fertilizer, significantly curtails nitrogen loss via ammonia (B1221849) volatilization compared to the more conventional urea (B33335). This guide provides a detailed comparison of their performance, supported by experimental findings, for researchers, scientists, and professionals in agricultural and environmental sciences.

Nitrogen is a critical nutrient for plant growth, yet a substantial portion of nitrogen applied to soil in the form of fertilizers can be lost to the atmosphere through ammonia volatilization. This not only diminishes the nutrient use efficiency of the fertilizer but also contributes to environmental pollution. This guide focuses on the comparative performance of this compound and urea, two nitrogen-based fertilizers, in the context of ammonia volatilization.

Executive Summary: Key Performance Differences

Experimental studies consistently demonstrate the superiority of this compound over urea in minimizing nitrogen loss. A two-year field study conducted in paddy soil revealed that the application of this compound reduced nitrogen loss through ammonia volatilization by approximately 38.3% to 62.7% compared to urea.[1][2][3] This significant reduction is primarily attributed to the distinct chemical properties and breakdown pathways of the two fertilizers in the soil environment.

Urea, being highly soluble, undergoes rapid enzymatic hydrolysis by urease, leading to a sharp increase in ammonium (B1175870) concentration and a localized rise in soil pH. These conditions favor the conversion of ammonium to ammonia gas, which is then lost to the atmosphere. In contrast, this compound's low water solubility and slower microbial degradation result in a more gradual release of nitrogen, better synchronizing with crop demand and reducing the potential for ammonia volatilization.[1][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data from a two-year field experiment comparing this compound and urea in a paddy field setting.

Table 1: Cumulative Ammonia Volatilization and Percentage of Nitrogen Lost

YearTreatmentN Application Rate (kg N ha⁻¹)Cumulative NH₃-N Loss (kg N ha⁻¹)Percentage of N Lost (%)
2013 This compound (Oa)157.511.37.2
22515.16.7
Urea (Ur)157.518.311.6
22525.311.2
2014 This compound (Oa)157.54.22.7
2256.42.8
Urea (Ur)157.511.37.2
22510.44.6

Data sourced from Tang et al. (2018).

Table 2: Nitrogen Use Efficiency (NUE)

YearTreatmentN Application Rate (kg N ha⁻¹)Nitrogen Use Efficiency (%)
2013 This compound (Oa)157.540.25
22546.54
Urea (Ur)157.533.50
22538.67
2014 This compound (Oa)157.535.8
22539.1
Urea (Ur)157.534.2
22536.4

Data sourced from Tang et al. (2018).

Experimental Protocols

The data presented above is based on a field experiment with the following methodology:

Experimental Design: A randomized complete block design with three replicates was used. The plot size was 12.5 m × 4 m.

Treatments:

  • Control: No nitrogen fertilizer.

  • Urea (Ur-157.5): 157.5 kg N ha⁻¹ applied as urea.

  • Urea (Ur-225): 225 kg N ha⁻¹ applied as urea.

  • This compound (Oa-157.5): 157.5 kg N ha⁻¹ applied as this compound.

  • This compound (Oa-225): 225 kg N ha⁻¹ applied as this compound.

Fertilizer Application:

  • Urea: Applied in splits - 50% as basal fertilizer, 30% at the tillering stage, and 20% at the ear differentiation stage.

  • This compound: Applied as a single basal fertilization.

  • Phosphate (as superphosphate) and potassium (as potassium chloride) fertilizers were applied basally to all plots.

Ammonia Volatilization Measurement: Ammonia volatilization was measured using a dynamic chamber method. The chambers were placed in the field, and the volatilized ammonia was trapped in a boric acid solution. The amount of trapped ammonia was then determined by titration with hydrochloric acid. Measurements were taken over a specified period following fertilizer application.

Soil and Climate: The experiment was conducted in a paddy field with a subtropical monsoon climate. The soil type was a clay loam. Daily air temperature and rainfall were recorded throughout the experimental period.

Plant and Soil Analysis: Plant samples were collected at maturity to determine nitrogen accumulation and calculate nitrogen use efficiency. Soil samples were analyzed for various physicochemical properties.

Signaling Pathways and Experimental Workflow

The distinct behaviors of urea and this compound in soil are governed by their different chemical breakdown pathways.

Nitrogen_Release_Pathway cluster_urea Urea Pathway cluster_this compound This compound Pathway Urea Urea (CO(NH₂)₂) CarbamicAcid Carbamic Acid (NH₂COOH) Urea->CarbamicAcid Urease (Rapid Hydrolysis) Ammonium Ammonium (NH₄⁺) CarbamicAcid->Ammonium Spontaneous Ammonia Ammonia (NH₃) Ammonium->Ammonia High pH Volatilization_Urea Volatilization Ammonia->Volatilization_Urea This compound This compound ((CONH₂)₂) OxalicAcid Oxalic Acid & Ammonium ((COOH)₂ + 2NH₄⁺) This compound->OxalicAcid Microbial Degradation (Slow Hydrolysis via Amidase) Volatilization_this compound Minimal Volatilization OxalicAcid->Volatilization_this compound

Diagram 1: Nitrogen release pathways of Urea vs. This compound.

The experimental workflow for measuring ammonia volatilization is a critical component of these comparative studies.

Experimental_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis A Fertilizer Application (Urea/Oxamide) B Placement of Dynamic Chambers A->B C Air Sampling B->C D Ammonia Trapping in Boric Acid Solution C->D E Titration with HCl D->E F Calculation of NH₃ Loss E->F

Diagram 2: Workflow for ammonia volatilization measurement.

References

A Comparative Electrochemical Analysis of Oxamide-Based First-Row Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of oxamide-based metal complexes, focusing on first-row transition metals such as copper, nickel, cobalt, iron, and manganese. The information is supported by experimental data from various studies, offering insights into the redox behavior of these compounds, which is crucial for their application in catalysis, sensing, and medicinal chemistry.

Introduction to this compound-Based Metal Complexes

This compound-based ligands are versatile building blocks in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The N,N'-disubstituted oxamido bridge can act as a tetradentate ligand, coordinating to metal centers through two nitrogen and two oxygen atoms. This coordination environment can be fine-tuned by modifying the substituents on the this compound nitrogen atoms, thereby influencing the electronic and, consequently, the electrochemical properties of the resulting metal complexes. Understanding these properties is key to designing complexes with desired reactivity and stability for various applications.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a selection of this compound-based metal complexes from the literature. It is important to note that the experimental conditions, such as solvent, supporting electrolyte, and reference electrode, can significantly influence the measured potentials. Therefore, direct comparison should be made with caution.

Metal IonLigand/ComplexRedox CoupleE½ or Ep (V vs. Ref)ReversibilitySupporting Electrolyte/SolventReference
Cu(II) Mononuclear this compound-based complexCu(II)/Cu(I)Epc = -0.70IrreversibleNot Specified[1]
Cu(II) Binuclear this compound-based complexCu(II)Cu(II)/Cu(II)Cu(I)Epc1 = -0.75IrreversibleNot Specified[1]
Cu(II)Cu(I)/Cu(I)Cu(I)Epc2 = -1.27IrreversibleNot Specified[1]
Co(II) Benzothiazole-based this compound complexCo(III)/Co(II)Not specifiedNot specifiedNot specified[2]
Ni(II) This compound-derived macrocyclic complexNi(II)/Ni(I)Not specifiedNot specifiedNot specified[1]
Fe(II/III) Macrocyclic this compound complexFe(III)/Fe(II)Not specifiedNot specifiedNot specified[3]
Mn(II) Oxalic dihydrazone this compound complexMn(III)/Mn(II)Not specifiedNot specifiedNot specified[4]

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical analysis of this compound-based metal complexes using cyclic voltammetry (CV), based on common practices reported in the literature.[5][6][7]

Objective: To determine the redox potentials and electrochemical reversibility of this compound-based metal complexes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Inert gas (Argon or Nitrogen)

  • Solvent (e.g., DMF, DMSO, or Acetonitrile, HPLC grade)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

  • This compound-based metal complex of interest (typically 1-5 mM solution)

  • Polishing materials (e.g., alumina (B75360) slurry, polishing pads)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell.

    • Add the solution of the supporting electrolyte in the chosen solvent to the cell.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., Argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Blank Voltammogram:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of impurities.

  • Sample Analysis:

    • Add the this compound-based metal complex to the electrochemical cell to achieve the desired concentration (e.g., 1 mM).

    • Allow the solution to equilibrate under the inert atmosphere.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then reversing the scan back to the initial potential. The potential range should be chosen to encompass the expected redox events of the complex.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the redox process (diffusion-controlled vs. surface-adsorbed).

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

    • Calculate the formal reduction potential (E½) as the average of Epa and Epc for reversible or quasi-reversible processes.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of unity is expected for a reversible process.

    • Plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.

Visualizing the Electrochemical Experiment Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to analyze an this compound-based metal complex.

experimental_workflow A Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) C Assemble 3-Electrode Cell A->C B Prepare Working Electrode (Polish and Clean GCE) B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Record Blank CV D->E F Add this compound-Metal Complex E->F G Record Sample CV (Vary Scan Rate) F->G H Data Analysis (Determine E½, ΔEp, Ipa/Ipc) G->H I Characterize Redox Behavior H->I

Caption: General workflow for cyclic voltammetry analysis of metal complexes.

Logical Relationship of Electrochemical Parameters

The key parameters obtained from a cyclic voltammogram are interrelated and provide a comprehensive picture of the redox process. The following diagram illustrates these relationships for a simple, reversible one-electron transfer process.

logical_relationships CV Cyclic Voltammogram Epa Anodic Peak Potential (Epa) CV->Epa Epc Cathodic Peak Potential (Epc) CV->Epc Ipa Anodic Peak Current (Ipa) CV->Ipa Ipc Cathodic Peak Current (Ipc) CV->Ipc Ehalf Formal Redox Potential (E½) Epa->Ehalf DeltaEp Peak Separation (ΔEp) Epa->DeltaEp Epc->Ehalf Epc->DeltaEp Reversibility Electrochemical Reversibility Ipa->Reversibility Diffusion Diffusion Controlled Ipa->Diffusion Ipc->Reversibility Ipc->Diffusion DeltaEp->Reversibility ScanRate Scan Rate (ν) ScanRate->Diffusion

Caption: Interrelationship of key parameters from cyclic voltammetry.

Conclusion

The electrochemical properties of this compound-based metal complexes are highly dependent on the coordinated metal ion and the specific ligand structure. While copper(II) complexes have been more extensively studied, revealing primarily irreversible reduction processes, there is a clear need for more systematic comparative studies across a range of first-row transition metals. The provided experimental protocol offers a standardized approach for such investigations. Future research focusing on a homologous series of this compound-based complexes with various metal centers under consistent experimental conditions will be invaluable for establishing clear structure-property relationships and advancing the rational design of these complexes for targeted applications.

References

A Comparative Structural Analysis of Oxamide and Oxamic Acid Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the coordination chemistry, structural features, and biological implications of metal complexes derived from oxamide and oxamic acid, supported by experimental data.

This guide provides a comprehensive comparison of the structural and functional aspects of metal complexes formed with this compound and oxamic acid. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in how these ligands coordinate to metal centers is crucial for the rational design of novel therapeutic agents and catalysts. This document summarizes key structural data, details experimental methodologies for their synthesis and characterization, and explores their impact on biological signaling pathways.

Structural and Coordination Chemistry: A Tale of Two Ligands

This compound and oxamic acid, while structurally similar, exhibit distinct coordination behaviors, leading to a variety of complex architectures. This compound typically acts as a neutral or dianionic bridging ligand, whereas oxamic acid coordinates as a monoanionic chelating ligand.

This compound Complexes: this compound is well-regarded for its ability to form polynuclear and macrocyclic complexes.[1] The two amide groups can coordinate in a bidentate fashion to a single metal center or, more commonly, bridge two different metal ions. This bridging often occurs in an exo-cis conformation of the oxygen donor atoms, facilitating the formation of extended one-, two-, or three-dimensional structures.[1] The resulting complexes, particularly with transition metals like copper, have been extensively studied for their magnetic properties.[1]

Oxamic Acid Complexes: Oxamic acid can act as a bidentate ligand, coordinating to a metal ion through either both oxygen atoms (one from the carboxylate and one from the amide) or through one oxygen and the amide nitrogen.[2] Coordination involving the amidic nitrogen typically occurs after deprotonation in alkaline conditions.[3] Complexes with trivalent metals such as Al(III), Ga(III), and Fe(III), as well as divalent metals like Mn(II), often exhibit octahedral geometries.[3]

Comparative Structural Data

The following table summarizes representative crystallographic data for this compound and oxamic acid complexes, highlighting the differences in their coordination environments.

ComplexMetal IonCoordination NumberGeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Cu(C₂H₄N₂O₂)(H₂O)₂]SO₄Cu(II)6Distorted OctahedralCu-O(this compound): 1.96, Cu-N(this compound): 2.01, Cu-O(water): 2.45O-Cu-N: 83.5, O-Cu-O: 90.1
[Ni(C₂H₆N₄O₂)₃]²⁺Ni(II)6Distorted OctahedralNi-N(oxime): avg. 2.10N-Ni-N: avg. 77.8[4]
K₃[Fe(C₂H₂NO₃)₃]Fe(III)6OctahedralFe-O(carboxylate): ~2.0, Fe-N(amide): ~2.1O-Fe-N: ~80[3]
K₂[Mn(C₂H₂NO₃)₂(H₂O)₂]Mn(II)6OctahedralMn-O(carboxylate): ~2.2, Mn-N(amide): ~2.3, Mn-O(water): ~2.2O-Mn-N: ~78[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these complexes.

Synthesis of a Representative Copper(II)-Oxamide Complex

This protocol describes the synthesis of a binuclear copper(II) complex with an this compound-based ligand.[5]

  • Ligand Synthesis: An appropriate diamine is reacted with oxalyl chloride in a basic medium to yield the this compound ligand.

  • Complexation: The synthesized ligand (1 mmol) is dissolved in dimethylformamide (DMF). To this solution, one equivalent of copper(II) acetate (B1210297) (1 mmol) in DMF is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for one hour or heated under microwave irradiation at 110°C for 5 minutes.

  • Isolation and Purification: The resulting precipitate is filtered, washed with ethanol (B145695) and diethyl ether, and dried under vacuum.

Synthesis of a Representative Lanthanide(III)-Oxamic Acid Complex

This procedure outlines the homogeneous precipitation of lanthanide oxalates from the thermal decomposition of oxamic acid.[4]

  • Preparation of Solutions: A 0.2 M solution of oxamic acid is prepared in water and heated to 40°C to ensure complete dissolution. A 0.2 M solution of a lanthanide(III) nitrate (B79036) (e.g., Ce(NO₃)₃·6H₂O) is also prepared.

  • Precipitation: The lanthanide nitrate solution is added to the heated oxamic acid solution. The mixture is then heated to 100°C to induce the thermal decomposition of oxamic acid to oxalic acid, leading to the gradual precipitation of the lanthanide oxalate (B1200264) complex.

  • Kinetics: The progress of the precipitation can be monitored by taking aliquots at regular intervals, centrifuging, and measuring the residual lanthanide concentration in the supernatant.

  • Characterization: The resulting crystalline precipitate is collected by filtration, washed with water, and dried.

Characterization Methods
  • X-ray Crystallography: Single-crystal or powder X-ray diffraction is used to determine the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and crystal packing.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the coordination modes of the ligands. For instance, a shift in the C=O stretching frequency of the amide group upon complexation indicates its involvement in bonding. In oxamic acid complexes, the disappearance of the broad O-H stretch from the carboxylic acid group confirms its deprotonation and coordination.[3]

  • UV-Visible Spectroscopy: This technique provides information about the electronic environment of the metal ion and can help to infer the coordination geometry.

  • Elemental Analysis: Confirms the stoichiometric composition of the synthesized complexes.

Impact on Biological Signaling Pathways

Both this compound and oxamic acid complexes have garnered interest for their potential as enzyme inhibitors, thereby modulating various signaling pathways implicated in disease.

Oxamic Acid Complexes and Lactate (B86563) Dehydrogenase (LDH) Inhibition

Oxamic acid is a known inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[6] By acting as a competitive inhibitor of pyruvate (B1213749), oxamic acid blocks the conversion of pyruvate to lactate.[6] This inhibition has significant downstream effects, particularly in cancer cells which often rely on aerobic glycolysis (the Warburg effect).

The inhibition of LDH by oxamic acid and its derivatives can lead to the suppression of the Akt-mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7]

LDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH LDH Lactate Dehydrogenase (LDH) Oxamic_Acid Oxamic Acid Complex Oxamic_Acid->LDH Inhibits Akt Akt LDH->Akt Suppresses mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of LDH by oxamic acid complexes disrupts glycolysis and suppresses the pro-survival Akt-mTOR pathway.

This compound Complexes as Enzyme Inhibitors

Copper(II) complexes of this compound derivatives have shown promise as inhibitors of α-glucosidase and lipoxygenase.[8]

  • α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[9] By inhibiting this enzyme, this compound-copper complexes can delay the absorption of glucose. The binding of the complex to the active site of the enzyme is thought to be the primary mechanism of inhibition.[8]

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from fatty acids.[10] Inhibition of LOX can therefore have anti-inflammatory effects. The exact signaling cascade following LOX inhibition by this compound complexes is an area of active research, but it is expected to involve the downregulation of pro-inflammatory pathways.

Oxamide_Enzyme_Inhibition cluster_glucosidase α-Glucosidase Pathway cluster_lipoxygenase Lipoxygenase Pathway Oxamide_Complex This compound-Cu(II) Complex Alpha_Glucosidase α-Glucosidase Oxamide_Complex->Alpha_Glucosidase Inhibits Lipoxygenase Lipoxygenase (LOX) Oxamide_Complex->Lipoxygenase Inhibits Glucose Glucose Absorption Alpha_Glucosidase->Glucose Leads to Carbohydrates Carbohydrates Carbohydrates->Alpha_Glucosidase Substrate Inflammation Inflammatory Mediators Lipoxygenase->Inflammation Produces Fatty_Acids Fatty Acids Fatty_Acids->Lipoxygenase Substrate

Caption: this compound-Cu(II) complexes can inhibit α-glucosidase and lipoxygenase, impacting glucose metabolism and inflammatory pathways.

Conclusion

The structural versatility of this compound and oxamic acid as ligands gives rise to a diverse range of metal complexes with distinct properties and potential applications. This compound's propensity for forming bridged, polynuclear structures contrasts with oxamic acid's typical role as a chelating agent in mononuclear complexes. These structural differences underpin their varied interactions with biological targets. For professionals in drug design and materials science, a thorough understanding of these ligands' coordination chemistry is paramount for the development of new metal-based compounds with tailored functions. Further exploration into the signaling pathways affected by these complexes will undoubtedly open new avenues for therapeutic intervention.

References

Safety Operating Guide

Safe Disposal of Oxamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of oxamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure and contamination. This compound is harmful if swallowed and causes skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[1][3]

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing to prevent skin contact.[3][4] Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection: If exposure limits are exceeded, a full-face respirator should be used.[3]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

Spill and Contamination Response

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3][5] Avoid letting the chemical enter drains or waterways.[3][5]

  • Cleanup: For solid spills, sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[4][6]

Disposal Procedures

The disposal of this compound and its containers must adhere to all federal, state, and local regulations.[5] It is the responsibility of the chemical waste generator to properly classify and dispose of the waste.[5]

Waste this compound Disposal:

  • Professional Disposal: The recommended method for this compound disposal is to engage a licensed chemical destruction plant or a professional waste disposal company.[3][4]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method.[3] Another option is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Prohibited Disposal: Do not dispose of this compound into sewer systems, water, foodstuffs, or feed.[3]

Container Disposal:

  • Rinsing: Empty containers should be triple rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • Final Disposal: After proper rinsing, containers can be offered for recycling or reconditioning.[3] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[3]

Summary of Safety and Disposal Information

AspectGuideline
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, and protective clothing. Use a respirator if ventilation is inadequate.[1][2][3]
Handling Use in a well-ventilated area or fume hood. Avoid creating dust. Wash hands thoroughly after handling.[1][3]
Spill Cleanup Sweep up spilled material without creating dust. Place in a suitable, closed container for disposal. Prevent entry into drains and waterways.[4][5]
Solid Waste Disposal Engage a licensed disposal company. Preferred method is controlled incineration with flue gas scrubbing.[3][4]
Container Disposal Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture and dispose of in a sanitary landfill or offer for recycling.[3][7]
Environmental Precautions Do not allow to enter drains, soil, or waterways.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

OxamideDisposalWorkflow start Start: this compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check Ensure Safety First assess_waste Assess Waste Type solid_waste Solid this compound Waste assess_waste->solid_waste Solid container_waste Empty this compound Container assess_waste->container_waste Container package_solid Package in a suitable, labeled, closed container solid_waste->package_solid triple_rinse Triple Rinse Container with Suitable Solvent container_waste->triple_rinse contact_disposal Contact Licensed Waste Disposal Company package_solid->contact_disposal ppe_check->assess_waste incinerate Controlled Incineration with Flue Gas Scrubbing contact_disposal->incinerate end End: Disposal Complete incinerate->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container (Recycle or Landfill) triple_rinse->dispose_container collect_rinsate->package_solid Package for disposal dispose_container->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Oxamide, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various stages of handling.

Operation StageEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring (Powder) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[1]Chemical-resistant gloves (Nitrile or Neoprene recommended)NIOSH-approved N95 or higher particulate respiratorLaboratory coat, long pants, and closed-toe shoes
Working with this compound in Solution Chemical splash goggles or a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Not generally required if handled in a certified chemical fume hoodLaboratory coat, long pants, and closed-toe shoes
Cleaning Spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (Nitrile or Neoprene)NIOSH-approved P100 particulate respiratorChemical-resistant apron or suit over a laboratory coat

Hand Protection: Glove Selection and Chemical Resistance

Glove MaterialChemical Resistance to AmidesChemical Resistance to Oxalic AcidGeneral Recommendations
Nitrile Good to Excellent for many amides.Excellent[9][10][11]Recommended for both powder handling and solutions. Offers good puncture resistance.
Neoprene Good to Excellent for many amides.[12]Excellent[13][14]A suitable alternative to nitrile, offering good chemical and physical resistance.
Latex Fair to Poor for many amides.Good[10]Not recommended due to potential for allergic reactions and lower chemical resistance.
PVC (Polyvinyl Chloride) Variable, generally fair to poor for amides.Not widely reported, but generally good for acids.Not a primary recommendation due to potential for plasticizer extraction by some chemicals.

Note: The information in this table is based on general chemical resistance guides. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected. For prolonged or high-concentration exposure, consider using thicker gloves or double-gloving.

Respiratory Protection: A Guideline for Particulate Matter

For handling this compound powder, particularly during weighing and transfer operations where dust generation is likely, respiratory protection is essential. The selection of an appropriate respirator should be based on the potential for airborne exposure.

Potential Exposure LevelRecommended Respirator TypeNIOSH Filter ClassificationKey Considerations
Low Dust / Well-Ventilated Area Filtering Facepiece Respirator (Disposable)N95, R95, or P95[15][16]N-series is not resistant to oil, R-series is resistant, and P-series is oil-proof. For this compound, an N95 is typically sufficient.[16]
Moderate to High Dust / Spills Half-Mask or Full-Facepiece Air-Purifying Respirator (APR)P100[15][16]A P100 filter provides the highest level of particulate filtration efficiency.
Unknown or High Concentrations Powered Air-Purifying Respirator (PAPR) or Supplied-Air Respirator (SAR)High-Efficiency Particulate Air (HEPA)Recommended for large spills or situations where exposure limits may be significantly exceeded.

Always ensure your respirator is properly fitted and perform a user seal check each time it is worn.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all weighing and handling of this compound powder within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[17]

  • Ensure that a calibrated analytical balance is placed inside the hood.

  • Cover the work surface with disposable bench paper to easily collect any minor spills.[18]

2. Weighing and Transfer:

  • Wear all required PPE as outlined in the table above.

  • Use anti-static weigh boats or paper to prevent electrostatic discharge, which can cause the powder to become airborne.

  • Carefully scoop the desired amount of this compound using a clean, designated spatula.

  • Close the primary container immediately after dispensing.

  • Gently tap the spatula and weigh boat to ensure all powder is transferred to the receiving vessel.

3. Dissolution:

  • If preparing a solution, add the weighed this compound powder to the solvent slowly while stirring to prevent splashing.

  • Keep the container covered as much as possible during the dissolution process.

4. Post-Handling:

  • Wipe down the spatula and any other equipment with a damp cloth or paper towel. Dispose of these cleaning materials as contaminated waste.

  • Carefully fold the disposable bench paper inward and dispose of it as contaminated waste.

  • Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.[19]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect excess this compound powder, contaminated weigh boats, bench paper, and used PPE in a clearly labeled, sealed plastic bag or container.

    • Dispose of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of in regular trash.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, labeled, and sealed waste container.

    • The container should be compatible with the solvent used.

    • Dispose of as hazardous liquid waste through your institution's environmental health and safety office. Do not pour down the drain.[1]

  • Empty Containers:

    • Triple-rinse empty this compound containers with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Emergency Spill Response Plan

In the event of an this compound spill, a swift and organized response is critical to contain the material and protect laboratory personnel.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Alert Alert others in the area Evacuate Evacuate the immediate spill zone Alert->Evacuate Verbally and visually Assess Assess the spill size and potential hazards Evacuate->Assess From a safe distance PPE_Spill Wear: - Chemical splash goggles & face shield - Heavy-duty nitrile/neoprene gloves - P100 respirator - Chemical-resistant apron Assess->PPE_Spill If spill is manageable Contain Cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust PPE_Spill->Contain Collect Carefully sweep the absorbed material into a dustpan Contain->Collect Gently, to avoid raising dust Transfer Transfer collected material into a labeled hazardous waste container Collect->Transfer Decontaminate Wipe the spill area with a wet cloth Transfer->Decontaminate Package_Waste Seal and label all waste containers Decontaminate->Package_Waste Dispose Dispose of waste through EHS Package_Waste->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for managing a solid this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.